Azilsartan Medoxomil
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSABGVXDWMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235482 | |
| Record name | Azilsartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Azilsartan medoxomil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
863031-21-4 | |
| Record name | Azilsartan medoxomil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863031-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azilsartan medoxomil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azilsartan medoxomil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azilsartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZILSARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Bioactivation of Azilsartan Medoxomil: An In-depth Technical Guide to its Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB), is administered as a prodrug that requires bioactivation to exert its therapeutic effect. This technical guide provides a comprehensive overview of the hydrolysis of this compound to its active metabolite, azilsartan. We will delve into the enzymatic pathways responsible for this conversion, present quantitative kinetic data, and provide detailed experimental protocols for studying this critical step in the drug's mechanism of action. This document is intended to be a valuable resource for researchers and professionals involved in pharmacology, drug metabolism, and cardiovascular drug development.
Introduction
This compound is an angiotensin II receptor antagonist used for the treatment of hypertension.[1] As a prodrug, it is designed to improve oral bioavailability. The conversion to the active form, azilsartan, occurs rapidly and efficiently in the body. This process is primarily a hydrolytic cleavage of the medoxomil ester group. Understanding the specifics of this hydrolysis is crucial for comprehending the pharmacokinetic and pharmacodynamic profile of the drug.
The Hydrolysis Pathway: From Prodrug to Active Moiety
The bioactivation of this compound is a one-step enzymatic hydrolysis reaction that cleaves the ester bond, releasing the active azilsartan and a medoxomil moiety. This conversion primarily takes place in the gastrointestinal tract during absorption.[2][3] The parent prodrug, this compound, is not detectable in plasma following oral administration, indicating a rapid and complete conversion.[1]
The primary enzyme responsible for this hydrolysis has been identified as carboxymethylenebutenolidase (CMBL) , also known as dienelactone hydrolase.[4][5] This enzyme is found in the cytosol of various tissues, with significant activity in the liver and intestine.[4][5] While other carboxylesterases exist, CMBL has been shown to be the key player in the bioactivation of medoxomil-containing prodrugs like this compound and olmesartan medoxomil.[4]
Quantitative Data
Table 1: Pharmacokinetic Properties of Azilsartan
| Parameter | Value | Reference |
| Absolute Bioavailability | ~60% | [1][6] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [1][6] |
| Protein Binding | >99% | [7] |
| Elimination Half-life | ~11 hours | [8] |
Table 2: Michaelis-Menten Kinetic Parameters for Olmesartan Medoxomil Hydrolysis by Human CMBL *
| Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) |
| Recombinant Human CMBL | 170 | 24.7 |
| Human Liver Cytosol | 157 | 1.34 |
| Human Intestinal Cytosol | 196 | 0.45 |
| *Data from a study on olmesartan medoxomil, which serves as a proxy for this compound due to correlated hydrolysis activity by the same enzyme.[2][5] |
Experimental Protocols
This section outlines a general methodology for studying the in vitro hydrolysis of this compound.
Preparation of Tissue Subcellular Fractions (Cytosol)
-
Tissue Homogenization: Obtain fresh human liver or intestinal tissue. Mince the tissue and homogenize in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes) to remove nuclei and cell debris.
-
Isolation of Cytosol: Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria. The supernatant from this step is then centrifuged at an ultracentrifugation speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomes. The final supernatant is the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of the cytosolic fraction using a standard method such as the Bradford or BCA assay.
In Vitro Hydrolysis Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Cytosolic protein (e.g., 0.1-0.5 mg/mL)
-
This compound solution (in a suitable solvent like DMSO, final concentration of solvent should be <1%)
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the this compound solution.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for HPLC analysis.
HPLC-UV Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the simultaneous quantification of this compound and the formed azilsartan.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid in Water (gradient or isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Note: The specific mobile phase composition and gradient program should be optimized for adequate separation of this compound, azilsartan, and the internal standard.
Data Analysis
-
Calibration Curves: Prepare calibration curves for both this compound and azilsartan using standard solutions of known concentrations.
-
Quantification: Determine the concentrations of the prodrug and the active metabolite in the experimental samples by interpolating their peak areas from the respective calibration curves.
-
Kinetic Analysis: Plot the concentration of the formed azilsartan against time to determine the initial velocity of the reaction. To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Signaling Pathways and Logical Relationships
The hydrolysis of this compound is a direct enzymatic conversion and is not known to be regulated by complex signaling pathways. The primary logical relationship is the conversion of an inactive prodrug to an active drug, which then interacts with its therapeutic target.
Conclusion
The hydrolysis of this compound to its active form, azilsartan, is a rapid and efficient process mediated primarily by the enzyme carboxymethylenebutenolidase in the gastrointestinal tract and liver. This bioactivation is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuances of this important metabolic step. A thorough understanding of this prodrug's conversion is essential for the continued development and optimization of angiotensin II receptor blockers for the management of hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Carboxymethylenebutenolidase as a Bioactivating Hydrolase of Olmesartan Medoxomil in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-indicating RP-LC method for determination of this compound and chlorthalidone in pharmaceutical dosage forms: application to degradation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. Central Composite Design Implemented this compound Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthetic Maze: An In-depth Technical Guide to the Chemical Synthesis of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis pathways for azilsartan medoxomil, a potent angiotensin II receptor blocker. The document delves into the core synthetic strategies, detailing key reactions, intermediates, and process optimization. Quantitative data from various published methods are summarized for comparative analysis, and detailed experimental protocols for pivotal steps are provided. Furthermore, signaling pathways and experimental workflows are visually represented using the DOT language to facilitate a deeper understanding of the molecular transformations and procedural logic.
Introduction
This compound is the prodrug of azilsartan, which is a selective AT1 subtype angiotensin II receptor antagonist.[1] The medoxomil ester enhances the bioavailability of the active compound, azilsartan. The synthesis of this complex molecule involves a multi-step process that has been the subject of extensive research and optimization to improve yield, purity, and cost-effectiveness. This guide will explore the primary synthetic routes, focusing on the construction of the benzimidazole core, the formation of the oxadiazole ring, and the final esterification to yield this compound.
Core Synthetic Pathways
The synthesis of this compound can be broadly categorized into several key stages. The following sections outline the major synthetic routes, with variations in reagents and conditions that have been reported in the literature.
Pathway 1: Traditional Route to Azilsartan
One of the earliest and most referenced synthetic strategies involves the initial construction of the azilsartan acid molecule, which is then esterified in the final step. This pathway is characterized by the sequential formation of the benzimidazole and oxadiazole moieties.
A common starting point for this route is the alkylation of a substituted benzimidazole precursor with a biphenyl derivative. The nitrile group on the biphenyl moiety is then converted to an amidoxime, which is subsequently cyclized to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. The final step is the hydrolysis of the ester group on the benzimidazole ring to yield azilsartan acid.
dot
Pathway 2: Improved and Scalable Synthesis
An improved and more scalable process has been developed to overcome some of the limitations of the traditional route, such as low yields in the cyclization step.[2] This modified pathway often utilizes different cyclizing agents and reaction conditions to enhance efficiency.
Key improvements include the use of dialkyl carbonates or carbonyldiimidazole for the cyclization of the amidoxime intermediate, which has been shown to provide higher yields of the desired oxadiazole.[2] Furthermore, optimization of solvent systems and reaction temperatures plays a crucial role in minimizing side-product formation.
dot
Final Step: Esterification to this compound
The final step in the synthesis is the esterification of azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (medoxomil alcohol). This reaction is critical for the formation of the prodrug and has been a focus of process optimization.
Several methods for this esterification have been reported, including:
-
Reaction with Medoxomil Chloride: This approach involves reacting the disodium salt of azilsartan or the in-situ formed salt with triethylamine with medoxomil chloride. However, this method has been reported to result in low yields (14-22%).[2]
-
Activation of Azilsartan: A more efficient method involves the activation of the carboxylic acid group of azilsartan followed by reaction with medoxomil alcohol. Activating agents such as p-toluenesulfonyl chloride (TsCl) or 1,1'-carbonyldiimidazole (CDI) have been successfully employed, leading to significantly higher yields.
dot
Data Presentation: Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data from various published synthetic routes for key steps in the synthesis of azilsartan and this compound.
Table 1: Synthesis of Amidoxime Intermediate
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | Hydroxylamine hydrochloride, Sodium methoxide | Methanol | Reflux | - | 55 | [2] |
| Ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate | 50% Aqueous hydroxylamine | DMSO | 90 | 15 | - | [2] |
| 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole -7-carboxylate | Hydroxylamine hydrochloride, Sodium bicarbonate | DMSO | - | - | - | [3] |
Table 2: Cyclization to Azilsartan Ester
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Amidoxime Intermediate | Ethyl chloroformate, Triethylamine | Pyridine | - | - | Low | [2] |
| Amidoxime Intermediate | Dimethyl carbonate, Sodium methoxide | DMSO | Room Temp | - | - | [2] |
| Amidoxime Intermediate | Ethyl chloroformate, Triethylamine | - | - | - | - | [3] |
| Amidoxime Ethyl Ester | - | - | - | - | 98 | [2] |
Table 3: Hydrolysis to Azilsartan
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Azilsartan Methyl Ester | Aqueous NaOH | Acetone/Water | 50 | 3 | - | [2] |
| Azilsartan Ethyl Ester | 0.4 N NaOH | Water | 70-75 | 1.5 | - | [4] |
| Azilsartan Methyl Ester | Sodium hydroxide solution | - | - | - | - | [3] |
Table 4: Esterification to this compound
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Azilsartan | Medoxomil chloride, Triethylamine | - | 14-22 | [2] |
| Azilsartan | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, TsCl, DMAP, K2CO3 | Dimethylacetamide | Good | [5] |
| Azilsartan | 1,1'-Carbonyldiimidazole, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | Dichloromethane | - | [4] |
| Azilsartan | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, DBU | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound.
Preparation of Ethyl 2-Ethoxy-1-((2′-(N′-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate[2]
To a stirred suspension of ethyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate (400 g, 941 mmol) in DMSO (2400 mL), a 50% aqueous solution of hydroxylamine (240 mL) is added. The reaction mixture is heated to 90 °C and stirred for 15 hours. After completion, the mixture is diluted with water (400 mL) and slowly cooled to 15 °C. The resulting precipitate is filtered and washed with isopropanol (5 x 1 L) to afford the amidoxime intermediate.
Synthesis of Ethyl 2-Ethoxy-1-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate[2]
Following the procedure for the synthesis of the methyl ester analog, the ethyl ester amidoxime is cyclized to yield the corresponding azilsartan ethyl ester. This process has been reported to achieve a yield of 98% with an HPLC purity of 97.7%.[2]
Hydrolysis to 2-Ethoxy-1-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic Acid (Azilsartan)[2]
A mixture of crude azilsartan methyl ester (200 g, 425 mmol) and aqueous NaOH (100 g in 2 L of water, 2.5 mol) is stirred at 50 °C for 3 hours. The reaction progress is monitored by HPLC. Upon completion, the mixture is diluted with acetone (1 L) and acidified with acetic acid (approximately 150 mL) at 45 °C. The solution is then diluted with water (700 mL), slowly cooled to 20 °C over 4 hours, and stirred for an additional hour at this temperature to precipitate the product.
Preparation of this compound[4]
A mixture of azilsartan (5 g), 1,1'-carbonyldiimidazole (2.65 g), and dichloromethane (100 ml) is stirred at 25-30°C for 60 minutes. To this mixture, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (2.85 g) is added, and stirring is continued for 4 hours at the same temperature. The reaction mixture is then heated at 40-42°C for approximately 16 hours. After cooling, a 1% HCl solution (25 ml) is added to precipitate the crude product, which is then filtered.
Impurity Profiling and Control
During the synthesis of this compound, several process-related impurities can be formed. The identification, synthesis, and characterization of these impurities are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[3][6] Common impurities include byproducts from incomplete reactions, side reactions, and degradation products. Controlling the levels of these impurities is a key aspect of process optimization.[5]
Conclusion
The synthesis of this compound is a complex yet well-documented process. This guide has outlined the primary synthetic pathways, providing a comparative analysis of different methodologies through tabulated data and detailed experimental protocols. The provided visualizations of the synthetic routes and workflows offer a clear and concise understanding of the chemical transformations involved. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is paramount for process optimization, impurity control, and the successful manufacturing of this important antihypertensive agent.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of related substances of Azilsartan Kamedoxomil | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 5. WO2012107814A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Core of Specificity: An In-depth Technical Guide to Azilsartan Medoxomil's AT1 Receptor Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Azilsartan medoxomil's interaction with the Angiotensin II Type 1 (AT1) receptor. Azilsartan, the active moiety of the prodrug this compound, exhibits a distinct pharmacological profile characterized by high affinity and selectivity for the AT1 receptor, which underpins its clinical efficacy in the management of hypertension.[1][2] This document delves into the quantitative aspects of its binding characteristics, the experimental methodologies used for their determination, and the key signaling pathways involved.
AT1 Receptor Binding Affinity and Selectivity
Azilsartan distinguishes itself among Angiotensin II Receptor Blockers (ARBs) through its potent and persistent blockade of the AT1 receptor.[3] It demonstrates a high degree of selectivity, with a binding affinity for the AT1 receptor that is more than 10,000-fold greater than its affinity for the AT2 receptor.[3][4] This pronounced selectivity is crucial as it allows for the specific inhibition of the detrimental effects of Angiotensin II mediated by the AT1 receptor, such as vasoconstriction and aldosterone secretion, while not interfering with the potentially beneficial actions of the AT2 receptor.[5][6]
Comparative Binding Affinity of ARBs
The following table summarizes the half-maximal inhibitory concentration (IC50) and selectivity of Azilsartan in comparison to other commonly prescribed ARBs. A lower IC50 value is indicative of a higher binding affinity. It is important to note that absolute values can vary between studies depending on the specific assay conditions.[7]
| Angiotensin II Receptor Blocker | Active Moiety | IC50 for AT1 Receptor (nM) | AT1 vs. AT2 Receptor Selectivity (fold) |
| This compound | Azilsartan | 0.62 - 2.6 [8] | >10,000 [3][4] |
| Olmesartan medoxomil | Olmesartan | ~1 - 10[7] | >10,000[7] |
| Telmisartan | Telmisartan | ~3 - 9[7] | >30,000[7] |
| Candesartan cilexetil | Candesartan | ~0.3 - 1.0[7] | >10,000[9] |
| Valsartan | Valsartan | ~10 - 30[7] | >20,000 - 30,000[7][9] |
| Irbesartan | Irbesartan | ~1 - 5[7] | >8,500 - 10,000[7][9] |
| Losartan | Losartan/EXP3174 | ~20 (Losartan)[10] | ~1,000[9] |
Data compiled from multiple sources.[3][4][7][8][9][10]
Dissociation Kinetics
Beyond its high affinity, Azilsartan is characterized by a slow dissociation rate from the AT1 receptor.[3][4] This prolonged receptor occupancy contributes to its sustained and potent antihypertensive effects over a 24-hour period.[11] Time-course studies have demonstrated that Azilsartan dissociates from AT1 receptors more slowly than other ARBs, including olmesartan, telmisartan, and valsartan.[3]
Experimental Protocols
The determination of binding affinity and selectivity of ARBs predominantly relies on in vitro radioligand binding assays and functional assays.
Radioligand Competition Binding Assay
This is the gold standard method for determining the binding affinity (Ki) of a test compound for a receptor.[7]
Objective: To determine the binding affinity of an unlabeled compound (e.g., Azilsartan) for the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the human AT1 receptor (e.g., rat liver membranes which are abundant in AT1a receptors).[12][13]
-
Radioligand: A high-affinity AT1 receptor ligand labeled with a radioisotope, such as ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.[7]
-
Test Compound: Unlabeled Azilsartan, dissolved in a suitable vehicle (e.g., DMSO) and prepared in serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled AT1 receptor antagonist (e.g., 10 µM losartan) to determine the level of non-specific binding.[7]
-
Apparatus: 96-well microplates, cell harvester for filtration, and a scintillation counter.
Procedure:
-
Plate Preparation: Add the receptor membrane preparation to each well of a 96-well plate.[14]
-
Competition Incubation: Add increasing concentrations of the unlabeled test compound (Azilsartan) to the wells. For total binding wells, add assay buffer. For non-specific binding wells, add the non-specific binding control.
-
Radioligand Addition: Add a fixed concentration of the radioligand to all wells. The final assay volume is typically 250 µL.[7][14]
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[14]
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[14]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist (Angiotensin II).
Objective: To assess the antagonistic activity of Azilsartan by measuring its ability to inhibit Angiotensin II-induced cellular responses.
Example Assay: Inositol Phosphate (IP) Accumulation Assay The AT1 receptor is a Gq-protein coupled receptor, and its activation leads to the production of inositol phosphates.
Materials:
-
Cell Line: A cell line stably expressing the human AT1 receptor (e.g., CHO-K1 cells).
-
Agonist: Angiotensin II.
-
Antagonist: Azilsartan.
-
Assay Kit: Commercially available inositol phosphate assay kits.
Procedure:
-
Cell Culture: Culture the AT1 receptor-expressing cells in appropriate multi-well plates.
-
Pre-incubation with Antagonist: Incubate the cells with varying concentrations of Azilsartan for a defined period.
-
Agonist Stimulation: Add a fixed concentration of Angiotensin II to stimulate the AT1 receptors.
-
Lysis and Measurement: After incubation, lyse the cells and measure the accumulation of inositol phosphates according to the assay kit manufacturer's instructions.
-
Data Analysis: The results will show a dose-dependent inhibition of Angiotensin II-induced IP accumulation by Azilsartan, from which an IC50 value can be determined.
Signaling Pathways and Visualization
The therapeutic effects of Azilsartan are a direct consequence of its blockade of the AT1 receptor, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Azilsartan
The RAAS is a critical regulator of blood pressure and fluid balance. Angiotensin II is the primary effector molecule of this system, and its binding to the AT1 receptor initiates a cascade of physiological responses that can become pathophysiological when overactive.
Caption: RAAS pathway and the site of action for Azilsartan.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the affinity of a test compound.
Caption: Workflow of a radioligand competition binding assay.
AT1 Receptor Selectivity of Azilsartan
The high selectivity of Azilsartan for the AT1 receptor over the AT2 receptor is a defining characteristic that contributes to its favorable pharmacological profile.
Caption: High selectivity of Azilsartan for the AT1 receptor.
References
- 1. This compound: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of this compound in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | RAAS | TargetMol [targetmol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Azilsartan Medoxomil: A Deep Dive into Aqueous Solubility and Dissolution Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB), is widely prescribed for the management of hypertension. As a prodrug, it is converted to its active metabolite, azilsartan, after oral administration.[1] However, its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low aqueous solubility and low permeability, presents significant challenges in formulation development and achieving optimal bioavailability.[2] This technical guide provides a comprehensive overview of the aqueous solubility and dissolution characteristics of this compound, offering valuable insights for researchers and formulation scientists. We will delve into its physicochemical properties, explore various strategies to enhance its solubility and dissolution, and provide detailed experimental protocols for their evaluation.
Physicochemical Properties and Biopharmaceutics Classification
This compound is practically insoluble in water, a characteristic that significantly hinders its dissolution and subsequent absorption in the gastrointestinal tract.[3] Its solubility is also pH-dependent, exhibiting instability in neutral and acidic environments (pH 1 and pH 7) while being relatively more stable between pH 3 and 5.[2] This low solubility, coupled with low permeability, firmly places this compound in BCS Class IV, necessitating advanced formulation strategies to improve its therapeutic efficacy.[2]
Aqueous Solubility of this compound
The aqueous solubility of this compound is a critical parameter influencing its oral absorption. The data presented below summarizes its solubility in various aqueous media.
| Medium | Temperature (°C) | Solubility | Reference |
| Water | Room Temperature | 0.0037 mg/mL | [4] |
| 0.1N HCl (pH 1.2) | 25 ± 1 | 20.30 µg/mL | [4] |
| Phosphate Buffer (pH 6.8) | 25 ± 1 | 374 µg/mL | [4] |
| Phosphate Buffer (pH 7.4) | 25 ± 1 | Data not consistently available | [4] |
Table 1: Aqueous Solubility of this compound in Various Media
Dissolution Characteristics and Enhancement Strategies
The dissolution rate of a drug is often the rate-limiting step for oral absorption, particularly for poorly soluble compounds like this compound. Various formulation strategies have been explored to enhance its dissolution profile. One of the most successful approaches is the preparation of solid dispersions.
Comparative Dissolution Profiles
The following table presents a comparison of the dissolution profiles of pure this compound and a solid dispersion formulation. The data clearly demonstrates the significant improvement in dissolution achieved through this formulation strategy.
| Time (minutes) | Pure this compound (% Release) | Solid Dispersion with β-Cyclodextrin (% Release) |
| 15 | Data not consistently available | > 85% (in some studies) |
| 30 | Data not consistently available | > 85% (in some studies) |
| 60 | Data not consistently available | > 85% (in some studies) |
| 120 | Data not consistently available | > 85% (in some studies) |
Table 2: Comparative In Vitro Dissolution of this compound Formulations[4]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a drug substance.
Objective: To determine the saturation solubility of this compound in various aqueous media.
Materials:
-
This compound powder
-
Purified water
-
0.1N Hydrochloric acid (pH 1.2)
-
Phosphate buffer (pH 6.8)
-
Incubator shaker
-
Centrifuge
-
0.22 µm syringe filters
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume (e.g., 5 mL) of the different aqueous media (water, 0.1N HCl, and phosphate buffer pH 6.8).[4]
-
Seal the flasks and place them in an incubator shaker set at a constant temperature (e.g., 25 ± 1 °C).[4]
-
Agitate the flasks for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached.[4]
-
After the incubation period, centrifuge the samples at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes) to separate the undissolved solid.[4]
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]
-
Dilute the filtered supernatant with the respective dissolution medium to a concentration within the analytical range.
-
Determine the concentration of this compound in the diluted samples using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the solubility of this compound in each medium.
Experimental workflow for solubility determination.
In Vitro Dissolution Testing
In vitro dissolution testing is essential for evaluating the release characteristics of a drug product.
Objective: To assess the in vitro dissolution rate of this compound from a solid dosage form.
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus)
Materials:
-
This compound tablets or capsules
-
Dissolution medium (e.g., 900 mL of 0.1N HCl or phosphate buffer)
-
Syringes and filters for sampling
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C and transfer 900 mL into each dissolution vessel.
-
Place one tablet or capsule in each vessel.
-
Start the apparatus and rotate the paddles at a specified speed (e.g., 100 rpm).[5]
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium through a filtered syringe.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.
-
Analyze the samples for this compound content using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In vitro dissolution testing workflow.
Prodrug Activation Pathway
This compound is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active form, azilsartan. This conversion is crucial for its therapeutic effect. The medoxomil ester moiety is cleaved by esterases to release the active azilsartan.[1]
References
Potential Off-Label Therapeutic Applications of Azilsartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB) approved for the treatment of hypertension, exhibits a range of pleiotropic effects that suggest its therapeutic potential extends beyond blood pressure control. This technical guide provides an in-depth overview of the preclinical and emerging clinical evidence for off-label applications of this compound. We explore its role in the management of diabetic nephropathy, cardiac fibrosis and remodeling, inflammatory conditions, and neurodegenerative disorders. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the underlying signaling pathways to support further research and development in these promising therapeutic areas.
Introduction
Azilsartan is a selective AT1 subtype angiotensin II receptor antagonist.[1] While its primary clinical indication is the treatment of hypertension, a growing body of preclinical evidence highlights its potential in other therapeutic areas.[2][3][4][5] These off-label applications are largely attributed to its effects beyond simple receptor blockade, including anti-inflammatory, anti-fibrotic, and anti-oxidative properties.[6][7] This guide synthesizes the current scientific literature to provide a comprehensive resource for researchers and drug development professionals interested in exploring the broader therapeutic utility of this compound.
Potential Therapeutic Application: Diabetic Nephropathy
Preclinical studies strongly suggest a reno-protective role for this compound in the context of diabetes, independent of its blood pressure-lowering effects.
Summary of Quantitative Data
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change/Key Finding | Reference |
| Proteinuria | Zucker Diabetic Fatty (ZDF) Rats | This compound | Vehicle | Marked reduction | [8] |
| Albuminuria | Zucker Diabetic Fatty (ZDF) Rats | This compound | Vehicle | Marked reduction | [8] |
| Urinary MCP-1 | Zucker Diabetic Fatty (ZDF) Rats | This compound | Vehicle | 30-60% reduction | [8] |
| Kidney Macrophage Infiltration | Zucker Diabetic Fatty (ZDF) Rats | This compound | Vehicle | 30-60% reduction | [8] |
| Blood Pressure | Zucker Diabetic Fatty (ZDF) Rats | 116±7 mmHg | 181±6 mmHg | Significant decrease | [8] |
Experimental Protocol: Induction of Diabetic Nephropathy in Zucker Diabetic Fatty (ZDF) Rats
This model spontaneously develops type 2 diabetes and associated complications, including nephropathy.
-
Animals: Male Zucker Diabetic Fatty (ZDF) rats and their lean littermates (as controls).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Hyperglycemia: ZDF rats naturally develop hyperglycemia. Blood glucose levels are monitored regularly to confirm the diabetic phenotype.
-
Treatment: this compound is administered orally, typically via gavage, at a specified dose (e.g., 0.1 to 1.0 mg/kg/day) for a defined period (e.g., 8 weeks).[8]
-
Sample Collection and Analysis:
-
Urine: 24-hour urine samples are collected using metabolic cages to measure proteinuria, albuminuria, and monocyte chemoattractant protein-1 (MCP-1) levels.
-
Blood: Blood samples are collected to monitor blood glucose, insulin, and other relevant biomarkers.
-
Kidney Tissue: At the end of the study, kidneys are harvested for histopathological analysis (e.g., H&E and PAS staining) and immunohistochemistry to assess glomerular injury, tubular damage, and macrophage infiltration.
-
Signaling Pathways in Diabetic Nephropathy
This compound appears to exert its reno-protective effects through modulation of inflammatory and fibrotic pathways. A key pathway implicated is the TGF-β/Smad signaling cascade, which is a central driver of renal fibrosis.
Potential Therapeutic Application: Cardiac Conditions
Preclinical evidence suggests that this compound can attenuate adverse cardiac remodeling following myocardial infarction and in response to pressure overload.
Summary of Quantitative Data
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change/Key Finding | Reference |
| Infarct Size | Mice with Myocardial Infarction | Azilsartan (0.1 and 1.0 mg/kg/d) | Saline | Attenuated | [9] |
| Cardiac Fibrosis | Mice with Myocardial Infarction | Azilsartan (0.1 and 1.0 mg/kg/d) | Saline | Attenuated | [9] |
| Left Ventricular Hypertrophy | Mice with Left Ventricular Pressure Overload | Azilsartan | Control | Reduced | [10] |
| Left Ventricular Dilation | Mice with Left Ventricular Pressure Overload | Azilsartan | Control | Reduced | [10] |
Experimental Protocol: Induction of Myocardial Infarction by Left Anterior Descending (LAD) Coronary Artery Ligation in Mice
This is a widely used model to study the pathophysiology of myocardial infarction and subsequent cardiac remodeling.
-
Animals: Adult male mice (e.g., C57BL/6).
-
Anesthesia and Intubation: Mice are anesthetized (e.g., with isoflurane) and intubated to allow for mechanical ventilation.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture (e.g., 8-0 silk).
-
Successful ligation is confirmed by the observation of blanching of the anterior wall of the left ventricle.
-
The chest is closed in layers, and the animal is allowed to recover.
-
-
Treatment: this compound is administered orally (e.g., via gavage or in drinking water) at specified doses, starting before or after the MI induction.[9]
-
Assessment of Cardiac Function and Remodeling:
-
Echocardiography: Serial echocardiograms are performed to assess left ventricular dimensions, ejection fraction, and wall thickness.
-
Histology: At the end of the study, hearts are harvested, and tissue sections are stained (e.g., with Masson's trichrome) to quantify infarct size and the extent of fibrosis.
-
Molecular Analysis: Gene and protein expression of fibrotic markers (e.g., TGF-β, collagen) can be analyzed by qPCR and Western blotting.
-
Signaling Pathways in Cardiac Fibrosis
Similar to diabetic nephropathy, the TGF-β/Smad pathway is a critical mediator of cardiac fibrosis. Azilsartan's blockade of the AT1 receptor can interrupt this cascade.
References
- 1. Azilsartan Increases Levels of IL-10, Down-Regulates MMP-2, MMP-9, RANKL/RANK, Cathepsin K and Up-Regulates OPG in an Experimental Periodontitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effects of azilsartan compared with that of telmisartan on an in vivo model of myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective potential of azilsartan against cerebral ischemic injury: Possible involvement of mitochondrial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azilsartan Suppresses Osteoclastogenesis and Ameliorates Ovariectomy-Induced Osteoporosis by Inhibiting Reactive Oxygen Species Production and Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azilsartan Increases Levels of IL-10, Down-Regulates MMP-2, MMP-9, RANKL/RANK, Cathepsin K and Up-Regulates OPG in an Experimental Periodontitis Model | PLOS One [journals.plos.org]
- 8. Azilsartan improves glycemic status and reduces kidney damage in zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
Crystallography and solid-state characterization of azilsartan medoxomil
An In-Depth Technical Guide to the Crystallography and Solid-State Characterization of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] As a prodrug, it is hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3][4] The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, solubility, bioavailability, and manufacturability. This compound and its salts are known to exist in multiple polymorphic forms, making comprehensive solid-state characterization essential for drug development and quality control.[5][6][7] This guide provides an in-depth overview of the crystallographic and solid-state characterization of this compound, detailing its known polymorphic forms, the analytical techniques used for their identification, and the underlying experimental protocols.
Mechanism of Action
Azilsartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor.[8][9][10] This prevents angiotensin II, the primary pressor agent of the renin-angiotensin-aldosterone system (RAAS), from binding to the AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting actions.[8][11] The result is vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[8][9]
Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a drug can exhibit distinct physicochemical properties. Several crystalline forms of this compound and its potassium salt have been identified and are typically designated by alphanumeric labels.[5][6][12]
Known Crystalline Forms
The primary analytical technique for identifying different polymorphic forms is Powder X-ray Diffraction (PXRD), which provides a unique fingerprint for each crystal lattice. The characteristic 2θ peaks for several known forms of this compound and its salts are summarized below.
| Form Designation | Compound | Characteristic PXRD Peaks (2θ ± 0.2°) | Reference |
| Form I | This compound | 11.6, 13.3, 16.0, 20.3, 23.3, 23.5, 24.1 | [5] |
| Form H2 | This compound | 6.9, 12.3, 16.0, 17.0, 22.6, 23.1 | [5] |
| Form H3 | This compound | 8.3, 8.6, 8.8, 9.3, 10.0, 19.7 | [5] |
| Form I | This compound K | 6.0, 6.2, 14.7, 15.0, 22.8 | [6][7] |
| Form II | This compound K | 6.3, 13.4, 14.4, 14.7, 22.8 | [6][7] |
| Form M | Azilsartan Kamedoxomil | 6.1, 12.1, 18.6, 19.3 | [3] |
| Form II | Azilsartan Acid | 9.1, 12.7, 18.6, 19.3, 21.4, 23.5 | [6] |
Note: Azilsartan Kamedoxomil is the potassium salt of this compound.
Solid-State Characterization Techniques and Protocols
A multi-technique approach is necessary for the comprehensive characterization of this compound's solid-state forms. The general workflow involves initial identification by PXRD, followed by thermal and spectroscopic analyses to understand phase transitions, stability, and molecular interactions.
Powder X-ray Diffraction (PXRD)
PXRD is the definitive method for identifying crystalline phases. It measures the scattering of X-rays by the ordered atoms within a crystal lattice, producing a diffraction pattern that is unique to a specific crystalline form.
Experimental Protocol:
-
Sample Preparation: A small amount of the sample (typically 10-20 mg) is gently ground using a mortar and pestle to ensure a random crystal orientation and a fine, uniform particle size.[13] The powder is then packed into a sample holder.
-
Instrumentation: A diffractometer with a Cu Kα radiation source is commonly used.
-
Data Collection: The sample is scanned over a specific range of 2θ angles, for example, from 3° to 40°. Typical instrument settings might include a voltage of 40 kV and a current of 25-40 mA.[14]
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns to identify the polymorphic form.[13]
Thermal Analysis: DSC and TGA
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
3.2.1. Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions.
| Form Designation | Compound | Thermal Events (DSC) | Reference |
| Crystalline | This compound | Endotherm at 203.4°C; Exotherms at 224.6°C, 264.3°C | [15] |
| Crystalline | This compound | Sharp melting endotherm at 219.85°C | [14] |
| Form M | Azilsartan Kamedoxomil | Endotherm (desolvation) at 180.06°C; Endotherm (melting) at 228.02°C | [3] |
| Form II | This compound K | Peak melting temperature of 150.78°C | [16] |
| Form III | This compound K | Peak melting temperatures of 98.63°C & 124.14°C | [16] |
| Form IV | This compound K | Peak melting temperature of 110.92°C | [16] |
Experimental Protocol:
-
Sample Preparation: A small amount of sample (2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed or pierced.[14] An empty pan is used as a reference.
-
Instrumentation: A DSC instrument is purged with an inert gas like nitrogen (e.g., at a flow rate of 25 mL/min).[14]
-
Data Collection: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., 40°C to 300°C).[14]
-
Data Analysis: The resulting thermogram shows endothermic (heat absorbing) or exothermic (heat releasing) events, which correspond to physical transitions.
3.2.2. Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is primarily used to detect desolvation, decomposition, and to determine the amount of volatile content.
Experimental Protocol:
-
Sample Preparation: A sample (typically 5-10 mg) is placed in a high-purity pan (e.g., platinum).
-
Instrumentation: A TGA instrument is used, often with a continuous nitrogen purge to provide an inert atmosphere.
-
Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The TGA curve plots mass percentage against temperature. A weight loss step indicates a desolvation or decomposition event. For example, a study of Form-M of Azilsartan Kamedoxomil showed an initial weight loss from 25-100°C due to surface water and a second loss from 150-190°C corresponding to the release of ethyl acetate solvent from the crystal lattice.[3]
Spectroscopic Techniques
Spectroscopic methods provide information about the molecular structure and bonding within the crystal.
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy measures the absorption of infrared radiation by the sample, identifying the vibrational modes of its functional groups. While the chemical structure is the same across polymorphs, differences in the crystal lattice can lead to subtle shifts in the positions and shapes of absorption bands. FTIR is particularly useful for assessing drug-excipient interactions and identifying hydrogen bonding patterns.[17] For this compound, characteristic peaks include those for C-H stretching and C=O groups.[17]
Experimental Protocol:
-
Sample Preparation: A small amount of the sample is typically mixed with potassium bromide (KBr) and compressed into a thin pellet.
-
Data Collection: The sample is placed in the FTIR spectrometer, and a spectrum is collected, usually in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is compared with reference spectra to identify characteristic peaks and any shifts that may indicate polymorphism or interactions.
3.3.2. UV-Visible Spectroscopy UV-Visible spectroscopy is used to determine the maximum absorbance wavelength (λmax) of a substance. For this compound, the λmax has been reported at 248 nm.[18][19] While less sensitive to solid-state form than PXRD or DSC, it is crucial for quantitative analysis in dissolution and solubility studies.[18][20]
Conclusion
The solid-state characterization of this compound is a critical component of its pharmaceutical development. The existence of multiple polymorphs necessitates a rigorous analytical approach to ensure the selection and consistent production of a stable form with optimal biopharmaceutical properties. A combination of Powder X-ray Diffraction, thermal analysis (DSC/TGA), and spectroscopic techniques provides the comprehensive data required for full characterization. The detailed protocols and tabulated data in this guide serve as a valuable resource for scientists and researchers working with this important antihypertensive agent, facilitating robust quality control and formulation development.
References
- 1. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azilsartan - Wikipedia [en.wikipedia.org]
- 3. tdcommons.org [tdcommons.org]
- 4. This compound | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US9624207B2 - Polymorphs of this compound - Google Patents [patents.google.com]
- 6. US20150291574A1 - Novel polymorphs of azilsartan - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 9. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 10. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymorphs of this compound - Patent US-9624207-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. icdd.com [icdd.com]
- 14. bepls.com [bepls.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2013124748A1 - Novel polymorphs of this compound potassium - Google Patents [patents.google.com]
- 17. pkheartjournal.com [pkheartjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Spectrophotometric and Spectrofluorimetric Studies on this compound and Chlorthalidone to Be Utilized in Their Determination in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Kinetics of Azilsartan to Angiotensin II Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding kinetics of azilsartan, a potent angiotensin II receptor blocker (ARB), to the angiotensin II type 1 (AT1) receptor. Azilsartan exhibits a unique binding profile characterized by high affinity, slow dissociation, and inverse agonism, which contributes to its potent and long-lasting antihypertensive effects. This document details the experimental methodologies used to characterize these properties, presents comparative quantitative data, and visualizes the key experimental workflows and signaling pathways involved.
Quantitative Binding Affinity and Dissociation Data
Azilsartan's superior binding characteristics to the human AT1 receptor are evident when compared to other commercially available ARBs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, from competitive radioligand binding assays. The data are presented for experiments conducted both with and without a washout procedure, which is designed to remove unbound drug and assess the dissociation rate from the receptor. A lower IC50 value after washout indicates a slower dissociation rate and more persistent receptor blockade.
Table 1: Comparative IC50 Values of Angiotensin Receptor Blockers for the Human AT1 Receptor (Without Washout)
| Compound | IC50 (nM) |
| Azilsartan | 2.6 |
| Olmesartan | 6.7 |
| Telmisartan | 5.1 |
| Valsartan | 44.9 |
| Irbesartan | 15.8 |
Data compiled from studies investigating the in vitro antagonistic properties of azilsartan.
Table 2: Comparative IC50 Values of Angiotensin Receptor Blockers for the Human AT1 Receptor (With Washout)
| Compound | IC50 (nM) |
| Azilsartan | 7.4 |
| Olmesartan | 242.5 |
| Telmisartan | 191.6 |
| Valsartan | >10,000 |
| Irbesartan | >10,000 |
Data reflects the persistent binding of azilsartan to the AT1 receptor after a washout period, a key differentiator from other ARBs.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the binding kinetics of azilsartan to the AT1 receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound (e.g., azilsartan) by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.
2.1.1. Materials
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Radioligand: ¹²⁵I-Sar¹,Ile⁸-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Test Compounds: Azilsartan and other ARBs.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
2.1.2. Procedure
-
Membrane Preparation:
-
CHO cells expressing the human AT1 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following in order:
-
150 µL of the cell membrane preparation (containing a defined amount of protein).
-
50 µL of the test compound at various concentrations.
-
50 µL of ¹²⁵I-Sar¹,Ile⁸-Angiotensin II at a fixed concentration (typically at its Kd).
-
-
For total binding, 50 µL of assay buffer is added instead of the test compound.
-
For non-specific binding, a high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM losartan) is added.
-
The plate is incubated for 60 minutes at 30°C with gentle agitation.
-
-
Washout Procedure (for dissociation studies):
-
After the initial incubation, the assay mixture is diluted and centrifuged to pellet the membranes.
-
The supernatant containing unbound ligand is aspirated.
-
The membrane pellet is resuspended in fresh assay buffer and incubated for a defined period (e.g., 240 minutes) to allow for dissociation.
-
Following the dissociation period, the membranes are repelleted, and the binding assay proceeds to the filtration step.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Inositol Phosphate (IP) Accumulation Assay (Functional Assay)
This assay measures the functional consequence of AT1 receptor activation, which is coupled to the Gq protein and stimulates the production of inositol phosphates. Azilsartan's ability to inhibit this process, even in the absence of an agonist (inverse agonism), can be quantified.
2.2.1. Materials
-
Cells: CHO cells stably expressing the human AT1 receptor.
-
Stimulation Buffer: Buffer containing LiCl to inhibit the degradation of inositol monophosphate (IP1).
-
Agonist: Angiotensin II.
-
Test Compound: Azilsartan.
-
IP-One HTRF® Assay Kit: Contains IP1-d2 conjugate and anti-IP1-cryptate antibody.
2.2.2. Procedure
-
Cell Culture and Plating:
-
CHO-hAT1 cells are cultured and seeded into 96-well plates.
-
The cells are grown to near confluence.
-
-
Assay:
-
The culture medium is replaced with stimulation buffer containing various concentrations of the test compound (azilsartan).
-
For agonist-stimulated IP accumulation, angiotensin II is added. For measuring inverse agonism, no agonist is added.
-
The cells are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
-
Lysis and Detection:
-
The cells are lysed, and the IP-One HTRF® assay reagents (IP1-d2 and anti-IP1-cryptate) are added according to the manufacturer's instructions.
-
The plate is incubated for 60 minutes at room temperature.
-
The HTRF signal is read on a compatible plate reader.
-
-
Data Analysis:
-
The amount of IP1 produced is determined from a standard curve.
-
The IC50 value for the inhibition of IP accumulation is calculated using non-linear regression.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for the radioligand binding assay and the AT1 receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
AT1 Receptor Signaling Pathway and Inhibition by Azilsartan
Caption: Angiotensin II type 1 receptor signaling pathway via Gq protein.
Methodological & Application
Application Notes and Protocols for the Quantification of Azilsartan Medoxomil in Plasma
These application notes provide detailed protocols for the quantification of azilsartan medoxomil and its active metabolite, azilsartan, in plasma samples using two distinct analytical methodologies: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods are suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Method 1: LC-MS/MS for Simultaneous Quantification of this compound and its Metabolites
This method, adapted from Kuze et al. (2015), allows for the simultaneous determination of the prodrug this compound (TAK-491), its active metabolite azilsartan (TAK-536), and two other metabolites (M-I and M-II) in human plasma.[1] The high sensitivity and selectivity of tandem mass spectrometry make it ideal for clinical research where low concentrations are expected.
Quantitative Data Summary
| Parameter | This compound (TAK-491) | Azilsartan (TAK-536) | M-I | M-II |
| Linearity Range | 1 - 2500 ng/mL | 1 - 2500 ng/mL | 1 - 2500 ng/mL | 1 - 2500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 1 ng/mL | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Recovery | > 91% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike 200 µL of human plasma with the internal standard (structural analogues of the analytes).
-
Load the plasma sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: A conventional reversed-phase column.
-
Mobile Phase: A mixture of water, acetonitrile, and acetic acid (40:60:0.05, v/v/v).[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: Not specified, typically 5-20 µL.
-
Total Run Time: 8.5 minutes.[1]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Experimental Workflow
Caption: Workflow for Azilsartan Quantification by LC-MS/MS.
Method 2: HPLC-UV for Quantification of this compound
Quantitative Data Summary
| Parameter | This compound Potassium |
| Linearity Range | 0.1 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.997 |
| Intra-day Precision (%RSD) | 3.07 - 13.0% |
| Inter-day Precision (%RSD) | 0.04 - 13.8% |
| Intra-day Accuracy | 90 - 102.5% |
| Inter-day Accuracy | 93 - 109% |
| Recovery | 93.7% |
| Lower Limit of Detection (LOD) | 0.01 µg/mL |
| Lower Limit of Quantification (LOQ) | 0.04 µg/mL |
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Take 475 µL of human plasma.[2]
-
Spike the plasma with a known amount of this compound potassium and the internal standard (telmisartan).[2]
-
Perform solid-phase extraction to isolate the compounds of interest.
2. HPLC-UV Conditions
-
Chromatographic System: Agilent HPLC system.[2]
-
Column: Inertsil C8 ODS column (5 µm, 150 mm x 2.5 mm).[2]
-
Column Temperature: 25°C.[2]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol (60:25:15, v/v/v).[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Injection Volume: 25 µL.[2]
-
Detection: UV detector set at 254 nm.[2]
Experimental Workflow
Caption: Workflow for Azilsartan Quantification by HPLC-UV.
Signaling Pathway (Illustrative)
While the analytical methods themselves do not directly involve signaling pathways, azilsartan's therapeutic action is mediated by the Renin-Angiotensin-Aldosterone System (RAAS). Azilsartan is an angiotensin II receptor blocker (ARB).
Caption: Azilsartan's mechanism of action within the RAAS pathway.
References
- 1. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of this compound (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method development and validation of this compound potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Analysis of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of azilsartan medoxomil in bulk drug and pharmaceutical dosage forms. This compound is an angiotensin II receptor blocker used in the treatment of hypertension.[1] The developed isocratic method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The method utilizes a C18 stationary phase with a mobile phase composed of a mixture of organic solvent and an aqueous buffer, with UV detection. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[1] It is a white crystalline powder that is practically insoluble in water and freely soluble in methanol and acetonitrile.[2] The development of a reliable analytical method for its quantification is crucial for ensuring the quality, efficacy, and safety of the final drug product. This application note presents a detailed protocol for a stability-indicating RP-HPLC method, capable of separating this compound from its degradation products.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for the development of a suitable analytical method.
| Property | Value | Reference |
| Chemical Name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt | [3] |
| Molecular Formula | C30H23KN4O8 | [4] |
| Molecular Weight | 606.62 g/mol | [4] |
| Solubility | Practically insoluble in water; freely soluble in methanol, dimethyl sulfoxide, and dimethylformamide; soluble in acetic acid; slightly soluble in acetone and acetonitrile. | [2] |
| UV λmax | Approximately 247-250 nm in methanol or acidic solutions. | [5][6][7] |
| BCS Class | Class 4 (low solubility, low permeability) | [8] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade ortho-phosphoric acid (OPA)
-
HPLC grade water
-
0.45 µm membrane filters
Instrumentation
A high-performance liquid chromatography system equipped with a UV-Vis detector, autosampler, and a data acquisition system was used.
Chromatographic Conditions
The following chromatographic conditions were optimized for the analysis of this compound:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Ortho-phosphoric acid in water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 249 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 40 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of 40 µg/mL.
Method Validation
The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria are presented in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | < 1.0% |
Linearity
The linearity of the method was established by analyzing a series of dilutions of the working standard solution in the concentration range of 10-70 µg/mL.[9] The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 70 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Precision
The precision of the method was determined by performing intra-day and inter-day analyses of a standard solution. The results are expressed as the percentage relative standard deviation (%RSD).
| Precision Type | % RSD |
| Intra-day (n=6) | < 2.0% |
| Inter-day (n=6) | < 2.0% |
Accuracy (Recovery)
The accuracy of the method was assessed by the standard addition method at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
| Concentration Level | % Recovery |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | ~0.01 |
| LOQ | ~0.04 |
Note: The exact values for Linearity, Precision, Accuracy, LOD, and LOQ should be determined during the validation study in the user's laboratory.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[4]
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[4]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 2 days.[3]
-
Photolytic Degradation: Exposure to UV light for 24 hours.[4]
The developed method was able to effectively separate the peak of this compound from the peaks of the degradation products, confirming its stability-indicating capability.
Visualizations
Caption: Logical workflow for RP-HPLC method development and validation.
Caption: Experimental workflow from sample preparation to data analysis.
Conclusion
The developed RP-HPLC method for the analysis of this compound is simple, rapid, accurate, precise, and stability-indicating. The method was successfully validated according to ICH guidelines and can be effectively used for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The clear separation of the drug from its degradation products demonstrates the suitability of the method for stability studies.
References
- 1. This compound | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. pkheartjournal.com [pkheartjournal.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Development and validation of RP-HPLC method for the simultaneous determination of this compound and chlorthalidone in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC Method for Simultaneous Estimation of Azilsartan and Chlorthalidone
INTRODUCTION: This application note details a precise, accurate, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous estimation of two antihypertensive agents, azilsartan and chlorthalidone, in bulk and pharmaceutical dosage forms. Azilsartan is an angiotensin II receptor blocker, and chlorthalidone is a thiazide-like diuretic. Their combination provides a potent therapeutic option for managing hypertension. The developed isocratic UPLC method is stability-indicating and offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC methods.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The specific instrument parameters are outlined in Table 1.
Table 1: UPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | UPLC System with PDA Detector |
| Column | C18 Column (e.g., 2.2 µm, 4.6 x 50 mm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 5 minutes |
Preparation of Solutions
1.2.1. Mobile Phase Preparation: Mix acetonitrile and 0.1% formic acid in water in a 50:50 (v/v) ratio. Filter the solution through a 0.22 µm membrane filter and degas prior to use.
1.2.2. Standard Stock Solution Preparation:
-
Azilsartan Stock (1000 µg/mL): Accurately weigh 25 mg of azilsartan reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Chlorthalidone Stock (1000 µg/mL): Accurately weigh 25 mg of chlorthalidone reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
1.2.3. Working Standard Solution Preparation: Prepare a mixed working standard solution by pipetting appropriate volumes of the stock solutions into a volumetric flask and diluting with the mobile phase to achieve a final concentration of 80 µg/mL for azilsartan and 25 µg/mL for chlorthalidone.
1.2.4. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 40 mg of azilsartan and 12.5 mg of chlorthalidone and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredients.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution will have a nominal concentration of 800 µg/mL of azilsartan and 250 µg/mL of chlorthalidone.
-
Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final concentration of 80 µg/mL of azilsartan and 25 µg/mL of chlorthalidone.
Method Validation Summary
The UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The results are presented in Table 2.
Table 2: System Suitability Parameters
| Parameter | Azilsartan | Chlorthalidone | Acceptance Criteria |
| Retention Time (min) | ~1.8 | ~1.1 | - |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
| Tailing Factor | < 1.5 | < 1.5 | < 2.0 |
| Resolution | - | > 2.0 | > 2.0 |
Linearity
The linearity of the method was established by analyzing a series of dilutions of the mixed standard solution. The calibration curves were linear over the concentration ranges specified in Table 3.
Table 3: Linearity Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Azilsartan | 20 - 120 | > 0.999 |
| Chlorthalidone | 6.25 - 37.5 | > 0.999 |
Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The results are summarized in Table 4.
Table 4: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Azilsartan | 80% | 99.8 | < 2.0 |
| 100% | 100.1 | < 2.0 | |
| 120% | 99.5 | < 2.0 | |
| Chlorthalidone | 80% | 100.2 | < 2.0 |
| 100% | 99.7 | < 2.0 | |
| 120% | 100.5 | < 2.0 |
Precision
The precision of the method was evaluated by analyzing six replicate injections of the working standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The results are presented in Table 5.
Table 5: Precision Data
| Analyte | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Azilsartan | < 1.0 | < 1.5 |
| Chlorthalidone | < 1.0 | < 1.5 |
Experimental Workflow and Data Analysis
The overall workflow for the simultaneous estimation of azilsartan and chlorthalidone is depicted in the following diagram.
Caption: UPLC workflow for azilsartan and chlorthalidone analysis.
Conclusion
The described UPLC method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of azilsartan and chlorthalidone. The method is validated to be linear, accurate, and precise, making it suitable for routine quality control analysis of these drugs in their combined pharmaceutical dosage forms. The stability-indicating nature of the assay also allows for its use in stability studies.
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for Purity Testing of Azilsartan Medoxomil
Introduction
Azilsartan medoxomil is an angiotensin II receptor antagonist widely used in the management of hypertension. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the quantification and purity assessment of this compound. This application note details validated HPTLC methods for the determination of this compound in bulk and pharmaceutical dosage forms, including its separation from potential degradation products, in accordance with ICH guidelines.
Principle
The method involves the separation of this compound from its impurities and degradation products on a high-performance silica gel plate. A suitable mobile phase allows for differential migration of the components. Quantification is achieved by densitometric scanning of the separated bands at a specific wavelength. The intensity of the signal is proportional to the concentration of the analyte.
Experimental Protocols
Method 1: HPTLC with Fluorescence Detection
This method is particularly sensitive for the determination of this compound.
1. Materials and Reagents
-
Standard: this compound reference standard
-
Sample: this compound bulk drug or crushed tablets
-
Solvents: Toluene (analytical grade), Methanol (analytical grade)
-
Stationary Phase: Pre-coated silica gel 60F254 aluminum-backed HPTLC plates (20 x 10 cm)
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions (20-100 ng/µL): From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 200 to 1000 ng per band (e.g., by applying 10 µL of 20, 40, 60, 80, and 100 µg/mL solutions).
-
Sample Solution (40 µg/mL): For bulk drug, accurately weigh 10 mg of the sample and dissolve in 250 mL of methanol. For tablets, weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 40 mg of this compound to a 100 mL volumetric flask, add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter.
3. Chromatographic Conditions
-
Mobile Phase: Toluene: Methanol (8:2, v/v)
-
Chamber Saturation: Line the twin-trough developing chamber with filter paper and saturate with the mobile phase for 20 minutes at room temperature.
-
Application: Apply 10 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator. Maintain a distance of 10 mm between the bands.
-
Development: Develop the plate in the saturated chamber up to a distance of 80 mm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
Detection: Scan the dried plate using a densitometer in fluorescence mode at an excitation wavelength of 312 nm.[1]
Method 2: HPTLC with UV Densitometric Detection
This method is a robust technique for routine quality control analysis.
1. Materials and Reagents
-
Standard: this compound reference standard
-
Sample: this compound bulk drug or crushed tablets
-
Solvents: Ethyl acetate (analytical grade), n-Hexane (analytical grade), Methanol (analytical grade)
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm)
2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions (10-70 ng/µL): Prepare a series of dilutions from the stock solution to achieve a concentration range of 100 to 700 ng per band.[2][3]
-
Sample Solution (40 µg/mL): Prepare as described in Method 1.
3. Chromatographic Conditions
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 15-20 minutes.
-
Application: Apply the standard and sample solutions as bands onto the HPTLC plate.
-
Development: Develop the plate up to a distance of 80 mm.
-
Drying: Air dry the plate.
-
Detection: Scan the plate densitometrically at 249 nm.[2][3]
Data Presentation: Summary of HPTLC Method Parameters
| Parameter | Method 1 (Fluorescence) | Method 2 (UV Densitometry) | Reference(s) |
| Stationary Phase | Silica gel 60F254 | Silica gel 60 F254 | [1][2] |
| Mobile Phase | Toluene: Methanol (8:2, v/v) | Ethyl acetate: n-Hexane (7:3, v/v) | [1][2][3] |
| Detection Wavelength | 312 nm (Fluorescence) | 249 nm | [1][2][3] |
| Retention Factor (Rf) | 0.38 ± 0.04 | 0.65 ± 0.05 | [1][2] |
| Linearity Range | 200 - 1000 ng/band | 100 - 700 ng/band | [1][2][3] |
| Correlation Coefficient (r²) | 0.991 | 0.999 | [1][2] |
| Accuracy (% Recovery) | 99.33 - 99.59% | 99.26 - 100.65% | [1][2][3] |
| Limit of Detection (LOD) | Not Reported | 22 ng/band | [3] |
| Limit of Quantification (LOQ) | Not Reported | 68 ng/band | [3] |
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPTLC method. This compound has been found to be susceptible to degradation under acidic and alkaline hydrolytic conditions.[4] The developed HPTLC methods can effectively separate the intact drug from its degradation products, making them suitable for stability testing.[3][4]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the drug solution with 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug solution with 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug to heat (e.g., 110°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
After degradation, neutralize the acidic and basic solutions and dilute all samples appropriately before applying to the HPTLC plate alongside a standard solution of undegraded this compound. The chromatogram should show well-resolved peaks for the parent drug and any degradation products.
Visualizations
Caption: Experimental workflow for HPTLC analysis of this compound.
Caption: Key parameters for HPTLC method validation as per ICH guidelines.
References
- 1. Development and validation of HPTLC stability indicating method for estimation of this compound using Fluorescence mode | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 2. Development and Validation of HPTLC Method for Estimation of this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. bostonsciencepublishing.us [bostonsciencepublishing.us]
Application Notes and Protocols for the Identification of Azilsartan Medoxomil Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of azilsartan medoxomil and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a prodrug that is rapidly hydrolyzed to its active form, azilsartan. Subsequent metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C9, results in the formation of two main inactive metabolites, M-I and M-II.[1][2][3][4] This document outlines the metabolic pathway, sample preparation procedures, LC-MS/MS instrument parameters, and data analysis strategies to accurately characterize these compounds in biological matrices.
Introduction to this compound Metabolism
This compound is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[5][6][7] As a prodrug, it undergoes rapid hydrolysis in the gastrointestinal tract to its pharmacologically active moiety, azilsartan (TAK-536).[1][2][8][9] The parent drug, this compound, is typically not detected in plasma following oral administration.[4][8]
The active azilsartan is then metabolized in the liver, primarily by the CYP2C9 enzyme, into two main pharmacologically inactive metabolites[1][4][6][10]:
These metabolites, along with the parent drug, are then excreted from the body.[1][4] Understanding this metabolic pathway is crucial for pharmacokinetic studies and drug development.
Metabolic Pathway of this compound
The metabolic conversion of this compound to its final metabolites is a sequential process involving hydrolysis and subsequent enzymatic reactions.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) from Human Plasma
This protocol is adapted from validated methods for the extraction of azilsartan and its metabolites from human plasma.[3]
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Valsartan or structural analogues of the analytes)[3][11]
-
Phosphoric acid (1% v/v in water)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma in a polypropylene tube, add 50 µL of the internal standard working solution. Vortex for 30 seconds.
-
Add 200 µL of 1% phosphoric acid to the plasma mixture. Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a starting point for method development and are based on published literature.[3]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm)[5] |
| Mobile Phase A | Water with 0.05% acetic acid[3] |
| Mobile Phase B | Acetonitrile with 0.05% acetic acid[3] |
| Flow Rate | 0.2 - 0.4 mL/min[3][5] |
| Gradient | Isocratic or gradient elution can be optimized. For a simultaneous analysis, a gradient may be necessary. A starting condition could be 60% B.[3] |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
| Run Time | ~8.5 minutes[3] |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI)[3] |
| Polarity | Positive[3][5] |
| Ionization Mode | Multiple Reaction Monitoring (MRM)[11] |
| Capillary Voltage | 3.0 - 3.5 kV[12][13] |
| Desolvation Temp. | 350 - 450°C[12][13] |
| Cone Gas Flow | ~50 L/hr[12] |
| Desolvation Gas Flow | ~1000 L/hr[12] |
Quantitative Data
The following table summarizes the precursor and product ions for the MRM transitions of this compound and its metabolites. These values are essential for setting up the mass spectrometer for quantitative analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound (TAK-491) | 569.2 | 439.1 | Prodrug, not typically found in plasma.[3] |
| Azilsartan (TAK-536) | 457.1 | 207.1 | Active moiety. |
| M-I | 413.1 | 207.1 | Decarboxylated metabolite.[3] |
| M-II | 429.1 | 207.1 | O-dealkylated metabolite.[3] |
Experimental Workflow
The overall workflow for the analysis of this compound metabolites from biological samples is depicted below.
Caption: Workflow for metabolite identification.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the identification and quantification of this compound and its key metabolites. The detailed protocols for sample preparation and instrument parameters serve as a valuable resource for researchers in drug metabolism and pharmacokinetics. Adherence to these guidelines will facilitate accurate and reproducible results, contributing to a better understanding of the disposition of this compound in biological systems.
References
- 1. This compound (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of this compound (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azilsartan - Wikipedia [en.wikipedia.org]
- 7. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of LC-MS/MS method for simultaneous determination of this compound and Chlorthalidone from the human plasma - ProQuest [proquest.com]
- 12. omicsonline.org [omicsonline.org]
- 13. CN104316608A - Detection and preparation methods of this compound impurities - Google Patents [patents.google.com]
Application Notes and Protocols for Preparing Azilsartan Medoxomil Solid Dispersion Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan medoxomil is a potent angiotensin II receptor blocker used in the management of hypertension.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability, which can limit its oral bioavailability.[2] Solid dispersion technology is a successful strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound.[2][3] This involves dispersing the drug in an inert carrier matrix at the solid state.[4] This document provides detailed protocols for the preparation and characterization of this compound solid dispersions.
Experimental Workflows
The following diagram outlines the general workflow for the preparation and characterization of this compound solid dispersions.
Caption: Experimental workflow for this compound solid dispersion preparation and analysis.
Data Presentation
Table 1: Composition of this compound Solid Dispersion Formulations
| Formulation Code | Preparation Method | Carrier | Drug:Carrier Ratio |
| SD-A1 | Solvent Evaporation | Polyvinylpyrrolidone (PVP) K-30 | 1:1 |
| SD-A2 | Solvent Evaporation | Polyvinylpyrrolidone (PVP) K-30 | 1:2 |
| SD-B1 | Kneading | β-Cyclodextrin | 1:1 |
| SD-B2 | Kneading | β-Cyclodextrin | 1:2 |
| SD-C1 | Solvent Evaporation | Gelucire 50/13 | 1:1 |
| SD-C2 | Solvent Evaporation | Gelucire 50/13 | 1:3 |
Table 2: Saturation Solubility of this compound and Solid Dispersions
| Formulation | Solubility in Water (µg/mL) | Solubility in 0.1N HCl (pH 1.2) (µg/mL) | Solubility in Phosphate Buffer (pH 6.8) (µg/mL) |
| Pure this compound | 15.52 ± 0.8[1] | 17.23 ± 0.4[1] | 20.32 ± 0.7[1] |
| Physical Mixture (1:2 with β-Cyclodextrin) | 90 ± 0.6[1] | 85 ± 0.6[1] | 120 ± 0.4[1] |
| Solid Dispersion (with β-Cyclodextrin) | 128 ± 0.2[1] | 131 ± 0.3[1] | 170 ± 0.5[1] |
| Solid Dispersion (ASD6 with Gelucire 50/13, 1:3) | 65.57 (mg/mL converted to µg/mL: 65570)[5] | - | - |
Data presented as mean ± SD, where available.
Table 3: In Vitro Dissolution of this compound Formulations
| Formulation | Dissolution Medium | Time (minutes) | Cumulative Drug Release (%) |
| Pure this compound | Phosphate Buffer (pH 6.8) | 90 | ~30[1] |
| Physical Mixture (PM-3) | Phosphate Buffer (pH 6.8) | 90 | 71[1] |
| Solid Dispersion (SD-3 with β-Cyclodextrin) | Phosphate Buffer (pH 6.8) | 90 | 82[1] |
| Solid Dispersion (ASD6 with Gelucire 50/13, 1:3) | Phosphate Buffer (pH 6.8) | 30 | 98.9 ± 1.9[5] |
Dissolution conditions: USP Type II apparatus, 37 ± 0.5°C. Specific rotational speeds may vary by study.[1][5]
Experimental Protocols
Preparation of Solid Dispersions: Solvent Evaporation Method
This method involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent.
Materials:
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:1, 1:2).[6]
-
Dissolve the weighed materials in a suitable solvent or solvent mixture (e.g., methanol or a mixture of ethanol and dichloromethane) with constant stirring until a clear solution is obtained.[5][6]
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.[6]
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.[6]
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[6]
-
Store the prepared solid dispersion in a desiccator until further evaluation.[3]
Preparation of Solid Dispersions: Kneading Method
This technique involves the formation of a paste by kneading the drug and carrier with a small amount of a hydroalcoholic solvent.
Materials:
-
This compound
-
Carrier (e.g., β-Cyclodextrin)[1]
-
Kneading liquid (e.g., water-ethanol mixture, 1:1)[1]
Equipment:
-
Mortar and pestle
-
Desiccator
-
Sieves
Procedure:
-
Accurately weigh this compound and the carrier in the desired molar or weight ratio.[1]
-
Place the mixture in a mortar and add a small amount of the water-ethanol (1:1) mixture.[1]
-
Knead the mixture into a paste-like consistency for a specified duration (e.g., 30 minutes).[1]
-
Dry the resulting dense mass in a desiccator for 48 hours.[1]
-
Crush the dried substance, sieve it through a 120-mesh sieve, and store it in a desiccator.[1]
Characterization of Solid Dispersions
FTIR spectroscopy is used to identify any potential interactions between the drug and the carrier.
Equipment:
-
FTIR spectrophotometer
Procedure:
-
Prepare samples by mixing the solid dispersion with potassium bromide (KBr) in a 1:10 ratio and grinding to a homogenous mixture.[7]
-
Compress a small amount of the powdered mixture to form a thin, semitransparent pellet.[7]
-
Record the IR spectrum of the pellet over a suitable range (e.g., 500 to 4000 cm⁻¹).[7]
-
Compare the spectrum of the solid dispersion with the spectra of the pure drug and the carrier to identify any shifts or disappearance of characteristic peaks, which may indicate interactions. The pure this compound spectrum shows characteristic peaks around 3398, 3352, and 3286 cm⁻¹ (amino group), and at 1561 cm⁻¹ (carboxyl group).[1]
DSC is employed to investigate the thermal behavior and physical state of the drug within the solid dispersion.
Equipment:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh a small amount of the sample (e.g., 2 mg) into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]
-
Record the heat flow as a function of temperature. The melting point of pure crystalline this compound is typically observed between 200-250°C.[1] A broadening or disappearance of this peak in the solid dispersion suggests a change in crystallinity, potentially to an amorphous state.[9]
This study determines the extent of solubility enhancement achieved by the solid dispersion.
Equipment:
-
Incubator shaker
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the pure drug or solid dispersion to a specific volume (e.g., 10 mL) of different media (e.g., water, 0.1N HCl, phosphate buffer pH 6.8).[1]
-
Place the samples in an incubator shaker at a constant temperature (e.g., 25 ± 1°C) for an extended period (e.g., 48 hours) to reach equilibrium.[1]
-
Centrifuge the solutions at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15 minutes).[1]
-
Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm).[1]
-
Dilute the filtered solution appropriately and measure the absorbance using a UV-Vis spectrophotometer at the λmax of this compound (approximately 248 nm).[1][3]
-
Calculate the concentration of the dissolved drug using a standard calibration curve.[3]
This test evaluates the rate at which the drug is released from the solid dispersion formulation.
Equipment:
-
USP Dissolution Test Apparatus II (Paddle type)[5]
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare the dissolution medium (e.g., 900 mL of phosphate buffer, pH 6.8).[5]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[5]
-
Place a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 40 mg) into each dissolution vessel.[10]
-
Set the paddle rotation speed to a specified rate (e.g., 50 rpm).[5]
-
Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).[10]
-
Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.[5]
-
Filter the samples and analyze the drug concentration using a validated analytical method (UV spectrophotometry or HPLC).[5][10]
-
Plot the cumulative percentage of drug released against time to obtain the dissolution profile.[3]
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. pkheartjournal.com [pkheartjournal.com]
- 3. pkheartjournal.com [pkheartjournal.com]
- 4. scifiniti.com [scifiniti.com]
- 5. ijcrr.com [ijcrr.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Composite Design Implemented this compound Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vitro Dissolution Testing of Azilsartan Medoxomil Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro dissolution testing of azilsartan medoxomil tablets, a critical analysis for quality control and formulation development. The following methodologies are compiled from publicly available regulatory guidance and scientific literature.
Overview
In vitro dissolution testing is a fundamental tool used to assess the release characteristics of an active pharmaceutical ingredient (API) from a solid dosage form. For this compound, a prodrug of azilsartan used in the treatment of hypertension, this testing is crucial for ensuring batch-to-batch consistency and predicting in vivo performance. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability.[1][2]
Recommended Dissolution Testing Protocols
The following tables summarize the recommended and commonly cited conditions for the in vitro dissolution testing of this compound tablets.
Table 1: Dissolution Apparatus and General Conditions
| Parameter | Recommended Condition |
| Apparatus | USP Apparatus 2 (Paddles) |
| Temperature | 37 ± 0.5°C |
| Rotation Speed | 50 rpm |
| Number of Units | 12 |
Table 2: Dissolution Medium
| Parameter | Recommended Condition |
| Medium | Phosphate Buffer |
| pH | 7.8 |
| Volume | 900 mL |
| Deaeration | Recommended |
Table 3: Sampling and Acceptance Criteria
| Parameter | Recommended Condition |
| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes |
| Acceptance Criteria | To be determined upon review of the Abbreviated New Drug Application (ANDA). A common target is not less than 85% of the labeled amount of this compound is dissolved in 30 minutes.[3] |
Analytical Methodologies
The quantification of dissolved this compound is typically performed using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Table 4: High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Recommended Condition |
| Column | Kromasil®, C18 (5 μm, 25 cm × 4.6 mm) |
| Mobile Phase | Ammonium acetate (pH 2.5) : Acetonitrile (40:60 v/v) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 50 µL |
| Detector | UV/VIS at 254 nm |
| Linearity Range | 10.0–70.0 μg/mL |
Table 5: UV-Vis Spectrophotometry Method
| Parameter | Recommended Condition |
| Wavelength | 248 nm or 252 nm |
| Medium | Same as the dissolution medium (for standard preparation) |
Experimental Workflow
The following diagram illustrates the general workflow for conducting in vitro dissolution testing of this compound tablets.
Detailed Experimental Protocols
Preparation of Dissolution Medium (900 mL of pH 7.8 Phosphate Buffer)
-
Accurately weigh the required amount of a suitable phosphate salt (e.g., potassium phosphate monobasic) and dissolve it in approximately 800 mL of purified water.
-
Adjust the pH of the solution to 7.8 ± 0.05 using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).
-
Add purified water to bring the final volume to 900 mL.
-
Deaerate the medium using an appropriate method (e.g., vacuum filtration, sonication, or helium sparging).
Dissolution Test Procedure
-
Set up the USP Apparatus 2 (Paddles) and equilibrate the dissolution medium to 37 ± 0.5°C.
-
Carefully place one this compound tablet into each of the 12 dissolution vessels.
-
Immediately start the rotation of the paddles at 50 rpm.
-
At the specified time points (5, 10, 15, 20, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium from each vessel.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm) to prevent undissolved particles from interfering with the analysis.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium if necessary to maintain a constant volume.
Sample Analysis by HPLC
-
Prepare standard solutions of this compound of known concentrations in the dissolution medium.
-
Set up the HPLC system according to the parameters outlined in Table 4.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered samples from the dissolution test.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Calculation of Percentage Dissolved
Calculate the percentage of the labeled amount of this compound dissolved at each time point using the following formula:
References
Application Notes and Protocols: Use of Azilsartan Medoxomil in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB), is a widely used therapeutic agent for the management of hypertension.[1][2][3] Its efficacy and safety have been extensively evaluated in various preclinical animal models of hypertension. These studies provide crucial insights into its mechanism of action, dose-dependent antihypertensive effects, and potential for organ protection. This document provides detailed application notes and standardized protocols for the use of this compound in common animal models of hypertension, intended to guide researchers in designing and executing robust preclinical studies.
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[1][4] Azilsartan exhibits high affinity for and slow dissociation from the AT1 receptor, leading to a potent and long-lasting blockade of angiotensin II's effects.[2][5] By blocking the AT1 receptor, azilsartan inhibits vasoconstriction, reduces aldosterone secretion, and consequently lowers blood pressure.[1][3] Preclinical studies have also suggested pleiotropic effects, including improvements in insulin sensitivity and anti-inflammatory properties.[2][6][7][8][9][10]
Animal Models of Hypertension
Several well-established animal models are utilized to study the pathophysiology of hypertension and to evaluate the efficacy of antihypertensive agents like this compound. The choice of model depends on the specific research question, with each model representing different aspects of human hypertension.
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.
-
Dahl Salt-Sensitive (SS) Rat: This model is used to study salt-sensitive hypertension, a common form of hypertension in humans.
-
Renal Hypertensive Models (e.g., 2-Kidney, 1-Clip): These models mimic renovascular hypertension.
-
Angiotensin II-Infused Rodents: This model allows for the direct investigation of the renin-angiotensin system (RAS) in the development of hypertension.
-
Models of Cardiac Hypertrophy and Heart Failure: These models, often induced by pressure overload (e.g., aortic banding), are used to assess the cardioprotective effects of antihypertensive drugs.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various animal models of hypertension.
Table 1: Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg/day) | Duration | Change in Systolic Blood Pressure (mmHg) | Reference |
| This compound | 0.1 - 1 | Single dose | Significant reduction at all doses, sustained for 24h | [7] |
| Olmesartan medoxomil | 0.1 - 3 | Single dose | Significant reduction only at the two highest doses at 24h | [7] |
| This compound | 0.1 - 1 | 2 weeks | More stable antihypertensive effects than olmesartan | [7] |
| This compound | 0.5 and 2.5 (with Chlorthalidone) | Not specified | Synergistic antihypertensive effect | [11] |
Table 2: Effects of this compound in a Rat Model of Angiotensin II-Induced Hypertension
| Treatment Group | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| Angiotensin II | 200 ng/kg/min | 8 weeks | Significant increase in blood pressure | [6][12][13] |
| Angiotensin II + this compound | 1 | 8 weeks | Complete prevention of Ang II-induced blood pressure increase | [6][12][13] |
Table 3: Cardioprotective and Renoprotective Effects of this compound
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Obese Rat (SHROB) | This compound | 56 days | Attenuated left ventricular hypertrophy, reduced cardiac fibrosis, lower albuminuria and nephrinuria | [14][15] |
| Mice with LV pressure overload (aortic banding) | This compound | Not specified | Reduced LV wall thickness, hypertrophy, and dilation | [16] |
| Obese insulin-resistant mice with LV pressure overload | This compound | Not specified | Reduced LV wall thickness and hypertrophy, increased cardiac output | [17] |
| Wistar fatty rats | This compound | Not specified | More potent antiproteinuric effects than olmesartan | [7] |
| Renal hypertensive dogs | This compound (0.1-1 mg/kg) | Single dose | More potent and persistent blood pressure reduction than olmesartan | [7] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
Objective: To assess the dose-dependent and long-term antihypertensive effects of this compound in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose solution)
-
Oral gavage needles
-
Tail-cuff blood pressure measurement system
-
Data acquisition and analysis software
Procedure:
-
Animal Acclimatization: Acclimatize SHRs to the housing facility for at least one week before the experiment. Train the rats for tail-cuff blood pressure measurements for 3-5 consecutive days to minimize stress-induced fluctuations.
-
Baseline Measurement: Record baseline systolic blood pressure (SBP) and heart rate (HR) for all animals for 3 consecutive days.
-
Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at 0.1, 0.5, and 1 mg/kg/day).
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for the specified duration (e.g., single dose for acute studies, or 2-4 weeks for chronic studies).
-
Blood Pressure Measurement:
-
Acute Study: Measure SBP and HR at various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
Chronic Study: Measure SBP and HR at least once a week, at the same time of day, to monitor the long-term efficacy.
-
-
Data Analysis: Calculate the change in SBP from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
Protocol 2: Induction and Treatment of Angiotensin II-Induced Hypertension
Objective: To evaluate the ability of this compound to prevent or reverse hypertension induced by exogenous angiotensin II.
Materials:
-
Male Sprague-Dawley or Wistar rats, 10-12 weeks old
-
Angiotensin II
-
This compound
-
Osmotic minipumps
-
Surgical instruments for minipump implantation
-
Anesthesia (e.g., isoflurane)
-
Telemetry system for continuous blood pressure monitoring (optional, but recommended) or tail-cuff system
Procedure:
-
Telemetry Transmitter Implantation (Optional): If using telemetry, implant the transmitter into the abdominal aorta of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Baseline Measurement: Record baseline blood pressure for 3-5 days.
-
Osmotic Minipump Implantation:
-
Fill osmotic minipumps with either vehicle or angiotensin II (e.g., 200 ng/kg/min) according to the manufacturer's instructions.
-
Under anesthesia, implant the minipumps subcutaneously in the dorsal region of the rats.
-
-
Treatment Groups:
-
Group 1: Vehicle minipump + Vehicle oral gavage (Control)
-
Group 2: Angiotensin II minipump + Vehicle oral gavage (Hypertensive model)
-
Group 3: Angiotensin II minipump + this compound oral gavage (e.g., 1 mg/kg/day) (Treatment group)
-
-
Drug Administration: Begin oral administration of this compound or vehicle one day prior to or on the same day as minipump implantation and continue for the duration of the study (e.g., 2-8 weeks).
-
Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or measure it at regular intervals using the tail-cuff method.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., heart, kidneys, aorta) for further analysis (e.g., histology, gene expression).
-
Data Analysis: Compare the blood pressure profiles and end-organ damage markers among the different treatment groups.
Signaling Pathways
This compound exerts its effects primarily by blocking the renin-angiotensin-aldosterone system (RAAS). In hypertensive states, angiotensin II binds to the AT1 receptor, leading to a cascade of downstream signaling events that promote vasoconstriction, inflammation, fibrosis, and sodium retention. Azilsartan competitively blocks this interaction. Furthermore, studies in animal models suggest that azilsartan may modulate other signaling pathways involved in insulin sensitivity and cellular metabolism. For instance, in angiotensin II-infused rats, azilsartan treatment has been shown to improve skeletal muscle insulin signaling by increasing the phosphorylation of Akt and AS160, and enhancing the activation of AMPKα.[6]
Conclusion
This compound has demonstrated robust antihypertensive efficacy and end-organ protective effects in a variety of animal models of hypertension. The protocols and data presented here provide a framework for researchers to design and conduct preclinical studies to further elucidate the pharmacological properties of azilsartan and other novel antihypertensive agents. Careful selection of animal models and adherence to standardized protocols are crucial for obtaining reliable and reproducible data that can be translated to the clinical setting.
References
- 1. This compound in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and safety of this compound in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 4. This compound (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of different doses of this compound in patients with hypertension: A protocol of a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Angiotensin II Receptor Blocker this compound Ameliorates Insulin Resistance Induced by Chronic Angiotensin II Treatment in Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, this compound, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [this compound Capabilities in Arterial Hypertension and Obesity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between this compound and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. karger.com [karger.com]
- 14. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The efficacy and tolerability of azilsartan in mice with left ventricular pressure overload or acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The efficacy and tolerability of azilsartan in obese insulin-resistant mice with left ventricular pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Functional Assays for AT1 Receptor Antagonism by Azilsartan
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azilsartan Medoxomil in Cardiovascular Remodeling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cardiovascular remodeling refers to the alterations in the size, shape, structure, and function of the heart and blood vessels in response to injury or stress, such as myocardial infarction (MI) or hypertension. This process involves complex cellular and molecular events, including cardiac hypertrophy, fibrosis, and endothelial dysfunction. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of these pathological changes, with Angiotensin II (Ang II) being a key mediator.
Azilsartan medoxomil is a potent, selective Angiotensin II receptor blocker (ARB).[1][2] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[1][3][4][5] Azilsartan exhibits high affinity for and slow dissociation from the Angiotensin II type 1 (AT1) receptor, leading to a more effective and sustained inhibition of Ang II's effects compared to some other ARBs.[3][4] Its primary mechanism involves blocking the AT1 receptor, which prevents Ang II-induced vasoconstriction, aldosterone release, and pro-remodeling cellular signaling.[1][2][3] These properties make this compound a valuable pharmacological tool for studying the mechanisms of cardiovascular remodeling and for evaluating potential therapeutic strategies to prevent or reverse these pathological processes.
Mechanism of Action in Cardiovascular Remodeling
Azilsartan's therapeutic effects in cardiovascular remodeling stem from its selective blockade of the AT1 receptor. This action interrupts the RAAS pathway, mitigating the downstream pathological effects of Ang II on the heart and vasculature.
-
Inhibition of Cardiac Hypertrophy and Fibrosis: Ang II is a potent stimulator of cardiac myocyte growth and fibroblast proliferation. By blocking the AT1 receptor, azilsartan attenuates left ventricular hypertrophy and reduces the deposition of extracellular matrix proteins like collagen, thereby limiting cardiac fibrosis.[1][6][7][8] Studies have shown that azilsartan can reduce infarct size and fibrotic changes in post-MI models, an effect that can be independent of blood pressure reduction.[7][8]
-
Amelioration of Endothelial Dysfunction: Azilsartan has been shown to restore endothelial function by reducing vascular inflammation and oxidative stress.[4][9] It can reverse the downregulation of endothelial nitric oxide synthase (eNOS) and increase the expression of the protective transcription factor Krüppel-like factor 2 (KLF2), which are often impaired in pathological conditions.[9][10][11]
-
Reduction of Vascular Inflammation and Oxidative Stress: The binding of Ang II to its receptor promotes the expression of inflammatory markers and the generation of reactive oxygen species (ROS). Azilsartan treatment has been shown to attenuate the expression of molecules like monocyte chemotactic protein 1 (MCP-1), TNF-α, and NAD(P)H oxidase (Nox) subunits, thereby reducing inflammation and oxidative damage in the vasculature.[9][12][13]
Signaling Pathways
Quantitative Data from Preclinical and Clinical Studies
Table 1: Effects of Azilsartan in Animal Models of Cardiovascular Remodeling
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Myocardial Infarction (Mice) | 0.1 mg/kg/day (low dose) | 2 weeks | - Attenuated infarct size and remote-area fibrosis.- Suppressed cardiac remodeling (echocardiography).- No significant change in blood pressure. | [7][8] |
| Myocardial Infarction (Mice) | 1.0 mg/kg/day (high dose) | 2 weeks | - Attenuated infarct size and remote-area fibrosis.- Suppressed cardiac remodeling.- Significantly decreased blood pressure. | [7][8] |
| Aortic Banding (Mice) | Not Specified | N/A | - Reduced left ventricular wall thickness, hypertrophy, and dilation compared to controls. | [6] |
| KKAy Diabetic Mice | 0.005% in diet | 3 weeks | - Improved endothelium-dependent relaxation.- Restored eNOS phosphorylation ratio (Ser1177/Thr495).- Attenuated expression of MCP-1, F4/80, Nox2, and Nox4. | [9] |
Table 2: Effects of Azilsartan on Cardiac Remodeling in Clinical Studies
| Patient Population | Treatment | Duration | Key Echocardiographic Findings | Reference |
| 200 Post-Acute Myocardial Infarction (AMI) Patients after PCI | Azilsartan vs. Benazepril | 6 months & 1 year | - At 6 months and 1 year, the azilsartan group had significantly lower Left Ventricular End-Diastolic Volume (LVEDV) compared to the benazepril group. | [14] |
Table 3: Comparative Antihypertensive Efficacy of Azilsartan
| Comparison Drug | Azilsartan Dose(s) | Comparison Dose(s) | Key Finding (Systolic Blood Pressure Reduction) | Reference(s) |
| Olmesartan | 40 mg, 80 mg | 40 mg | Azilsartan 80 mg showed significantly greater reduction in 24-hour mean SBP than olmesartan 40 mg. | [1] |
| Valsartan | 40 mg, 80 mg | 320 mg | Azilsartan 40 mg and 80 mg lowered 24-hour mean SBP significantly more than valsartan 320 mg. | [1] |
| Candesartan | 20-40 mg | 8-12 mg | Azilsartan group showed a significantly greater reduction in sitting SBP (-21.8 mmHg) compared to candesartan (-17.5 mmHg). | [1] |
| Ramipril | 20-80 mg | 2.5-10 mg | Azilsartan significantly decreased SBP (-21.2 mmHg) more than ramipril (-12.2 mmHg) after 24 weeks. | [1] |
Experimental Protocols
Protocol 1: In Vivo Myocardial Infarction (MI) Model and Drug Administration
This protocol describes the induction of MI in mice via coronary artery ligation to study the effects of azilsartan on post-MI cardiac remodeling.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution or saline)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments, ventilator, sutures (6-0 silk)
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.
-
Intubation and Ventilation: Intubate the mouse and connect it to a small animal ventilator.
-
Surgical Procedure: a. Make a small incision in the left fourth intercostal space to open the chest cavity. b. Gently retract the ribs to expose the heart. c. Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall. d. Close the chest wall, muscle layers, and skin with sutures.
-
Post-operative Care: Provide appropriate analgesia and monitor the animal closely during recovery.
-
Drug Administration: a. Randomly assign mice to experimental groups (e.g., Sham, Vehicle Control, Azilsartan Low Dose, Azilsartan High Dose). b. Starting 24 hours post-surgery, administer this compound (e.g., 0.1 mg/kg or 1.0 mg/kg) or vehicle daily via oral gavage.[7][8] c. Continue treatment for the desired study duration (e.g., 14 or 28 days).
-
Endpoint Analysis: At the end of the treatment period, perform functional assessments (Protocol 2) and then euthanize the animals for tissue collection and histological analysis (Protocol 3).
Protocol 2: Assessment of Cardiac Function by Echocardiography
This non-invasive technique is used to assess cardiac structure and function in live animals.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthetics (isoflurane)
-
Warming pad
Procedure:
-
Lightly anesthetize the mouse with isoflurane (1-1.5%) to maintain a heart rate of 400-500 bpm.
-
Place the mouse in a supine position on a warming pad.
-
Remove chest hair using a depilatory cream to ensure good probe contact.
-
Apply ultrasound gel and acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings:
-
Left ventricular internal dimension at end-diastole (LVID;d)
-
Left ventricular internal dimension at end-systole (LVID;s)
-
Posterior wall thickness at end-diastole (PWT;d)
-
Septal wall thickness at end-diastole (SWT;d)
-
-
Calculate functional parameters such as Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system's software.
-
Repeat measurements at baseline and specified time points throughout the study.
Protocol 3: Histological Analysis of Cardiac Fibrosis
This protocol details the preparation and staining of heart tissue to quantify the extent of fibrosis.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Masson's Trichrome or Picrosirius Red stain kits
-
Microscope with imaging software
Procedure:
-
Tissue Harvesting: Euthanize the mouse and excise the heart.
-
Perfusion & Fixation: Cannulate the aorta and perfuse with cold PBS to flush out blood, followed by perfusion with 4% PFA. Alternatively, immerse the excised heart in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing: a. Dehydrate the fixed tissue through a graded series of ethanol. b. Clear the tissue in xylene. c. Infiltrate and embed the tissue in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: a. Deparaffinize and rehydrate the tissue sections. b. Stain with Masson's Trichrome (collagen stains blue, myocardium red) or Picrosirius Red (collagen stains red/orange under polarized light). Follow the manufacturer's instructions for the chosen kit.
-
Imaging and Analysis: a. Acquire images of the stained sections using a brightfield microscope. b. Use image analysis software (e.g., ImageJ) to quantify the fibrotic area. c. Express the fibrotic area as a percentage of the total left ventricular area.
Protocol 4: In Vitro Endothelial Dysfunction Model
This protocol describes the use of human umbilical vein endothelial cells (HUVECs) to model endothelial dysfunction and test the protective effects of azilsartan.[10][11]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Oxidized low-density lipoprotein (ox-LDL)
-
Azilsartan
-
Assay kits for NO production, cell viability (MTT), and permeability (Transwell assay)
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Induction of Dysfunction: Starve the cells in a serum-free medium for 6-12 hours. Then, treat the cells with an appropriate concentration of ox-LDL (e.g., 50-100 µg/mL) for 24 hours to induce endothelial dysfunction.
-
Treatment: a. Pre-treat a subset of cells with various concentrations of azilsartan for 1-2 hours before adding ox-LDL. b. Alternatively, co-treat cells with ox-LDL and azilsartan. c. Include appropriate controls: untreated cells (negative control) and ox-LDL only cells (positive control).
-
Endpoint Assays: After the treatment period, perform assays to assess endothelial function: a. Cell Viability: Use an MTT assay to check for cytotoxicity of the treatments. b. NO Production: Measure nitric oxide levels in the culture supernatant using a Griess reagent kit. c. Endothelial Permeability: Seed HUVECs on a Transwell insert. After treatment, add a tracer molecule (e.g., FITC-dextran) to the upper chamber and measure its passage into the lower chamber. d. Protein Expression: Lyse the cells to analyze the expression of key proteins like eNOS, KLF2, and occludin via Western blot (Protocol 5).
References
- 1. This compound in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 4. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study [frontiersin.org]
- 6. The efficacy and tolerability of azilsartan in mice with left ventricular pressure overload or acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New angiotensin II type 1 receptor blocker, azilsartan, attenuates cardiac remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Angiotensin II Type 1 Receptor Blocker, Azilsartan, Attenuates Cardiac Remodeling after Myocardial Infarction [jstage.jst.go.jp]
- 9. Azilsartan, an angiotensin II type 1 receptor blocker, restores endothelial function by reducing vascular inflammation and by increasing the phosphorylation ratio Ser(1177)/Thr(497) of endothelial nitric oxide synthase in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azilsartan ameliorates ox-LDL-induced endothelial dysfunction via promoting the expression of KLF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azilsartan ameliorates ox-LDL-induced endothelial dysfunction via promoting the expression of KLF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azilsartan improves doxorubicin-induced cardiotoxicity via inhibiting oxidative stress, proinflammatory pathway, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of azilsartan on myocardial remodeling after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification and characterization of azilsartan medoxomil impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of azilsartan medoxomil impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
This compound can have several types of impurities, which can be broadly categorized as:
-
Process-Related Impurities: These impurities arise during the manufacturing process of the drug substance.[1][] Examples include starting materials, intermediates, and by-products of side reactions.[] One specifically identified process-related impurity is 2-Chloromethyl-1H-benzimidazole.[1] Other known process-related impurities include Azilsartan Impurity A, Impurity B, Impurity C, and Impurity D.[3]
-
Degradation Products: These are formed when this compound is exposed to stress conditions such as acid, base, oxidation, heat, or light.[4][5] Forced degradation studies have shown that the drug is susceptible to degradation under hydrolytic (acidic, alkaline, neutral), oxidative, and photolytic conditions.[4][6]
-
Pharmacopeial and Non-Pharmacopeial Impurities: Various impurities are listed in pharmacopeias, while others may be newly discovered.[7][8] Reference standards for many of these are available for analytical purposes.[7][9]
Q2: Under what conditions does this compound degrade?
Forced degradation studies have shown that this compound degrades under the following conditions:
-
Acidic Hydrolysis: Degradation is observed when exposed to acidic conditions (e.g., 0.1 N HCl).[5][10] This can lead to the formation of specific degradation products, such as impurity-4.[10]
-
Alkaline Hydrolysis: The drug also degrades in basic conditions (e.g., 0.05 N NaOH).[10]
-
Neutral Hydrolysis: Degradation can occur in water over time.[6][10]
-
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂) leads to degradation.[5][10]
-
Photolytic Degradation: The drug has been found to be susceptible to photolytic degradation.[11]
-
Thermal Degradation: Exposure to dry heat (e.g., 105°C) can also cause degradation.[3][12]
A common degradation product, referred to as DP 4, has been observed under all degradation conditions.[4]
Q3: What analytical techniques are most suitable for identifying and quantifying this compound impurities?
The most commonly used and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating, detecting, and quantifying impurities.[13] Reverse-phase HPLC (RP-HPLC) with a C18 column is frequently employed.[6][12] The method's specificity allows for the determination of this compound in the presence of its degradation products.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification and structural elucidation of unknown impurities and degradation products.[13] Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (e.g., LC-MS-TOF) provide accurate mass data to help propose structures for the impurities.[4][6]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in my HPLC chromatogram.
-
Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.
-
Solution: Prepare fresh mobile phase and diluents. Ensure all glassware is thoroughly cleaned. Run a blank injection (diluent only) to check for system contamination.
-
-
Possible Cause 2: Sample Degradation. this compound may have degraded after preparation due to exposure to light or elevated temperatures.
-
Solution: Prepare samples fresh and protect them from light. Analyze them as soon as possible after preparation. Studies have confirmed that sample solutions are generally stable for up to 24 hours.[3]
-
-
Possible Cause 3: Presence of a new or unknown impurity. The peak could be a previously unidentified process-related impurity or a new degradation product.
Problem 2: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase pH. The pH of the mobile phase is critical for the ionization state of the analytes and thus their retention and peak shape.
-
Possible Cause 2: Column degradation. The performance of the HPLC column can deteriorate over time.
-
Solution: Flush the column with an appropriate solvent. If performance does not improve, replace the column.
-
-
Possible Cause 3: Mobile phase composition. The ratio of organic solvent to aqueous buffer may not be optimal for separation.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Number of Degradation Products | Key Impurities Formed |
| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48%[10] | 1[10] | Impurity-4[10] |
| Base Hydrolysis | 0.05 N NaOH | 20 min | 20.51%[10] | 1[10] | Impurity-4[10] |
| Neutral Hydrolysis | Water (pH 7.0) | 8 days | 11.48%[10] | 1[10] | Impurity-4[10] |
| Oxidative | 0.3% H₂O₂ | 2 hours | 26.04%[10] | 2[10] | Impurity-1, Impurity-4[10] |
| Thermal | 105°C | 2 days | Not specified | Not specified | - |
| Photolytic | Not specified | Not specified | Susceptible[11] | 5 major products[11] | Impurity-4 identified[11] |
Table 2: Validation Parameters for a Typical RP-HPLC Method for this compound
| Parameter | This compound | Chlorthalidone (for combination studies) |
| Linearity Range | 5-80 µg/ml[12] | 2.5-25 µg/ml[12] |
| Correlation Coefficient (r²) | 0.9995[12] | 0.9973[12] |
| LOD | 0.0189 µg/ml[12] | 0.1109 µg/ml[12] |
| LOQ | 0.0305 µg/ml[12] | 0.3522 µg/ml[12] |
| Accuracy (% Recovery) | 99.13%[15] | Not specified |
| Intraday Precision (%RSD) | 0.41[12] | 0.32[12] |
| Interday Precision (%RSD) | 0.41[12] | 0.47[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general steps for conducting a forced degradation study as recommended by ICH guidelines.[15]
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 ml of a suitable solvent (e.g., methanol or the mobile phase) to get a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Take 2 mL of the stock solution into a 10 mL volumetric flask.
-
Add 2 mL of 0.1 N HCl.[5]
-
Keep the solution at room temperature for a specified period (e.g., 5 days).[5]
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to the final volume with the diluent.
-
-
Base Hydrolysis:
-
Take an aliquot of the stock solution.
-
Add an equal volume of 0.05 N NaOH and allow it to stand for a defined time (e.g., 20 minutes).[10]
-
Neutralize with an equivalent amount of 0.05 N HCl.
-
Dilute to the final volume with the diluent.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid drug powder in a petri dish and expose it to dry heat at 105°C for 2 days.[12]
-
After exposure, weigh an appropriate amount of the powder, dissolve it in the diluent, and dilute to the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: RP-HPLC Method for Separation of this compound and Its Impurities
This protocol is a representative example based on published methods.[11][12]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 40 µg/mL) in the mobile phase.
-
Sample Solution: Prepare the test sample (from bulk drug or formulation) in the mobile phase to achieve a similar concentration. Filter the sample solution through a 0.2 µm membrane filter before injection.[12]
-
-
Analysis:
-
Inject the standard solution to check system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions and the samples from the forced degradation study.
-
Identify and quantify the impurities based on their retention times relative to the main peak and by using reference standards if available.
-
Visualizations
References
- 1. This compound Impurity: Significance and symbolism [wisdomlib.org]
- 3. rsisinternational.org [rsisinternational.org]
- 4. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound Impurities | SynZeal [synzeal.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. alliedacademies.org [alliedacademies.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. pharmainfo.in [pharmainfo.in]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azilsartan medoxomil. It directly addresses specific issues that may be encountered during experimentation, with a focus on the analysis of process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities observed during the synthesis of this compound?
A1: During the synthesis of this compound, several process-related impurities can be formed. These can originate from starting materials, intermediates, by-products, or degradation of the final product.[1][2][] Some of the commonly identified impurities include:
-
Azilsartan (AZL): The active carboxylic acid form, which can be present as an unreacted starting material or due to hydrolysis of the medoxomil ester.[4][5]
-
Desethyl this compound: An impurity formed due to the loss of the ethyl group from the ethoxybenzimidazole moiety.[4][6]
-
Azilsartan N-medoxomil: An isomer formed by the alkylation of the benzimidazole nitrogen.[1]
-
Azilsartan dimedoxomil: A di-substituted impurity where a second medoxomil group is attached.[1]
-
Methoxy analogue of this compound: An impurity where the ethoxy group is replaced by a methoxy group.[1]
-
Amide methyl ester: An intermediate impurity from the synthesis process.[1]
-
2-Chloromethyl-1H-benzimidazole: A process-related impurity that can arise from the manufacturing process.[7]
-
Azilsartan Amidoxime: An intermediate in the synthesis of the oxadiazole ring.[4][8]
Q2: How can I identify and quantify these impurities in my sample?
A2: The most common and effective analytical techniques for the identification and quantification of this compound and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the structural characterization of isolated impurities.[1][2]
Q3: What are the typical stress conditions that lead to the degradation of this compound?
A3: this compound is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions.[9][10][11] Thermal stress can also lead to the formation of degradation products.[10][11] A common degradation product observed under multiple stress conditions is azilsartan, formed by the hydrolysis of the medoxomil ester.[10][11]
Troubleshooting Guides
Problem 1: An unknown peak is observed in my HPLC chromatogram.
Possible Cause & Solution:
-
Cause: A new process-related impurity or a degradation product may have formed.
-
Troubleshooting Steps:
-
Mass Spectrometry (LC-MS): The most effective first step is to perform LC-MS analysis to determine the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the impurity and, with tandem MS (MS/MS), fragmentation data that can help in structural elucidation.[2][10][12]
-
Forced Degradation Studies: Subject a pure sample of this compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal) and analyze the stressed samples by HPLC.[9][10] This can help determine if the unknown peak is a degradation product and under what conditions it is formed.
-
Impurity Synthesis and Spiking: If a potential structure is proposed based on MS data and knowledge of the synthetic route, synthesize the suspected impurity. Spike a sample with the synthesized standard to confirm the retention time match in the HPLC analysis.[2]
-
Problem 2: Poor resolution between this compound and a known impurity peak in HPLC.
Possible Cause & Solution:
-
Cause: The chromatographic conditions (mobile phase, column, gradient, etc.) are not optimized for the separation of these specific compounds.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the composition of the mobile phase. This can include changing the organic modifier (e.g., acetonitrile to methanol or vice versa), altering the pH of the aqueous phase, or changing the buffer salt.[13][14]
-
Column Selection: Try a different stationary phase. If you are using a C18 column, consider a column with a different chemistry (e.g., C8, phenyl-hexyl) or a different particle size for better efficiency.[12][15]
-
Gradient Optimization: Modify the gradient elution profile. A shallower gradient can often improve the resolution between closely eluting peaks.
-
Flow Rate and Temperature: Adjusting the flow rate or the column temperature can also impact selectivity and resolution.
-
Data Presentation: Common Process-Related Impurities
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Azilsartan | 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid | C₂₅H₂₀N₄O₅ | 456.45[4] |
| Desethyl this compound | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-hydroxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate | C₂₈H₂₀N₄O₈ | 540.48[4] |
| Azilsartan Amide Medoxomil | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | C₂₉H₂₅N₃O₇ | 527.52[4] |
| Azilsartan Amidoxime | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate | C₂₉H₂₆N₄O₇ | 542.54[4] |
| 2-Ethoxy-1H-1,3-benzodiazole-7-carboxylic Acid | 2-Ethoxy-1H-1,3-benzodiazole-7-carboxylic Acid | C₁₀H₁₀N₂O₃ | 206.2[16] |
Experimental Protocols
1. HPLC Method for the Determination of this compound and its Impurities
This protocol is a general guideline based on published methods and may require optimization for specific applications.
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: YMC-Pack pro C18 (150 x 4.6 mm, 3 µm) or equivalent.[17]
-
Mobile Phase:
-
Gradient Program: A gradient program should be optimized to achieve adequate separation. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[17]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.5 mg/mL.
2. LC-MS Method for Impurity Identification
-
LC System: An Ultra-Performance Liquid Chromatography (UPLC) system is often preferred for better resolution and sensitivity.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or similar.[12]
-
Mobile Phase:
-
Gradient Program: A suitable gradient program to separate the impurities.
-
Flow Rate: 0.3 mL/min.
-
MS System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an Electrospray Ionization (ESI) source is commonly used for accurate mass measurements and fragmentation analysis.[10][11]
-
Ionization Mode: Positive ion mode is typically used for azilsartan and its impurities.
Mandatory Visualizations
Caption: Plausible pathway for the formation of key impurities in this compound synthesis.
Caption: A typical experimental workflow for the analysis of process-related impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US20140113942A1 - Process for the preparation and purification of this compound - Google Patents [patents.google.com]
- 6. US9233955B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. This compound Impurity: Significance and symbolism [wisdomlib.org]
- 8. allmpus.com [allmpus.com]
- 9. Stability-indicating HPLC analysis of this compound potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound potassium - Lookchem [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rsisinternational.org [rsisinternational.org]
- 14. ijirmf.com [ijirmf.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Forced Degradation Studies of Azilsartan Medoxomil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting forced degradation studies on azilsartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is this compound known to degrade?
A1: this compound has been shown to degrade under a variety of stress conditions, including hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress.[1][2] The drug is particularly susceptible to thermal and photolytic degradation.[3][4]
Q2: What are the common degradation products of this compound?
A2: Several degradation products of this compound have been identified. Under various stress conditions, a total of five degradation products were reported in one study.[1] Another study identified four degradation products under acidic, alkaline, water hydrolysis, and photolytic conditions.[5] A common degradation product is often observed across different stress conditions.[1]
Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying this compound and its degradation products.[3][6][7][8] The use of a C18 column is frequently reported.[1] For structural elucidation of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool.[1]
Q4: Why am I not seeing any degradation under my stress conditions?
A4: This could be due to several factors:
-
Insufficient Stress Conditions: The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and temperature of the exposure may not be sufficient to induce degradation.
-
Inappropriate Solvent: The choice of solvent can influence the degradation pathway. Methanol is commonly used to prepare the initial stock solution.[9]
-
High Stability of the Drug: While this compound does degrade, it may be relatively stable under milder conditions. Refer to published literature for successfully applied stress conditions.
Q5: I am observing unexpected peaks in my chromatogram. What could they be?
A5: Unexpected peaks could be:
-
New Degradation Products: Your specific experimental conditions might be leading to the formation of previously unreported degradation products.
-
Impurities from Reagents: Ensure the purity of your solvents, acids, bases, and other reagents.
-
Excipient Degradation: If you are analyzing a formulated drug product, the peaks could be from the degradation of excipients.[8]
-
Contamination: Contamination from glassware or the analytical system itself can introduce extraneous peaks.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Poor resolution between this compound and its degradation products. | Inadequate chromatographic method. | Optimize the mobile phase composition (e.g., acetonitrile and buffer ratio), pH, and flow rate.[2][3] A gradient elution program may be necessary to achieve better separation.[1] |
| Inconsistent retention times. | Fluctuations in temperature, mobile phase composition, or flow rate. | Ensure proper column thermostatting, pre-mix the mobile phase, and regularly check the HPLC pump performance. |
| Low recovery of the drug. | Incomplete extraction from the dosage form or adsorption onto surfaces. | Optimize the sample preparation procedure, including the choice of extraction solvent and sonication time.[6] Use silanized glassware to minimize adsorption. |
| Baseline noise or drift in the chromatogram. | Contaminated mobile phase, detector issues, or column bleed. | Filter all mobile phases through a 0.45 µm filter.[3] Purge the detector and ensure the lamp has sufficient energy. Use a high-quality column and operate within its recommended pH and temperature range. |
| Difficulty in identifying degradation products. | Insufficient data for structural elucidation. | Utilize LC-MS/MS to obtain mass fragmentation patterns of the degradation products, which is crucial for proposing their structures.[1][5] |
Experimental Protocols
The following are generalized protocols for forced degradation studies of this compound, based on published methods. Researchers should adapt these protocols based on their specific analytical methods and objectives.
Acid Hydrolysis
-
Protocol: Dissolve 10 mg of this compound in 10 ml of methanol. Add 10 ml of 0.1 N HCl and reflux for a specified period (e.g., 5 days).[4] Alternatively, treat a sample solution with 1 N HCl and heat at 60°C for 30 minutes.[10]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration and volume of NaOH.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by HPLC.
Base Hydrolysis
-
Protocol: Dissolve 10 mg of this compound in 10 ml of methanol. Add 10 ml of 0.05 N NaOH and reflux for a specified period (e.g., 20 minutes).[4] Another approach involves treating a sample solution with 1 N NaOH and heating at 60°C for 30 minutes.[10]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent concentration and volume of HCl.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration and analyze by HPLC.
Oxidative Degradation
-
Protocol: Dissolve 10 mg of this compound in 10 ml of methanol. Add 10 ml of 0.3% hydrogen peroxide (H₂O₂) and keep the solution at room temperature for a specified period (e.g., 2 hours).[4] Alternatively, use 30% H₂O₂ and heat at 60°C for 30 minutes.[10]
-
Analysis: Dilute the solution with the mobile phase to a suitable concentration and analyze by HPLC.
Thermal Degradation
-
Protocol: Keep a known quantity of this compound powder in a petri dish in a hot air oven at a specified temperature (e.g., 70°C for 48 hours or 105°C for 6 hours).[4][9]
-
Sample Preparation: After exposure, dissolve a known weight of the powder in a suitable solvent (e.g., methanol), dilute to the desired concentration with the mobile phase, and analyze by HPLC.
Photolytic Degradation
-
Protocol: Expose a solution of this compound (e.g., 1000 µg/ml in methanol) to direct sunlight for a specified duration (e.g., 30 minutes).[4] Alternatively, expose the solid drug to a photostability chamber.
-
Analysis: Dilute the exposed solution with the mobile phase to a suitable concentration and analyze by HPLC.
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions as reported in a representative study.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | 22.48% | 1 | [4] |
| Base Hydrolysis | 0.05 N NaOH | 20 minutes | 20.51% | 1 | [4] |
| Neutral Hydrolysis | Water (pH 7.0 ± 0.2) | 8 days | 11.48% | 1 | [4] |
| Oxidative Degradation | 0.3% H₂O₂ | 2 hours | 26.04% | 2 | [4] |
| Thermal Degradation | Dry heat at 105°C | 6 hours | 28.17% | 4 | [4] |
| Photolytic Degradation | Sunlight | 30 minutes | Not specified | Not specified | [4] |
| Oxidative Degradation | Not specified | Not specified | 9.9% | Not specified | [11] |
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC analysis of this compound potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability indicating RP-HPLC method for determination of this compound in bulk and its dosage form | PDF [slideshare.net]
- 9. pharmainfo.in [pharmainfo.in]
- 10. japsonline.com [japsonline.com]
- 11. archives.ijper.org [archives.ijper.org]
Technical Support Center: Optimization of Azilsartan Medoxomil Commercial Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the commercial synthesis of azilsartan medoxomil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield During Oxadiazole Ring Formation
Question: We are experiencing low yields during the cyclization of the amidoxime intermediate to form the 1,2,4-oxadiazole ring of azilsartan. What are the potential causes and solutions?
Answer:
Low yields in this step are a common challenge. The primary causes often revolve around suboptimal reaction conditions and the formation of side products.
-
Thermal Cyclization Issues: The traditional thermal cyclization of (alkoxycarbonyloxy)carbamimidoyl intermediates can be inefficient, with reported yields as low as 23-54%.[1] This is often due to the formation of impurities such as the corresponding 2-desethyl and N-ethyl derivatives of the target oxadiazole.[1]
-
Alternative Cyclization Reagents: To improve yields, consider using alternative cyclization agents. A process using 1,1'-carbonyldiimidazole (CDI) with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) has been reported to yield 68% of the desired product.[1] Another improved process describes the use of dialkyl carbonates for the cyclization.[2]
-
Reaction Conditions Optimization: Temperature and reaction time are critical. Low temperatures during the formation of the 1,2,4-oxadiazol derivative can help reduce the formation of the desethyl impurity.[3] A systematic study of different cyclization reagents and conditions can help identify the optimal parameters for your specific process. One study found that isolating the intermediate azilsartan methyl ester as a DBU salt helped control impurities to below 0.10%, resulting in a high overall yield (71%) and purity (>99.9% by HPLC).[4]
Issue 2: Impurity Formation During Synthesis
Question: We are observing several unknown impurities in our HPLC analysis of the final this compound product. What are the common impurities and how can we control them?
Answer:
The synthesis of this compound is prone to the formation of several process-related impurities. Understanding their origin is key to controlling them.
-
Common Impurities: Some of the most frequently reported impurities include:
-
Desethyl Impurity: This impurity can form during the creation of the 1,2,4-oxadiazol ring.[3] Its formation can be minimized by conducting the reaction at lower temperatures.[3]
-
Amide Impurity: This can be a significant byproduct, sometimes forming in proportions as high as 50%, during the conversion of the cyano group to the hydroxyamidino derivative.[3]
-
Alkylation on the Oxadiazole Ring: During the final esterification step with medoxomil chloride, alkylation can occur on both the carboxylic acid and the oxadiazole ring, leading to low yields of the desired product.[1]
-
Other Related Substances: A comprehensive study has identified and characterized at least 13 related substances of azilsartan. These can arise from side reactions of starting materials, intermediates, or degradation of the final product.[]
-
-
Control Strategies:
-
Process Parameter Control: Tightly control reaction temperatures, reagent stoichiometry, and reaction times to minimize side reactions.
-
Purification of Intermediates: Purifying key intermediates can prevent the carry-over of impurities into the final product. For instance, isolating the azilsartan methyl ester as a DBU salt has been shown to be effective.[4]
-
Use of High-Purity Starting Materials: The purity of starting materials, such as medoxomil alcohol, is critical. Impurities in the starting materials can lead to the formation of new impurities in the final product.[1]
-
Appropriate Analytical Methods: Employ robust analytical methods like HPLC to monitor the formation of impurities at each stage of the synthesis.[6]
-
Frequently Asked Questions (FAQs)
Question: What is the typical overall yield for the commercial synthesis of this compound?
Answer: The overall yield can vary significantly depending on the synthetic route and process optimization. Some earlier processes reported lower overall yields. However, improved and commercially viable processes have been developed that report overall yields of around 36% with an HPLC purity of 99.52%.[7][8][9] Another modified process that focused on impurity control reported an even higher overall yield of 71%.[4]
Question: What are the key steps in a typical commercial synthesis of this compound?
Answer: A common synthetic route for this compound involves the following key transformations:
-
Amidoxime Formation: Conversion of a cyano group on a biphenyl intermediate to an amidoxime moiety using hydroxylamine.[1][2]
-
Oxadiazole Ring Formation: Cyclization of the amidoxime intermediate to form the 1,2,4-oxadiazole-5-one ring.[1][2]
-
Ester Hydrolysis: Saponification of the methyl or ethyl ester to yield azilsartan (the free acid).[1]
-
Esterification: Reaction of azilsartan with a medoxomil source, such as (4-hydroxymethyl-5-methyl-1,3-dioxol-2-one), to form the final product, this compound.[1][3]
Question: Are there any specific safety precautions to consider during the synthesis?
Answer: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Specific attention should be paid to the handling of reagents like hydroxylamine, which can be hazardous. All reactions should be carried out in well-ventilated fume hoods. A thorough risk assessment should be conducted before performing any of the synthetic steps on a commercial scale.
Data Presentation
Table 1: Comparison of Different Cyclization Methods for Oxadiazole Ring Formation
| Cyclization Method | Reagents | Solvent | Yield | Reference |
| Thermal Cyclization | Ethoxycarbonyl intermediate | Xylene | 23% | [1] |
| Thermal Cyclization | 2-Ethylhexoxycarbonyl intermediate | Not Specified | 54% | [1] |
| Base-initiated Cyclization | CDI, DBU | THF | 68% | [1] |
| Carbonyl Source | Dialkyl Carbonates | Not Specified | >95% Purity | [3] |
Table 2: Common Impurities in this compound Synthesis
| Impurity Name | Stage of Formation | Potential Cause | Mitigation Strategy | Reference |
| Desethyl Impurity | Oxadiazole ring formation | High reaction temperature | Lower reaction temperature | [3] |
| Amide Impurity | Amidoxime formation | Side reaction of cyano group | Optimized reaction conditions | [3] |
| N-Alkylated Impurity | Final esterification | Reaction on oxadiazole ring | Use of medoxomil alcohol instead of chloride | [1] |
| Related Substance A | Hydrolysis of starting material | Basic hydrolysis | Control of pH and reaction time |
Experimental Protocols
Protocol 1: Improved Synthesis of Amidoxime Methyl Ester
This protocol is based on an improved process that aims to increase yield and purity.
-
Reaction Setup: To a solution of hydroxylamine hydrochloride in dimethylsulfoxide (DMSO), add sodium bicarbonate.
-
Addition of Starting Material: Add methyl 1-[(2´-cyanobiphenyl-4-yl)methyl]-2-ethoxybenzimidazole-7-carboxylate to the mixture.
-
Reaction: Stir the reaction mass at a controlled temperature for approximately 18 hours.
-
Work-up: Cool the reaction mass and add water. Stir for 15-20 minutes.
-
Isolation: Filter the product, wash with water, and dry to obtain methyl 2-ethoxy-[[2'-(hydroxyamidino) biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate. This process has been reported to yield 88% with a purity of 87% and a reduced amide impurity of 3.86%.[10]
Protocol 2: Purification of Crude this compound
This protocol describes a method for purifying the final product.
-
Suspension: Suspend the crude this compound in a mixture of dichloromethane and ethyl acetate at 20-25°C.
-
Heating and Cooling: Stir the suspension for 10-15 minutes at 40-45°C, then cool to 10-15°C and stir for an additional 15 minutes.
-
Filtration: Filter the product.
-
Resuspension: Further suspend the filtered product in a fresh mixture of dichloromethane and ethyl acetate at 40-45°C.
-
Final Isolation: Cool the suspension to 10-15°C, stir for 15 minutes, filter the product, wash, and dry to obtain the purified title compound.[3]
Visualizations
Caption: Overview of the commercial synthesis workflow for this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2012107814A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Commercial Synthesis of Azilsartan Kamedoxomil: An Angiotensin II Receptor Blocker | Semantic Scholar [semanticscholar.org]
- 10. US9233955B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Aqueous Solubility of Azilsartan Medoxomil
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the aqueous solubility of azilsartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is its solubility a concern?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Some sources also classify it as BCS Class IV, indicating both low solubility and low permeability.[3][4][5][6][7] This poor solubility is a significant hurdle in formulation development as it can lead to low and variable oral bioavailability, potentially limiting the drug's therapeutic efficacy.[1][3][8]
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
Several techniques have been successfully employed to enhance the solubility of this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can increase its dissolution rate.[8][9][10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[4][12][13]
-
Nanoemulsions: Formulating the drug in an oil-in-water nanoemulsion can improve its solubility and permeability.[1][4]
-
Co-crystals: Forming co-crystals with a suitable coformer can alter the crystal lattice and improve solubility.[14][15][16][17]
-
Hydrotropy: Using hydrotropic agents can increase the solubility of poorly soluble drugs in aqueous solutions.[18][19]
-
Mesoporous Silica Nanoparticles: Encapsulating the drug within mesoporous silica can prevent crystallization and enhance dissolution.[20]
Troubleshooting Guides
Issue 1: Poor drug release from a solid dispersion formulation.
Possible Cause 1: Inappropriate carrier selection.
-
Troubleshooting: The choice of carrier is critical. For this compound, hydrophilic polymers like β-cyclodextrin and polyvinylpyrrolidone (PVP) have shown good results.[8][9][10] Experiment with different carriers and drug-to-carrier ratios to find the optimal combination.
Possible Cause 2: Suboptimal preparation method.
-
Troubleshooting: The method of preparing the solid dispersion can significantly impact its performance. The solvent evaporation method has been reported to be more effective than the physical mixture or kneading methods for this compound.[4][8] Ensure complete solvent removal as residual solvent can affect stability and dissolution.
Possible Cause 3: Drug recrystallization.
-
Troubleshooting: The amorphous form of the drug in a solid dispersion is often responsible for the enhanced solubility, but it can be prone to recrystallization. Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to assess the physical state of the drug in your formulation. Consider adding a crystallization inhibitor if needed.
Issue 2: Instability or aggregation of a nanosuspension.
Possible Cause 1: Inadequate stabilizer concentration.
-
Troubleshooting: Stabilizers are crucial for preventing the aggregation of nanoparticles. For this compound nanosuspensions, stabilizers such as PVP-K30, Tween 80, and sodium lauryl sulfate (SLS) have been used.[13][21] Optimize the type and concentration of the stabilizer. A combination of stabilizers can sometimes be more effective.
Possible Cause 2: High polydispersity index (PDI).
-
Troubleshooting: A high PDI indicates a wide particle size distribution, which can lead to instability (e.g., Ostwald ripening). Refine your preparation method (e.g., nanoprecipitation, solvent evaporation) parameters such as stirring speed, temperature, and addition rate of the drug solution to the anti-solvent to achieve a more uniform particle size distribution.[21]
Issue 3: Phase separation or creaming of a nanoemulsion.
Possible Cause 1: Incorrect oil/surfactant/co-surfactant ratio.
-
Troubleshooting: The stability of a nanoemulsion is highly dependent on the ratio of its components. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. For this compound, ethyl oleate (oil), Tween 80 (surfactant), and Transcutol P (co-surfactant) have been successfully used.[1]
Possible Cause 2: Insufficient energy input during emulsification.
-
Troubleshooting: The formation of a nanoemulsion requires sufficient energy to break down the oil droplets to the nano-size range. High-energy methods like ultrasonication or high-pressure homogenization are typically required. Optimize the duration and intensity of the energy input.
Quantitative Data Summary
The following tables summarize the reported improvements in the solubility and dissolution of this compound using various enhancement strategies.
Table 1: Solubility Enhancement of this compound
| Technique | Carrier/System | Fold Increase in Solubility | Reference |
| Solid Dispersion | β-Cyclodextrin | Up to 9-fold | [9] |
| Solid Dispersion | Gelucire 50/13 (1:3 ratio) | Solubility of 65.57 mg/mL | [11] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | - | [1] |
| Co-crystals | 4,4′-bipyridine (BIP) | Higher than pure azilsartan | [14][15] |
| Co-crystals | trans-1,2-bis(4-pyridyl)ethylene (BPE) | Higher than pure azilsartan | [14][15] |
| Hydrotropy | 5:20:15 ratio of urea:sodium acetate:sodium benzoate | - | [19] |
| Mesoporous Silica | - | 6.5-fold at pH 1.2 | [20] |
Table 2: Dissolution Rate Enhancement of this compound
| Technique | Formulation Details | % Drug Release | Time (minutes) | Reference |
| Solid Dispersion | SD-3 formulation (kneading method) | 82% | 90 | [9] |
| Solid Dispersion | With β-cyclodextrin | Up to 85% | - | [10] |
| Nanosuspension | Optimized formulation (F6) | 98.22% | 30 | [12] |
| Hydrotropy | Solid dispersion tablet (F6) | 92.79% | 45 | [19] |
| Lipid-Based SD | ASD6 (gelucire 50/13) | 98.9% | 30 | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh this compound and the selected hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2).
-
Dissolve both components in a suitable solvent, such as methanol or a mixture of ethanol and dichloromethane.[11]
-
Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a dry film is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator over anhydrous silica gel until further evaluation.
Protocol 2: Preparation of this compound Nanosuspension by Nanoprecipitation (Solvent-Antisolvent) Method
-
Organic Phase Preparation: Dissolve a specific amount of this compound in a suitable water-miscible organic solvent (e.g., methanol).[12]
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., PVP-K30) and a co-stabilizer (e.g., SLS) in purified water.[21]
-
Nanoprecipitation: Inject the organic phase into the aqueous phase at a constant flow rate under continuous magnetic stirring at a specific speed (e.g., 800-1000 rpm).[12]
-
Solvent Evaporation: Continue stirring for a defined period (e.g., 30 minutes) to allow for the complete evaporation of the organic solvent.[12]
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Evaluation.
Caption: Troubleshooting Guide for Nanosuspension Instability.
References
- 1. Central Composite Design Implemented this compound Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scifiniti.com [scifiniti.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. scifiniti.com [scifiniti.com]
- 8. scifiniti.com [scifiniti.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. pkheartjournal.com [pkheartjournal.com]
- 11. ijcrr.com [ijcrr.com]
- 12. journalajst.com [journalajst.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Synthesis of Two Novel Azilsartan Cocrystals: Preparation, Physicochemical Characterization and Solubility Studies | MDPI [mdpi.com]
- 15. Synthesis of Two Novel Azilsartan Cocrystals: Preparation, Physicochemical Characterization and Solubility Studies [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. SOLUBILITY ENHANCEMENT OF this compound USING MIXED HYDROTROPY | Semantic Scholar [semanticscholar.org]
- 19. wjpps.com [wjpps.com]
- 20. Formulation and Characterization of this compound – Loaded Mesoporous Silica Nanoparticles and Development of Immediate Release Tablets for Improved Performance | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating Assay Methods for Azilsartan Medoxomil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of stability-indicating assay methods for azilsartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stability-indicating assay for this compound?
A1: The main challenges stem from the inherent instability and limited aqueous solubility of this compound.[1] Developing a robust method requires careful optimization of chromatographic conditions to ensure the separation of the active pharmaceutical ingredient (API) from its degradation products.[1][2]
Q2: Which analytical techniques are most suitable for the stability-indicating analysis of this compound?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and reliable method for the stability-indicating analysis of this compound.[2][3][4] High-performance thin-layer chromatography (HPTLC) and UV spectrophotometry have also been developed and validated for its determination.[2][5][6]
Q3: What are the common degradation pathways for this compound under stress conditions?
A3: this compound is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[1][7] Hydrolysis is a major degradation pathway, leading to the formation of azilsartan and other related impurities.[7] The drug is particularly susceptible to thermal and photolytic degradation.[7]
Q4: How can I ensure my analytical method is truly stability-indicating?
A4: To validate a method as stability-indicating, forced degradation studies must be performed according to ICH guidelines.[6][7] This involves subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The method must be able to separate the intact drug from all significant degradation products formed under these conditions.[2]
Troubleshooting Guides
Problem 1: Poor peak shape (tailing or fronting) for this compound in RP-HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | Optimize the buffer pH. A pH around 3.0-4.0 often provides good peak shape.[3][8] |
| Secondary interactions with silica | Use a base-deactivated column (e.g., C18) and consider adding a competing base like triethylamine to the mobile phase.[7] |
| Column overload | Reduce the sample concentration or injection volume. The linear range is typically between 10-120 µg/mL.[1][3][7] |
| Column contamination or degradation | Flush the column with a strong solvent or replace the column if necessary. |
Problem 2: Inadequate separation between this compound and its degradation products.
| Possible Cause | Troubleshooting Step |
| Insufficient organic modifier in the mobile phase | Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) to decrease the retention time of the API and potentially improve resolution from earlier eluting degradants.[1] |
| Non-optimal mobile phase composition | Experiment with different solvent ratios (e.g., methanol:acetonitrile:water) or different buffer systems.[2] A gradient elution may be necessary to resolve all peaks. |
| Inappropriate column chemistry | Screen different stationary phases (e.g., C8, phenyl) to find one that provides better selectivity for the API and its degradants. |
| Flow rate is too high | Decrease the flow rate to increase the interaction time with the stationary phase, which can improve resolution.[1] |
Problem 3: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature. |
| Mobile phase composition changing over time | Prepare fresh mobile phase daily and ensure adequate mixing if using a multi-component mobile phase. |
| Pump malfunction or leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Number of Degradation Products | Reference |
| Acidic | 0.1 N HCl | 5 days | 22.48 | 1 | [7] |
| Basic | 0.05 N NaOH | 20 min | 20.51 | 1 | [7] |
| Neutral (Hydrolysis) | Water (pH 7.0) | 8 days | 11.48 | 1 | [7] |
| Oxidative | 0.3% H₂O₂ | 2 hours | 26.04 | 2 | [7] |
| Thermal | Dry Heat (105°C) | 6 hours | 28.17 | 4 | [7] |
| Photolytic | Sunlight | 30 min | Significant | Multiple | [7] |
Experimental Protocols
1. RP-HPLC Method for Stability-Indicating Assay
-
Instrumentation: High-Performance Liquid Chromatograph with a PDA detector.
-
Column: Hiber® C-18 (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Methanol: Acetonitrile: Water (88:8:4 v/v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range (e.g., 20-70 µg/mL).[2]
2. Forced Degradation Study Protocol (Acid Hydrolysis Example)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature for a specified period (e.g., 5 days).[7]
-
Periodically withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration.
-
Analyze the samples by the validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. Stability-indicating HPLC analysis of this compound potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmainfo.in [pharmainfo.in]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak shape and resolution in azilsartan medoxomil HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of azilsartan medoxomil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Shape Issues
1. What causes peak tailing for this compound and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For this compound, a common cause is secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with basic functional groups on the this compound molecule, causing tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0-4.0 with phosphoric acid or formic acid) can suppress the ionization of silanol groups, minimizing these interactions.[1][2]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the free silanols are deactivated.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active sites on the stationary phase.[2]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Column Contamination/Deterioration: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Wash the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
2. Why am I seeing peak fronting in my chromatogram?
Peak fronting, the inverse of tailing, is often related to the sample solvent or column issues.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front.[3]
-
Solution: Dissolve and dilute the this compound standard and sample in the initial mobile phase or a weaker solvent.[3]
-
-
Sample Overload: High concentrations of the analyte can lead to fronting.[4]
-
Solution: Dilute the sample to a lower concentration.[5]
-
-
Column Collapse: Though less common, operating a column outside its recommended pH or temperature range can cause the stationary phase to collapse, leading to peak fronting.
-
Solution: Ensure the mobile phase pH and column temperature are within the column manufacturer's specifications.
-
3. What should I do if I observe split peaks for this compound?
Split peaks can indicate a problem with the sample introduction or the column itself.
Potential Causes and Solutions:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column inlet frit, causing the sample to be distributed unevenly onto the column.
-
Solution:
-
Filter all samples and mobile phases before use.[5]
-
Replace the column inlet frit if it is clogged.
-
-
-
Column Void or Channeling: A void at the head of the column can cause the sample band to split.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Sample Solvent Effect: Injecting a large volume of a sample solvent that is much stronger than the mobile phase can cause peak splitting.
-
Solution: Use the mobile phase as the sample solvent and keep the injection volume small.
-
Resolution Issues
4. How can I improve the resolution between this compound and its impurities?
Poor resolution between this compound and its impurities or degradation products can compromise the accuracy of the analysis.
Potential Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is critical for achieving good separation.
-
Solution:
-
Adjust Organic Content: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower organic content will generally increase retention times and may improve the resolution of early-eluting peaks.
-
Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. The different selectivity may improve resolution.
-
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound and its impurities, which in turn influences their retention and separation.
-
Inappropriate Column: The column chemistry may not be suitable for the separation.
-
Solution:
-
Try a Different C18 Column: Not all C18 columns are the same. A column with a different bonding density or end-capping might provide the necessary selectivity.
-
Consider a Different Stationary Phase: If C18 is not providing adequate resolution, a phenyl-hexyl or a polar-embedded phase column could be tested.
-
-
-
Suboptimal Flow Rate: A lower flow rate can increase column efficiency and improve resolution, but at the cost of longer run times.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Data Summary Tables
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Range | Reference(s) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1][7] |
| Mobile Phase | Acetonitrile and Phosphate/Acetate Buffer | [1][6] |
| Buffer pH | 3.0 - 6.0 | [1][2][6] |
| Flow Rate | 0.8 - 1.2 mL/min | [6][7][8] |
| Detection Wavelength | 248 - 250 nm | [6][8] |
| Column Temperature | Ambient or controlled (e.g., 25-37°C) | [8] |
| Injection Volume | 10 - 20 µL | [8] |
Table 2: System Suitability Criteria
| Parameter | Acceptance Limit | Reference(s) |
| Tailing Factor (Asymmetry) | ≤ 2.0 | [6][9] |
| Theoretical Plates | > 2000 | [6][9] |
| %RSD of Peak Area (for replicate injections) | < 2.0% | [6][9] |
| Resolution (between adjacent peaks) | > 2.0 | [10] |
Experimental Protocol: Standard HPLC Method
This protocol describes a general method for the analysis of this compound in a drug substance.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate or sodium acetate
-
Orthophosphoric acid or acetic acid (for pH adjustment)
2. Preparation of Mobile Phase:
-
Aqueous Phase: Prepare a phosphate or acetate buffer (e.g., 20 mM) and adjust the pH to the desired value (e.g., 4.0) using the corresponding acid.[1]
-
Mobile Phase: Mix the aqueous phase and acetonitrile in the desired ratio (e.g., 60:40 v/v).[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute this stock solution with the mobile phase to achieve a working concentration (e.g., 20 µg/mL).[8]
4. Preparation of Sample Solution:
-
Prepare the sample in the same manner as the standard solution to achieve a similar final concentration.
5. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: As prepared above
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
6. System Suitability:
-
Inject the standard solution in replicate (e.g., five times).
-
Verify that the system suitability parameters (tailing factor, theoretical plates, %RSD of peak area) meet the criteria outlined in Table 2.
7. Analysis:
-
Inject the standard and sample solutions.
-
Compare the peak area of the sample to that of the standard to quantify the this compound content.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for common peak shape problems.
Caption: Troubleshooting workflow for improving peak resolution.
References
- 1. rjptonline.org [rjptonline.org]
- 2. iajps.com [iajps.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. pjps.pk [pjps.pk]
- 8. nano-ntp.com [nano-ntp.com]
- 9. ijper.org [ijper.org]
- 10. academic.oup.com [academic.oup.com]
Minimizing byproduct formation during azilsartan medoxomil synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of azilsartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: Several process-related impurities and degradation products can arise during the synthesis of this compound. The most frequently reported byproducts include:
-
Azilsartan: The active pharmaceutical ingredient (API) itself can be present as an impurity if the final esterification step to form the medoxomil prodrug is incomplete.[1][2]
-
Desethyl Azilsartan: This impurity arises from the loss of the ethyl group from the ethoxybenzimidazole core.[2][3] Its formation can be influenced by the choice of reagents and reaction conditions during the cyclization step to form the oxadiazole ring.[2]
-
Ester Analogs (Methyl, Ethyl, Isopropyl): These impurities can be formed if residual alcohols (methanol, ethanol, isopropanol) are present in the starting materials or solvents, particularly during the esterification of azilsartan to this compound.[1][2]
-
Bis-Impurity: A dimeric impurity can form, which is often challenging to remove.[1][2]
-
Amide Impurity: An amide impurity can be generated during the formation of the amidoxime intermediate from the nitrile precursor.[3][4]
-
Unreacted Starting Materials and Intermediates: Residual starting materials and intermediates from various synthetic steps can be carried through to the final product if reactions are not driven to completion or if purification is inadequate.[3]
Q2: How can the formation of the desethyl impurity be minimized?
A2: The formation of the desethyl impurity is a known issue. To minimize its formation, careful control of the cyclization reaction to form the 1,2,4-oxadiazole ring is crucial.[2] Strategies include:
-
Use of a suitable carbonyl source: Employing reagents like N,N'-carbonyldiimidazole (CDI) for the cyclization can help in controlling the formation of this impurity.[2]
-
Low reaction temperatures: Conducting the cyclization at lower temperatures can suppress the de-ethylation side reaction.[2]
Q3: What are the key strategies for purifying crude this compound and removing byproducts?
A3: Purification of crude this compound is essential to meet stringent purity requirements. Common purification techniques include:
-
Crystallization and Recrystallization: This is a primary method for purifying the final product and removing various impurities. Solvents such as acetone, ethyl acetate, and dichloromethane, or mixtures thereof, are often employed.[1][3][4]
-
Slurry Washes: Slurrying the crude product in an appropriate solvent can effectively remove certain impurities.[1]
-
Formation of Solvates: this compound can form solvates with solvents like N,N-dimethylacetamide (DMA).[1] Isolating the product as a solvate can be an effective purification method, followed by a desolvation step.[1]
-
Column Chromatography: While less common on a large scale due to cost, column chromatography can be used for purification, especially during process development and for isolating impurity standards.
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of azilsartan in the final product | Incomplete esterification of azilsartan with the medoxomil moiety. | - Ensure the quality and reactivity of the medoxomilating agent (e.g., 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one or 4-chloromethyl-5-methyl-1,3-dioxol-2-one).- Optimize the reaction time, temperature, and stoichiometry of the coupling reagents.- Use an appropriate base (e.g., potassium carbonate, DBU) and solvent (e.g., dimethylacetamide).[3] |
| Presence of significant amounts of ester analogs (methyl, ethyl) | Contamination of solvents or reagents with corresponding alcohols (methanol, ethanol). | - Use high-purity, anhydrous solvents and reagents.- Thoroughly dry all starting materials, especially azilsartan, before the esterification step.[1] |
| Detection of the bis-impurity | Side reactions occurring during the synthesis, potentially involving impurities in the medoxomil reagent. | - Scrutinize the purity of the medoxomil alcohol or chloride, as diol impurities can lead to the formation of dimeric byproducts.[1]- Optimize reaction conditions to favor the desired mono-esterification. |
| Unacceptable levels of the amide impurity | Incomplete conversion of the nitrile to the amidoxime or side reactions during amidoxime formation. | - Optimize the reaction conditions for amidoxime formation (e.g., temperature, reaction time, base).- Ensure the complete consumption of the nitrile starting material using in-process controls like HPLC.[3][4] |
Experimental Protocols
Protocol 1: Synthesis of Azilsartan from Azilsartan Methyl Ester
This protocol describes the hydrolysis of the methyl ester intermediate to yield azilsartan.
-
Reaction Setup: Suspend crude azilsartan methyl ester in an aqueous solution of sodium hydroxide (e.g., a solution of 100 g NaOH in 2 L of water for 200 g of the ester).[1]
-
Hydrolysis: Stir the mixture at an elevated temperature (e.g., 50 °C) for a sufficient duration (e.g., 3 hours), monitoring the reaction progress by HPLC until the starting material is consumed.[1]
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like acetone (e.g., 1 L).[1]
-
Acidify the mixture with acetic acid to a pH of approximately 4-5 at a controlled temperature (e.g., 45 °C).[1][5]
-
Add water (e.g., 700 mL) and slowly cool the mixture to room temperature (e.g., over 4 hours) to induce crystallization.[1]
-
Continue stirring at room temperature for an additional hour.[1]
-
-
Isolation: Filter the precipitated solid, wash it with water, and dry it under vacuum to obtain crude azilsartan.[1]
Protocol 2: Esterification of Azilsartan to this compound
This protocol outlines the final step of synthesizing this compound from azilsartan.
-
Reaction Setup: In a suitable reactor, dissolve azilsartan in a polar aprotic solvent such as dimethylacetamide.
-
Reagent Addition: Add p-toluenesulfonyl chloride, 4-dimethylaminopyridine, and potassium carbonate to the reaction mixture.[3] Then, add 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.[3]
-
Reaction: Stir the mixture at ambient temperature, monitoring the reaction progress by HPLC.
-
Quenching and Isolation: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., dichloromethane and ethyl acetate).[3][4]
Quantitative Data Summary
| Intermediate/Product | Reaction Step | Reagents | Solvent | Temperature | Yield | Purity (HPLC) | Key Impurities Noted |
| Amidoxime intermediate | From nitrile precursor | Hydroxylamine hydrochloride, Sodium methoxide or Triethylamine | DMSO | 90 °C | ~55% | Not specified | Amide impurity[3][4] |
| Azilsartan methyl ester | Cyclization of amidoxime | Dialkyl carbonates | Dipolar aprotic solvents (DMSO, DMF, DMA) | Not specified | Not specified (low yields with older methods) | Not specified | Desethyl impurity[2] |
| Crude Azilsartan | Hydrolysis of ethyl ester | Aqueous NaOH | Water/Acetone | 50 °C | High | 88.4% | Ethyl ester (4.1%), Azilsartan (4.4%) |
| Purified Azilsartan | Crystallization | Acetone | Acetone | Not specified | Not specified | 98.3% | - |
| This compound | Esterification of Azilsartan | 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, p-toluoyl sulfonylchloride, DMAP, K2CO3 | Dimethylacetamide | Not specified | High | >99% | Desethyl impurity (<0.1%)[3] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation pathways of key byproducts.
Caption: A logical workflow for troubleshooting impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20140113942A1 - Process for the preparation and purification of this compound - Google Patents [patents.google.com]
- 3. US9233955B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. WO2012107814A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Azilsartan synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Azilsartan Medoxomil Degradation Pathway Elucidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of azilsartan medoxomil.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound degrade?
A1: this compound (AZM) is susceptible to degradation under various stress conditions, including hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress.[1][2][3] The extent of degradation and the specific degradation products formed can vary depending on the nature and severity of the stress condition.
Q2: What are the major degradation products of this compound?
A2: Several degradation products (DPs) of this compound have been identified. Forced degradation studies have shown the formation of up to five distinct degradation products.[1][4] Common degradation pathways involve the hydrolysis of the medoxomil ester and the oxadiazole ring. Some identified degradation products include 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid and decarboxylated azilsartan.[5]
Q3: Which analytical techniques are most suitable for studying this compound degradation?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques for the separation, identification, and quantification of this compound and its degradation products.[1][6][7] These methods, particularly when validated as stability-indicating, can effectively resolve the parent drug from its various degradation products.[3][8]
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting Step: Optimize the mobile phase by adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution program may be necessary to achieve adequate separation of all peaks.[1]
-
-
Possible Cause 2: Incorrect column selection.
-
Possible Cause 3: Suboptimal pH of the mobile phase buffer.
-
Troubleshooting Step: The pH of the buffer can significantly influence the retention and peak shape of ionizable compounds like this compound and its degradation products. Experiment with different pH values to improve separation.[8]
-
Issue 2: Inconsistent or low recovery of degradation products.
-
Possible Cause 1: Instability of degradation products.
-
Troubleshooting Step: Some degradation products may themselves be unstable. Analyze samples promptly after preparation and consider storing them at reduced temperatures to minimize further degradation.
-
-
Possible Cause 2: Inadequate extraction from the sample matrix.
-
Troubleshooting Step: Review and optimize the sample preparation and extraction procedure to ensure the efficient recovery of all degradation products. This may involve adjusting the solvent, pH, or extraction time.
-
-
Possible Cause 3: Adsorption of analytes to vials or instrument components.
-
Troubleshooting Step: Use silanized glass vials or polypropylene vials to minimize adsorption. Prime the HPLC system with the sample matrix before analysis.
-
Issue 3: Difficulty in identifying the structure of unknown degradation products.
-
Possible Cause 1: Insufficient data from a single analytical technique.
-
Possible Cause 2: Lack of reference standards.
-
Troubleshooting Step: If reference standards for potential degradation products are unavailable, consider isolation of the unknown peaks using preparative HPLC followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Number of Degradation Products | Reference |
| Acid Hydrolysis | 0.1 N HCl | 5 days | Room Temp | 22.48 | 1 | [4] |
| Base Hydrolysis | 0.05 N NaOH | 20 min | Room Temp | 20.51 | 1 | [4] |
| Neutral Hydrolysis | Water (pH 7.0) | 8 days | Room Temp | 11.48 | 1 | [4] |
| Oxidative | 0.3% H₂O₂ | 2 hours | Room Temp | 26.04 | 2 | [4] |
| Oxidative | 30% H₂O₂ | 2 hours | 60°C | - | - | [9] |
| Thermal | Dry Heat | 6 hours | 105°C | 28.17 | 4 | [4] |
| Thermal | Dry Heat | 48 hours | 70°C | - | - | [2] |
| Photolytic | Sunlight | 30 min | - | - | - | [4] |
| Photolytic | UV Lamp | - | - | - | - | [2] |
Note: Degradation percentages can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on commonly reported methods.[1][4][9]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. At predetermined time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Maintain the solution at room temperature for a specified duration. Withdraw samples, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or an elevated temperature for a set time. Withdraw samples and dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a specific temperature (e.g., 70-105°C) for a defined period. After exposure, dissolve a known amount of the powder in a suitable solvent and dilute to the desired concentration for analysis.
-
Photolytic Degradation: Expose the solid drug powder or a solution of the drug to a UV lamp or natural sunlight for a specified duration. Prepare a sample for analysis by dissolving the powder or diluting the solution.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
The following is an example of a typical HPLC method for the analysis of this compound and its degradation products.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid, potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile, methanol).[1][9]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Simplified degradation pathways of this compound.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of this compound potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Stability-indicating HPLC analysis of this compound potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
Technical Support Center: Enhancing Oral Bioavailability of Azilsartan Medoxomil Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of azilsartan medoxomil formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Poor Dissolution Rate of this compound from Solid Dispersion
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete conversion to amorphous form | Increase the grinding duration during the preparation of physical mixtures.[1] | Prolonged grinding can partially transform the crystalline drug into a more soluble amorphous phase.[1] |
| Suboptimal drug-to-carrier ratio | Optimize the drug-to-carrier ratio. A 1:2 drug-to-carrier (β-cyclodextrin) ratio has been shown to provide a four-fold increase in aqueous solubility.[1] | The right proportion of carrier is essential to effectively disperse the drug and enhance its solubility. |
| Inefficient preparation method | Consider using the solvent evaporation method for preparing solid dispersions, as it has been reported to result in superior solubility enhancement compared to the kneading method.[2] | The solvent evaporation method can lead to a more intimate mixing of the drug and carrier at a molecular level, resulting in better amorphization and dissolution. |
| Inappropriate carrier selection | Evaluate different hydrophilic carriers. Polyethylene glycol 4000 (PEG-4000) and Gelucire 50/13 have been used successfully.[2] | The choice of carrier significantly impacts the dissolution rate. The carrier should be highly water-soluble and compatible with the drug. |
Issue 2: Physical Instability of Nanoemulsion Formulation (e.g., phase separation, creaming)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect oil, surfactant, or co-surfactant concentration | Optimize the concentrations of oil, surfactant, and co-surfactant using a systematic approach like a central composite design.[3][4][5] | The stability of a nanoemulsion is highly dependent on the precise ratio of its components. An optimized formulation with 1.25% oil, 15.73% Smix (surfactant/co-surfactant mixture), and 90s ultrasonication time has shown good stability.[3][4][5] |
| High oil concentration | Keep the oil concentration as low as possible while still ensuring the drug is fully dissolved. | Increasing the oil concentration can lead to an increase in droplet size, which can reduce the physical stability of the nanoemulsion.[6] |
| Inadequate energy input during emulsification | Ensure sufficient energy is applied during the preparation, for example, by optimizing the ultrasonication time. | High-energy methods like ultrasonication are necessary to produce the small, uniform droplets required for a stable nanoemulsion.[6] |
| Suboptimal excipient selection | Screen different oils, surfactants, and co-surfactants based on the solubility of this compound. Ethyl oleate (oil), Tween 80 (surfactant), and Transcutol P (co-surfactant) have been found to be effective.[3][4][5] | The selection of excipients with high solubilizing capacity for the drug is crucial for the formation of a stable nanoemulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating this compound for oral delivery?
This compound is a prodrug that is rapidly hydrolyzed to its active form, azilsartan.[7] The primary challenge is its poor aqueous solubility (BCS Class IV), which leads to low dissolution and subsequently, variable oral bioavailability.[8]
Q2: Which formulation strategies are most effective for enhancing the oral bioavailability of this compound?
Several strategies have proven effective, including:
-
Solid Dispersions: This technique involves dispersing the drug in a water-soluble carrier to enhance its dissolution rate.[1][9] Carriers like β-cyclodextrin and PEG-4000 have been successfully used.[1]
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can improve the solubility and permeability of the drug.[3][4][5]
-
Nanosuspensions: These consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants, which can increase the dissolution velocity.[8]
-
Liquisolid Compacts: This approach involves converting a liquid medication into a free-flowing, compressible powder, which can enhance dissolution.[8]
Q3: How can I confirm that the crystalline structure of this compound has been converted to an amorphous state in my formulation?
You can use the following analytical techniques:
-
Differential Scanning Calorimetry (DSC): The disappearance or broadening of the sharp endothermic peak of the crystalline drug (around 212-219°C) in the thermogram of the formulation indicates a reduction in crystallinity or conversion to an amorphous state.[10]
-
Powder X-ray Diffraction (PXRD): The absence of sharp diffraction peaks characteristic of the crystalline drug in the diffractogram of the formulation suggests that the drug is in an amorphous form.[10]
Q4: Are there any known excipient incompatibilities with this compound?
While extensive incompatibility data is not available in the provided search results, it is crucial to perform compatibility studies. Techniques like DSC and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to detect interactions between the drug and excipients.[9] For instance, the absence of new peaks or significant shifts in the characteristic peaks of the drug in the FTIR spectrum of the drug-excipient mixture suggests compatibility.[9][10]
Q5: What is the significance of this compound being a prodrug in formulation development?
This compound is rapidly converted to its active moiety, azilsartan, by ester hydrolysis in the gut and/or during absorption.[11] This means that the formulation must ensure the prodrug reaches the site of absorption in a dissolved state to allow for efficient conversion and subsequent absorption of the active drug. The stability of the medoxomil ester in the formulation is also a critical consideration.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing the bioavailability of this compound.
Table 1: Enhancement of Aqueous Solubility
| Formulation Technique | Key Excipients | Fold Increase in Solubility | Reference |
| Solid Dispersion (Physical Mixture) | β-cyclodextrin (1:2 ratio) | 4-fold | [1] |
| Solid Dispersion | β-cyclodextrin | Up to 9-fold | [9] |
| Provesicular Powder | Span 60, Cholesterol | 20-fold | [10] |
| Mesoporous Silica Nanoparticles | 6.5 times (at pH 1.2) |
Table 2: Improvement in Dissolution Rate
| Formulation Technique | Key Excipients | Dissolution Enhancement | Reference |
| Solid Dispersion | β-cyclodextrin | Up to 85% drug release | [1] |
| Solid Dispersion (Kneading Method) | Selected Polymer | 82% release in 90 minutes | [9] |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | 90.14% cumulative drug release | [3][4][5] |
| Nanosuspension | PEG6000, Tween 80 | Complete in-vitro dissolution in < 30 mins | [12] |
Table 3: Pharmacokinetic Parameters
| Formulation Technique | Parameter | Improvement vs. Pure Drug | Reference |
| Solid Dispersion | Cmax | Significantly increased (p < 0.05) | [9] |
| Solid Dispersion | AUC | Significantly increased (p < 0.05) | [9] |
| Liquisolid Compacts | Bioavailability | 1.29-fold increase | [8] |
| Nanoemulsion | Cumulative Drug Permeation | 2.1 times higher | [3][4][5] |
Experimental Protocols
1. Preparation of Solid Dispersion by Physical Mixture Method
-
Accurately weigh the required amounts of this compound and β-cyclodextrin in the desired ratio (e.g., 1:1, 1:2, 1:3).[1]
-
Transfer the powders to a glass mortar.
-
Mix the components by grinding for a specified duration (e.g., 30 minutes).[1]
-
Pass the resulting mixture through a sieve (e.g., 120 mesh) to ensure uniform particle size.[1]
-
Store the prepared solid dispersion in a desiccator until further use.
2. Preparation of Nanoemulsion by Ultrasonication
-
Excipient Selection: Select an oil phase (e.g., ethyl oleate), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol P) based on the solubility of this compound.[3][4][5]
-
Preparation of Oil Phase: Dissolve the accurately weighed this compound in the selected oil phase.
-
Preparation of Aqueous Phase: Prepare the aqueous phase, which may contain the surfactant and co-surfactant mixture (Smix).
-
Emulsification: Add the oil phase to the aqueous phase dropwise with continuous stirring.
-
Homogenization: Subject the coarse emulsion to high-energy ultrasonication for a predetermined time (e.g., 90 seconds) to form a nanoemulsion.[3][4][5]
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.
Visualizations
Caption: Workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for low in vitro dissolution.
References
- 1. pkheartjournal.com [pkheartjournal.com]
- 2. scifiniti.com [scifiniti.com]
- 3. Central Composite Design Implemented this compound Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Central Composite Design Implemented this compound Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central Composite Design Implemented this compound Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scifiniti.com [scifiniti.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. bepls.com [bepls.com]
- 11. WO2019130277A1 - Pharmaceutical formulations of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Overcoming challenges in analytical method validation for azilsartan medoxomil
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method validation of azilsartan medoxomil.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental validation of analytical methods for this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Question: My this compound peak is showing significant tailing or fronting in my RP-HPLC analysis. What are the potential causes and solutions?
Answer:
Poor peak symmetry for this compound is a common issue that can affect the accuracy and precision of your method. Here are the likely causes and recommended troubleshooting steps:
-
Mobile Phase pH is Not Optimal: this compound's structure contains ionizable groups. If the mobile phase pH is too close to the pKa of the analyte, peak tailing can occur due to interactions with residual silanols on the column.
-
Inappropriate Column Selection: The choice of stationary phase is critical.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample and reinject. Ensure your sample concentration is within the validated linear range of the method.
-
-
Contamination: Column or system contamination can lead to distorted peaks.
-
Solution: Flush the column with a strong solvent (like 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, consider replacing the column.
-
Issue 2: Inconsistent Retention Times
Question: I am observing a drift in the retention time for this compound between injections. How can I improve the reproducibility?
Answer:
Shifting retention times can compromise the reliability of your analytical method. Consider the following factors:
-
Inadequate System Equilibration: The HPLC system may not be fully equilibrated with the mobile phase before starting the analytical run.
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 15-30 minutes or until a stable baseline is achieved) before the first injection and between runs with different mobile phases.
-
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to variability.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components. If using a buffer, double-check the pH. Degassing the mobile phase is also crucial to prevent bubble formation.[4]
-
-
Fluctuations in Temperature: Changes in ambient or column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Monitor column performance (e.g., plate count, tailing factor) and replace it when it no longer meets system suitability criteria.
-
Issue 3: Difficulty in Achieving Desired Sensitivity (Low Signal-to-Noise Ratio)
Question: My method is not sensitive enough to detect the limit of detection (LOD) and limit of quantitation (LOQ) required. How can I enhance the signal?
Answer:
Achieving low LOD and LOQ is crucial for impurity profiling and other applications. Here are some strategies to improve sensitivity:
-
Optimize Detection Wavelength: The choice of UV detection wavelength significantly impacts sensitivity.
-
Mobile Phase Composition: The mobile phase can influence the analyte's UV absorbance.
-
Solution: Avoid using solvents or additives that have high UV absorbance at your target wavelength.
-
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.
-
Solution: Experiment with increasing the injection volume while monitoring peak shape.
-
-
Sample Preparation: The sample diluent should be compatible with the mobile phase to ensure good peak shape at low concentrations.
-
Solution: Ideally, dissolve and dilute your sample in the mobile phase itself.
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in developing a stability-indicating method for this compound?
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[1][6] The main challenges for this compound include:
-
Susceptibility to Hydrolysis: this compound is an ester prodrug and can be prone to hydrolysis under acidic and basic conditions.[7][8]
-
Formation of Multiple Degradation Products: Forced degradation studies show that this compound can degrade into several products under various stress conditions (acid, base, oxidation, photolytic, and thermal).[7][9][10] Your method must be able to resolve all these peaks.
-
Poor Aqueous Solubility: this compound is practically insoluble in water, which can pose challenges in sample preparation and dissolution testing.[6][7] It is freely soluble in methanol and acetonitrile.[6]
Q2: What are typical HPLC conditions for the analysis of this compound?
While the exact conditions can vary, a typical RP-HPLC method for this compound often involves:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[2][3][4]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate or acetate buffer, pH 3.0-6.0) and an organic solvent like acetonitrile or methanol.[2][4][11] The ratio is optimized to achieve good resolution and a reasonable run time.
Q3: How do I perform forced degradation studies for this compound?
Forced degradation studies are essential to demonstrate the stability-indicating nature of your method. Here are the typical stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Treat the sample with an acid like 0.1 N HCl.[3]
-
Base Hydrolysis: Treat the sample with a base like 0.1 N NaOH.[3]
-
Oxidative Degradation: Use a reagent like 3% hydrogen peroxide.[3]
-
Thermal Degradation: Expose the solid drug to dry heat.[4]
-
Photolytic Degradation: Expose the drug solution to UV light.[6]
After exposing the drug to these conditions, analyze the samples using your developed HPLC method to check for the separation of degradation product peaks from the main this compound peak.
Data and Protocols
Quantitative Data Summary
The following tables summarize typical validation parameters for RP-HPLC methods for this compound, as reported in various studies.
Table 1: Linearity and Range
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 10-70 | >0.999 | [3] |
| 10-60 | 0.9999 | [4] |
| 5-30 | 0.9997 | [2] |
| 10-50 | Not Specified | [7] |
| 20-120 | 0.9997 | [6] |
Table 2: Accuracy and Precision
| Parameter | Specification | Result | Reference |
| Accuracy (% Recovery) | 98-102% | 99.8% | [4] |
| Accuracy (% Recovery) | 99.50-101.20% | Within Range | [2] |
| Intraday Precision (%RSD) | < 2% | 0.20% | [3] |
| Interday Precision (%RSD) | < 2% | 0.37% | [3] |
| Intraday Precision (%RSD) | < 2% | 0.31% | [6] |
| Interday Precision (%RSD) | < 2% | 0.22% | [6] |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 0.010 | 0.032 | [3] |
| 0.56 | 1.70 | [2] |
| 0.00607 (ng/mL) | 0.01841 (ng/mL) | [7] |
| 0.652 | 1.977 | [11] |
| 0.01 | 0.04 | [12] |
Experimental Protocols
Example Protocol: Stability-Indicating RP-HPLC Method
This is a generalized protocol based on common practices. You may need to optimize it for your specific instrumentation and requirements.
1. Materials and Reagents:
-
This compound working standard
-
HPLC grade acetonitrile and methanol
-
Potassium dihydrogen phosphate (or similar buffer salt)
-
Orthophosphoric acid (for pH adjustment)
-
High-purity water
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV/PDA detector.
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5µm.[4]
-
Mobile Phase: 60:40 (v/v) mixture of phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 248 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation: For tablet analysis, crush a number of tablets, and weigh a portion of the powder equivalent to a single dose. Dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[13]
Visualizations
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound, following ICH guidelines.
Caption: A typical workflow for HPLC method validation.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines a logical approach to troubleshooting common peak shape issues in HPLC analysis.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. pjps.pk [pjps.pk]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmainfo.in [pharmainfo.in]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Stability-indicating HPLC analysis of this compound potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijariit.com [ijariit.com]
- 9. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of azilsartan by reverse-phase HPLC method. [wisdomlib.org]
- 11. ijtsrd.com [ijtsrd.com]
- 12. ijper.org [ijper.org]
- 13. alliedacademies.org [alliedacademies.org]
Validation & Comparative
Azilsartan Medoxomil Versus Olmesartan: A Comparative Analysis for Blood Pressure Control
A comprehensive review of clinical data indicates that azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) for the treatment of hypertension, demonstrating superior blood pressure-lowering effects compared to olmesartan at their maximum approved doses.[1][2] This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Efficacy in Blood Pressure Reduction
Head-to-head clinical trials have consistently demonstrated the potent antihypertensive effects of this compound. When comparing the maximal doses of both drugs, this compound 80 mg has shown statistically significant greater reductions in both 24-hour mean ambulatory and clinic systolic and diastolic blood pressure compared to olmesartan medoxomil 40 mg.[1][2][3]
A large, randomized, double-blind, placebo-controlled study found that this compound 80 mg reduced 24-hour mean systolic blood pressure by 2.1 mmHg more than olmesartan medoxomil 40 mg.[1][3] Another major trial reported that the placebo-adjusted 24-hour systolic blood pressure reduction was -14.3 mmHg for this compound 80 mg compared to -11.7 mmHg for olmesartan 40 mg.[2][4] While the 40 mg dose of this compound was found to be noninferior to 40 mg of olmesartan, the 80 mg dose of this compound demonstrated superior efficacy.[1][2]
These superior effects of this compound 80 mg were also observed in patients with type 2 diabetes and prediabetes, a high-risk patient population.[5][6]
Quantitative Comparison of Blood Pressure Reduction
Table 1: Change from Baseline in 24-Hour Mean Systolic Blood Pressure (SBP)
| Treatment Group | Placebo-Subtracted Change in 24-Hour Mean SBP (mmHg) | Comparison vs. Olmesartan 40 mg | Reference |
| This compound 80 mg | -14.3 | Superior (P=0.009) | [2] |
| This compound 40 mg | -12.9 | Non-inferior | [2] |
| Olmesartan medoxomil 40 mg | -11.7 | - | [2] |
| This compound 80 mg | -14.6 | Superior (P=0.038) | [1][7] |
| This compound 40 mg | -13.5 | Non-inferior | [1][7] |
| Olmesartan medoxomil 40 mg | -12.6 | - | [1][7] |
Table 2: Change from Baseline in Clinic Systolic Blood Pressure (SBP)
| Treatment Group | Placebo-Subtracted Change in Clinic SBP (mmHg) | Comparison vs. Olmesartan 40 mg | Reference |
| This compound 80 mg | -14.5 | Superior | [2] |
| This compound 40 mg | -12.3 | Superior | [2] |
| Olmesartan medoxomil 40 mg | -11.0 | - | [2] |
Table 3: Change from Baseline in 24-Hour Mean Diastolic Blood Pressure (DBP)
| Treatment Group | Placebo-Subtracted Change in 24-Hour Mean DBP (mmHg) | Comparison vs. Olmesartan 40 mg | Reference |
| This compound 80 mg | -7.9 | Statistically significant reduction | [1] |
| Olmesartan medoxomil 40 mg | -7.0 | - | [1] |
Safety and Tolerability Profile
Despite its greater efficacy, this compound has demonstrated a safety and tolerability profile similar to that of olmesartan and placebo.[1][2][3] The incidence of adverse events reported in clinical trials was comparable across all treatment groups.[1][2] Both medications are generally well-tolerated.[1][3]
Table 4: Common Adverse Events
| Adverse Event | This compound (all doses) | Olmesartan medoxomil 40 mg | Placebo | Reference |
| Dizziness | Similar to placebo | Similar to placebo | Similar to placebo | [1] |
| Headache | Similar to placebo | Similar to placebo | Similar to placebo | [1] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Both azilsartan and olmesartan are angiotensin II receptor blockers (ARBs) that exert their antihypertensive effects by selectively blocking the AT1 receptor, thereby inhibiting the actions of angiotensin II.[8][9] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention.[10][11] By blocking the AT1 receptor, ARBs prevent these effects, resulting in vasodilation and a reduction in blood volume, which in turn lowers blood pressure.[9] Azilsartan is noted to have a particularly potent and persistent ability to inhibit the binding of angiotensin II to the AT1 receptor.[12]
Experimental Protocols
The comparative efficacy and safety of this compound and olmesartan have been evaluated in several large-scale, randomized, double-blind, placebo-controlled, multicenter studies.[1][2]
A key study design involved a 6-week treatment period where patients with primary hypertension were randomized to receive this compound (20 mg, 40 mg, or 80 mg), olmesartan medoxomil (40 mg), or placebo.[1][7] The primary efficacy endpoint was the change from baseline in 24-hour mean ambulatory systolic blood pressure.[1][2] Clinic blood pressure measurements were also taken.[1][2]
Inclusion criteria typically involved adults with primary hypertension and a baseline 24-hour mean ambulatory systolic blood pressure between 130 mmHg and 170 mmHg.[1][3] Key exclusion criteria often included secondary hypertension, significant cardiovascular events in the preceding months, and certain comorbidities.
Conclusion
The available evidence from head-to-head clinical trials indicates that this compound at its maximal dose of 80 mg is more effective at lowering both ambulatory and clinic blood pressure than the highest approved dose of olmesartan medoxomil (40 mg).[1][2][3] This superior efficacy is not accompanied by an increased incidence of adverse events, with both drugs demonstrating a safety profile comparable to placebo.[1][2][3] These findings suggest that this compound may offer an advantage in achieving blood pressure control, particularly in patients who require more aggressive antihypertensive therapy.
References
- 1. The Comparative Effects of this compound and Olmesartan on Ambulatory and Clinic Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The comparative effects of this compound and olmesartan on ambulatory and clinic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Angiotensin Receptor Blocker this compound Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 5. Effects of this compound compared with olmesartan and valsartan on ambulatory and clinic blood pressure in patients with type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound compared with olmesartan and valsartan on ambulatory and clinic blood pressure in patients with type 2 diabetes and prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
Azilsartan Medoxomil vs. Valsartan: A Comparative Clinical Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical efficacy of azilsartan medoxomil and valsartan, two prominent angiotensin II receptor blockers (ARBs) used in the management of hypertension. The information presented is based on data from key clinical trials to facilitate an objective evaluation for research and drug development purposes.
Executive Summary
This compound has demonstrated superior efficacy in reducing both ambulatory and clinic blood pressure compared to valsartan at its maximal recommended doses.[1][2][3] Clinical studies consistently show that this compound, particularly at the 80 mg dose, leads to statistically significant greater reductions in systolic and diastolic blood pressure.[4][5][6] While both drugs exhibit a similar safety and tolerability profile, some studies note a slightly higher incidence of small, reversible changes in serum creatinine with this compound.[1]
Mechanism of Action: Angiotensin II Receptor Blockade
Both azilsartan and valsartan are selective antagonists of the angiotensin II type 1 (AT1) receptor. By blocking the binding of angiotensin II to the AT1 receptor, these drugs inhibit its vasoconstrictive and aldosterone-secreting effects, leading to a decrease in blood pressure.[7] Azilsartan is suggested to have a more potent and persistent inhibition of the AT1 receptor, which may contribute to its enhanced antihypertensive effects.[6][8]
Comparative Efficacy in Blood Pressure Reduction
Multiple randomized, double-blind, multicenter clinical trials have compared the antihypertensive effects of this compound and valsartan. The primary endpoint in many of these studies was the change from baseline in 24-hour mean ambulatory systolic blood pressure.
Table 1: Comparison of 24-Hour Mean Ambulatory Systolic Blood Pressure (SBP) Reduction
| Study | Treatment Group | Dose | Mean Reduction from Baseline (mmHg) | p-value vs. Valsartan |
| Sica et al. (2011)[1] | This compound | 40 mg | -14.9 | <0.001 |
| This compound | 80 mg | -15.3 | <0.001 | |
| Valsartan | 320 mg | -11.3 | - | |
| White et al. (2011)[2] | This compound | 80 mg | -14.3 (placebo-adjusted) | <0.001 |
| Valsartan | 320 mg | -10.0 (placebo-adjusted) | - | |
| Zhao et al. (2020)[4] | This compound | 40 mg | -14.7 | 0.014 |
| This compound | 80 mg | -17.0 | <0.001 | |
| Valsartan | 160 mg | -9.4 | - |
Table 2: Comparison of Clinic Systolic Blood Pressure (SBP) Reduction
| Study | Treatment Group | Dose | Mean Reduction from Baseline (mmHg) | p-value vs. Valsartan |
| Sica et al. (2011)[1] | This compound | 40 mg | -14.9 | 0.015 |
| This compound | 80 mg | -16.9 | <0.001 | |
| Valsartan | 320 mg | -11.6 | - | |
| White et al. (2011)[2] | This compound | 40 mg & 80 mg | Superior to Valsartan | Not specified |
| Valsartan | 320 mg | - | - | |
| Zhao et al. (2020)[4] | This compound | 40 mg | -22.5 | 0.184 (non-inferior) |
| This compound | 80 mg | -24.2 | 0.010 (superior) | |
| Valsartan | 160 mg | -20.6 | - |
Reductions in both 24-hour mean and clinic diastolic blood pressure were also consistently greater with this compound compared to valsartan.[1]
Safety and Tolerability
The safety and tolerability profiles of this compound and valsartan are generally similar.[2][9] Treatment-emergent adverse events were comparable across treatment groups in clinical trials and were typically mild to moderate in severity.[4]
Table 3: Common Treatment-Emergent Adverse Events
| Adverse Event | This compound (40 mg/80 mg) | Valsartan |
| Dizziness | 1.5% - 1.9%[4] | 1.0%[4] |
| Small, reversible changes in serum creatinine | More frequent than with Valsartan[1] | Less frequent than with Azilsartan[1] |
It is important to note that while small, reversible changes in serum creatinine were observed more frequently with this compound, the overall safety profiles were considered similar.[1]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.
Key Methodological Components:
-
Study Design: Most studies were randomized, double-blind, multicenter, and often included a placebo or active-control group.[1][2][4]
-
Patient Population: Participants were typically adults with primary or essential hypertension (Stage 1 or 2).[2][4] Key demographic data such as age, sex, and race were recorded.[1]
-
Treatment: Patients were randomly assigned to receive once-daily doses of this compound (commonly 40 mg or 80 mg) or valsartan (e.g., 160 mg or 320 mg).[1][4]
-
Efficacy Endpoints: The primary efficacy endpoint was typically the change from baseline in 24-hour mean systolic blood pressure, as measured by ambulatory blood pressure monitoring (ABPM).[1][9] Secondary endpoints often included changes in clinic blood pressure and diastolic blood pressure.[1]
-
Safety Assessments: Safety and tolerability were assessed through the monitoring and reporting of adverse events, physical examinations, vital signs, and laboratory tests.[2][4]
-
Statistical Analysis: Statistical analyses were designed to test for non-inferiority and/or superiority of this compound compared to valsartan.[1][5]
Conclusion
The available clinical evidence strongly suggests that this compound is a more potent antihypertensive agent than valsartan, providing superior reductions in both 24-hour ambulatory and clinic blood pressure.[1][2][4] This enhanced efficacy is achieved without a significant increase in adverse events, making it a valuable alternative in the management of hypertension.[10][11] For drug development professionals, the data indicates that the pharmacological profile of this compound may offer a higher rate of hypertension control within the ARB class.[2] Further research could explore the long-term cardiovascular outcomes associated with the greater blood pressure reductions observed with this compound.
References
- 1. Comparison of the novel angiotensin II receptor blocker this compound vs valsartan by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 4. A phase 3 double-blind randomized (CONSORT-compliant) study of this compound compared to valsartan in Chinese patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 3 double-blind randomized (CONSORT-compliant) study of this compound compared to valsartan in Chinese patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azilsartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the angiotensin receptor blocker this compound versus olmesartan and valsartan on ambulatory and clinic blood pressure in patients with stages 1 and 2 hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Angiotensin Receptor Blocker this compound Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Generic Azilsartan Medoxomil Formulations: A Comparative Bioequivalence Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of generic azilsartan medoxomil formulations against the reference listed drug, Edarbi®. This compound is an angiotensin II receptor blocker (ARB) used in the management of hypertension. It functions as a prodrug, rapidly hydrolyzed to its active metabolite, azilsartan, upon absorption.[1] The establishment of bioequivalence between generic and innovator products is a critical step in ensuring comparable therapeutic efficacy and safety.
In-Vivo Bioequivalence: Pharmacokinetic Comparison
The cornerstone of bioequivalence assessment lies in the comparison of key pharmacokinetic (PK) parameters between a test (generic) and a reference formulation. According to regulatory guidelines, bioequivalence is established if the 90% confidence intervals (CI) for the geometric mean ratio of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) fall within the acceptance range of 80.00% to 125.00%.[1][2][3]
Presented below are data from a single-center, randomized, open-label, two-period crossover study conducted in healthy Chinese subjects, comparing a generic 20 mg this compound tablet to the reference formulation under both fasting and fed conditions.[3][4]
Table 1: Pharmacokinetic Parameters of Azilsartan (Active Metabolite) Following a Single 20 mg Oral Dose of this compound Under Fasting Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 2055.00 ± 438.70 | 2306.67 ± 534.82 | 89.28% (83.54% - 95.42%)[1] |
| AUC0-t (h·ng/mL) | 15100 ± 3511.19 | 15800 ± 3642.97 | 95.57% (90.35% - 101.10%) |
| AUC0-∞ (h·ng/mL) | 15400 ± 3692.29 | 16200 ± 3784.64 | 95.06% (89.87% - 100.56%) |
| t½ (h) | 9.68 ± 1.02 | 9.76 ± 0.90 | - |
| Tmax (h) | 2.89 ± 1.38 | 1.99 ± 0.58 | - |
Data compiled from a study in healthy Chinese subjects.[4]
Table 2: Pharmacokinetic Parameters of Azilsartan (Active Metabolite) Following a Single 20 mg Oral Dose of this compound Under Fed Conditions
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 2369.83 ± 623.55 | 2426.33 ± 570.01 | 97.67% (92.22% - 103.45%) |
| AUC0-t (h·ng/mL) | 18500 ± 3832.33 | 18800 ± 3656.45 | 98.40% (94.22% - 102.77%) |
| AUC0-∞ (h·ng/mL) | 18900 ± 3923.16 | 19200 ± 3764.13 | 98.44% (94.22% - 102.84%) |
| t½ (h) | 10.11 ± 1.25 | 10.02 ± 1.22 | - |
| Tmax (h) | 4.23 ± 1.01 | 4.13 ± 0.99 | - |
Data compiled from a study in healthy Chinese subjects.[3]
The results from these studies demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fall within the regulatory acceptance range of 80.00% to 125.00% under both fasting and fed conditions, indicating bioequivalence.[3][4]
In-Vitro Dissolution Studies
In-vitro dissolution testing is a critical quality control tool and can be indicative of in-vivo performance. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability.[5][6] Enhancing the dissolution rate is a key challenge in formulation development.
Techniques such as the preparation of solid dispersions have been shown to significantly improve the dissolution profile of this compound.[7] The table below illustrates the comparative dissolution of this compound from its pure form, a marketed formulation, and a solid dispersion with methylated β-cyclodextrin (M-β-CD).
Table 3: Comparative In-Vitro Dissolution Profile of this compound Formulations
| Time (minutes) | Pure Drug (% Dissolved) | Marketed Formulation (% Dissolved) | Solid Dispersion with M-β-CD (% Dissolved) |
| 10 | < 20 | ~ 60 | > 80 |
| 20 | ~ 25 | ~ 75 | > 90 |
| 30 | ~ 30 | ~ 85 | > 95 |
| 45 | ~ 35 | ~ 90 | > 98 |
| 60 | ~ 40 | ~ 95 | > 99 |
Illustrative data compiled from studies on solid dispersions of this compound.[1]
Formulations utilizing solid dispersion techniques demonstrate a markedly faster and more complete drug release compared to both the pure drug and the conventional marketed formulation.[1]
Experimental Protocols
The methodologies employed in the bioequivalence assessment of this compound formulations are standardized to ensure data integrity and comparability.
In-Vivo Bioequivalence Study Protocol
A typical in-vivo bioequivalence study for this compound follows a standard design.[1]
-
Study Design : A single-center, randomized, open-label, single-dose, two-period, two-sequence, crossover study is the conventional approach.[1][3][8] Both fasting and fed condition studies are recommended by regulatory agencies like the FDA.[8][9]
-
Subjects : Healthy adult male and non-pregnant, non-lactating female volunteers are enrolled.[8][9]
-
Drug Administration : A single oral dose of the test and reference formulations (e.g., 80 mg this compound) is administered in each study period, separated by an adequate washout period.[2][8]
-
Blood Sampling : Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 72 hours post-dose) to characterize the plasma concentration-time profile of azilsartan.[2]
-
Analytical Method : The concentration of azilsartan in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]
-
Pharmacokinetic Analysis : Pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-∞, are calculated from the plasma concentration-time data using non-compartmental methods.[10] Statistical analysis is then performed to determine the 90% confidence intervals for the geometric mean ratios of these parameters.[3]
In-Vitro Dissolution Study Protocol
Comparative dissolution testing is performed on multiple dosage units of both the test and reference products.
-
Apparatus : USP Apparatus 2 (Paddle) is commonly used.
-
Medium : The dissolution medium is specified in resources such as the FDA's Dissolution Methods database.
-
Procedure : A specified number of tablets (e.g., 12) of both the test and reference products are tested.[8] Samples are withdrawn from the dissolution medium at predetermined time intervals and the amount of dissolved drug is quantified using a suitable analytical method, such as UV-Vis spectrophotometry.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. pkheartjournal.com [pkheartjournal.com]
- 8. pharmadesk.com [pharmadesk.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Single-dose pharmacokinetics and safety of this compound in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]
- 11. iajps.com [iajps.com]
Cross-Validation of Analytical Methods for Azilsartan Medoxomil: A Comparative Guide
This guide provides a comprehensive comparison of various analytical methods for the quantification of azilsartan medoxomil in bulk and pharmaceutical dosage forms. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of key performance indicators and detailed experimental protocols to aid in the selection of the most appropriate method for their specific needs. The methods discussed include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation
The following tables summarize the quantitative data from various validated analytical methods for this compound, providing a clear comparison of their performance characteristics.
Table 1: Comparison of RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Intersil C18 (250 mm × 4.6 mm, 5 µm)[1] | Hypersil BDS C18 (250 x 4.6 mm, 5µ)[2] | Qualisil-Gold column[3] | Thermo-scientific ODS hypersil C18 (250 × 4.6 mm, 5µm)[4] |
| Mobile Phase | Acetate buffer (pH 6.0) and acetonitrile (80:20 v/v)[1] | Potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (60:40)[2] | Acetonitrile and 0.2% Triethylamine (pH 3.0) (62:38% v/v)[3] | Acetonitrile and water (30:70)[4] |
| Flow Rate | 1.0 ml/min[1] | 1.0 mL/min[2] | 1.0 ml/min[3] | 1.2 mL/min[4] |
| Detection Wavelength | 248 nm[1] | 248 nm[2] | 248 nm[3] | 230 nm[4] |
| Linearity Range | 10-30 µg/ml[1] | 10-60 µg/mL[2] | 20-120 µg/ml[3] | 10-70 µg/ml[4] |
| Correlation Coefficient (r²) | 0.999[1] | - | 0.9997[3] | 0.9997[4] |
| LOD | 0.56 μg/ml[1] | - | - | 0.010 µg/mL[4] |
| LOQ | 1.70 μg/ml[1] | - | - | 0.032 µg/mL[4] |
| Accuracy (% Recovery) | 99.50% to 101.20%[1] | 99.8%[2] | 99.92-100.29%[3] | - |
Table 2: Comparison of UV-Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent/Diluent | Methanol: Water (50:50 v/v)[5][6] | Methanol[7] | 0.1N Sodium hydroxide and distilled water (3:7)[8] | Phosphate buffer pH 7.8[9] |
| Detection Wavelength (λmax) | 249 nm[5][6] | 247 nm[7] | 245 nm (Zero order), 219 nm (First order)[8] | 249 nm[9] |
| Linearity Range | 2-20 µg/mL[5][6] | 2-10 µg/ml[7] | 4-20 µg/ml[8] | 6-16 µg/mL[9] |
| Correlation Coefficient (r²) | 0.9996[5][6] | - | 0.9998 (Zero order), 0.9997 (First order)[8] | 0.9903[9] |
| LOD | 0.204 μg/mL[5] | - | - | - |
| LOQ | 0.619 μg/mL[5] | - | - | - |
| Accuracy (% Recovery) | 99.9% to 101.8%[5] | - | - | 98.0887% to 98.7253%[9] |
Table 3: Comparison of HPTLC Methods
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Pre-coated silica gel G60 F254 aluminum sheet[10] | Precoated silica gel 60 F plates[11][12] |
| Mobile Phase | Ethyl Acetate: Toluene: Glacial Acetic Acid (5: 4.9: 0.1 %v/v/v)[10] | Ethylacetate - n-hexane 7:3 (v/v)[11][12] |
| Detection Wavelength | - | 249 nm[12] |
| Linearity Range | 200 - 2000 ng/band[10] | 100 to 700 ng per band[11][12] |
| Correlation Coefficient (r²) | 0.996[10] | 0.999[12] |
| Accuracy (% Recovery) | - | 99.26 to 100.65%[11][12] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To develop a precise, accurate, and stability-indicating method for the quantification of this compound.
Method 1 Protocol: [1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Intersil C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetate buffer (pH 6.0) and acetonitrile in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at a wavelength of 248 nm.
-
Sample Preparation: Twenty tablets are crushed, and an accurately weighed amount of the powder is dissolved in a diluent in a 100 ml volumetric flask. The mixture is sonicated for 15 minutes to ensure complete dissolution and then filtered. A 0.5 ml aliquot of the stock solution is further diluted to 10 ml to obtain a concentration of 20 µg/ml.
Method 2 (Stability-Indicating) Protocol: [2]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Hypersil BDS C18, 250 x 4.6 mm, 5µ.
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 60:40 ratio, degassed by ultrasonication.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 248 nm.
-
Forced Degradation Studies: The drug is subjected to acid and base hydrolysis, oxidation, thermal, and photolytic stress conditions to demonstrate the method's specificity in the presence of degradation products.
Ultraviolet (UV) Spectrophotometry
Objective: To provide a simple and rapid method for the estimation of this compound.
-
Spectrophotometer: A UV-Visible spectrophotometer with a matched pair of 1 cm quartz cells.
-
Solvent: A mixture of Methanol and Water in a 50:50 v/v ratio.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution of this compound from 200-400 nm. The λmax is found to be 249 nm.
-
Standard Solution Preparation: A standard stock solution is prepared by dissolving accurately weighed this compound in methanol and then diluting with distilled water.
-
Calibration Curve: A series of dilutions are prepared from the stock solution to get concentrations in the range of 2-20 µg/mL. The absorbance of these solutions is measured at 249 nm against the solvent blank, and a calibration curve is plotted.
High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To develop a sensitive and accurate densitometric method for the quantification of this compound.
Method 1 Protocol: [12]
-
Chromatographic System: A standard HPTLC system with a densitometric scanner.
-
Stationary Phase: Precoated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and n-hexane in a 7:3 (v/v) ratio.
-
Sample Application: The standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: After development, the plate is dried, and the bands are scanned at 249 nm.
-
Linearity: The method demonstrates linearity in the concentration range of 100 to 700 ng per band.
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of different analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. pjps.pk [pjps.pk]
- 5. UV method for this compound in bulk and formulations. [wisdomlib.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijsdr.org [ijsdr.org]
- 8. ijar.org.in [ijar.org.in]
- 9. UV Spectrophotometric Method for the estimation of this compound in Bulk Form - ProQuest [proquest.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of HPTLC Method for Estimation of this compound in Bulk and Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
Azilsartan's Edge: A Comparative Analysis of Pharmacodynamic Effects with Other Sartans
A deep dive into the pharmacodynamics of azilsartan reveals a potent and sustained blockade of the angiotensin II type 1 (AT1) receptor, translating to superior blood pressure control when compared to other widely prescribed sartans. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Azilsartan, the eighth angiotensin II receptor blocker (ARB) to enter the market, distinguishes itself through its unique chemical structure and resulting pharmacodynamic properties. Clinical studies have consistently demonstrated that azilsartan provides a more robust and sustained reduction in blood pressure compared to other ARBs like olmesartan, valsartan, and candesartan.[1][2][3][4] This enhanced efficacy is attributed to its high affinity for and slow dissociation from the AT1 receptor.[1]
Quantitative Comparison of Pharmacodynamic Parameters
To facilitate a clear comparison, the following tables summarize key quantitative data from various preclinical and clinical studies.
Table 1: Comparative AT1 Receptor Binding Affinity of Sartans
| Sartan | IC50 (nmol/L) | Notes |
| Azilsartan | ~0.62 | Data from in vitro studies using human AT1 receptors.[1][5] |
| Olmesartan | ~1.2 | [1][5] |
| Telmisartan | ~1.8 | [1][5] |
| Irbesartan | ~5.7 | [6] |
| Valsartan | ~13.8 | [1][5] |
| Losartan | ~20 | [6] |
| IC50 (half maximal inhibitory concentration) indicates the concentration of a drug required to inhibit 50% of a biological process. A lower IC50 denotes a higher binding affinity. Data are compiled from various sources and may not be directly comparable due to differing experimental conditions. |
Table 2: Comparative Efficacy in Blood Pressure Reduction (24-hour Ambulatory Blood Pressure Monitoring)
| Sartan (Daily Dose) | Mean Reduction in 24-h Systolic BP (mmHg) | Mean Reduction in 24-h Diastolic BP (mmHg) | Comparator and Study Reference |
| Azilsartan medoxomil (80 mg) | -14.3 | -8.4 | Compared to placebo.[3][4] |
| Olmesartan medoxomil (40 mg) | -11.7 | -6.9 | Compared to placebo.[3][4] |
| Valsartan (320 mg) | -10.0 | -5.3 | Compared to placebo.[3][4] |
| Azilsartan (20-40 mg) | -21.8 (clinic sitting) | -12.4 (clinic sitting) | Compared to Candesartan (8-12 mg). |
| Candesartan cilexetil (8-12 mg) | -17.5 (clinic sitting) | -9.8 (clinic sitting) | Compared to Azilsartan (20-40 mg). |
| Data represents placebo-adjusted mean changes from baseline after several weeks of treatment. Clinical trial results can vary based on patient populations and study design. |
Signaling Pathways and Mechanism of Action
Sartans exert their effects by blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This blockade prevents angiotensin II from binding to the AT1 receptor, thereby inhibiting its downstream effects, which include vasoconstriction, aldosterone secretion, and cellular growth.
Upon binding of angiotensin II, the AT1 receptor activates several intracellular signaling cascades, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events contribute to vasoconstriction and cellular proliferation. Another important pathway activated by the AT1 receptor is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell growth and inflammation.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are crucial.
AT1 Receptor Competitive Binding Assay
This assay is fundamental for determining the binding affinity of different sartans to the AT1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (sartans) for the AT1 receptor.
Materials:
-
Cell membranes expressing human AT1 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
Test compounds: Azilsartan, olmesartan, valsartan, candesartan, etc., at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined by non-linear regression analysis.
In Vitro Assessment of ERK1/2 Phosphorylation
This protocol details a method to compare the ability of different sartans to inhibit angiotensin II-induced signaling.
Objective: To measure the effect of sartans on Angiotensin II-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells (VSMCs).
Materials:
-
Rat aortic smooth muscle cells (RASMCs).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Angiotensin II.
-
Test compounds: Azilsartan, olmesartan, etc.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture and Starvation: Culture RASMCs to near confluence. Serum-starve the cells for 24 hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test sartans for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody against phospho-ERK1/2. Subsequently, strip the membrane and re-probe with the antibody against total ERK1/2 for normalization.
-
Detection: Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.
24-Hour Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials
This outlines a typical clinical trial design to compare the antihypertensive efficacy of different sartans.
Objective: To compare the effects of azilsartan and other sartans on 24-hour ambulatory blood pressure in patients with essential hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participant Population: Adult patients with stage 1 or 2 essential hypertension.
Procedure:
-
Washout and Placebo Run-in: After a washout period for any previous antihypertensive medications, patients enter a single-blind placebo run-in phase.
-
Randomization: Eligible patients are randomized to receive once-daily treatment with either azilsartan or a comparator sartan at their respective approved doses.
-
Ambulatory Blood Pressure Monitoring: ABPM is performed at baseline and after a specified treatment period (e.g., 6-8 weeks). The device is programmed to record blood pressure at regular intervals (e.g., every 20-30 minutes) over a 24-hour period.
-
Data Collection: Clinic blood pressure measurements and safety assessments are also performed at regular intervals throughout the study.
-
Primary Endpoint: The primary efficacy endpoint is typically the change from baseline in mean 24-hour systolic blood pressure.
-
Statistical Analysis: Statistical methods are used to compare the treatment effects between the different sartan groups.
References
- 1. Differential pharmacology and benefit/risk of azilsartan compared to other sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Angiotensin Receptor Blocker this compound Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
Azilsartan Medoxomil vs. ACE Inhibitors: A Comparative Guide for Hypertension Treatment
This guide provides a detailed, evidence-based comparison of azilsartan medoxomil, an angiotensin II receptor blocker (ARB), and angiotensin-converting enzyme (ACE) inhibitors for the treatment of hypertension. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols used to evaluate them.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both this compound and ACE inhibitors derive their antihypertensive effects from their intervention in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.[1][2] However, their specific targets within this cascade differ significantly.
ACE Inhibitors: This class of drugs works by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[1][3][4] By blocking this conversion, ACE inhibitors decrease the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][3][5] ACE is also responsible for the breakdown of bradykinin, a vasodilator.[1][3] Therefore, ACE inhibition leads to increased bradykinin levels, which contributes to the blood pressure-lowering effect but is also associated with side effects like dry cough and angioedema.[1][3]
This compound: As an angiotensin II receptor blocker (ARB), this compound acts further downstream in the RAAS pathway.[6][7] It is a prodrug that is rapidly hydrolyzed to its active form, azilsartan.[8] Azilsartan selectively blocks the angiotensin II type 1 (AT1) receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-stimulating effects.[6][7][9] This direct receptor blockade leads to vasodilation and reduced blood pressure.[7][10] Unlike ACE inhibitors, ARBs do not affect the metabolism of bradykinin, which accounts for a lower incidence of cough and angioedema.[11]
Comparative Clinical Efficacy
Clinical trials have demonstrated that both this compound and ACE inhibitors are effective in lowering blood pressure. However, direct head-to-head comparisons suggest that this compound may offer superior systolic blood pressure reduction.
A key double-blind, randomized, controlled trial compared the efficacy of this compound (40 mg and 80 mg) with the ACE inhibitor ramipril (10 mg) over 24 weeks in patients with stage 1-2 hypertension.[12][13][14] The results showed that both doses of this compound were significantly more effective than ramipril at reducing trough, seated, clinic systolic blood pressure.[12][13][15]
Data Presentation: Blood Pressure Reduction
The following table summarizes the key efficacy endpoints from the comparative trial of this compound vs. Ramipril.
| Parameter | This compound (40 mg) | This compound (80 mg) | Ramipril (10 mg) | p-value (vs. Ramipril) |
| Baseline Mean Clinic SBP/DBP (mmHg) | 161.1 / 94.9 | 161.1 / 94.9 | 161.1 / 94.9 | N/A |
| Change in Clinic SBP (mmHg) | -20.6 | -21.2 | -12.2 | <0.001 (for both doses) |
| Change in Clinic DBP (mmHg) | -10.2 | -10.5 | -4.9 | <0.001 (for both doses) |
| Ambulatory SBP Reduction (24h mean) | Significantly more than Ramipril | Significantly more than Ramipril | Reference | <0.001 (for both doses) |
| Response Rate (<140/90 mmHg) | 54.0% | 53.6% | 33.8% | <0.001 (for both doses) |
Data sourced from Bönner G, et al. J Hum Hypertens. 2013.[12][13][15]
A meta-analysis of 11 randomized controlled trials involving 7,608 patients confirmed that this compound at doses of 40 mg and 80 mg provided a statistically significant reduction in both 24-hour ambulatory and clinic systolic blood pressure compared to control therapies, which included other ARBs and ACE inhibitors.[16]
Safety and Tolerability Profile
The safety profiles of this compound and ACE inhibitors are well-characterized, with a key distinction being the incidence of cough and angioedema.
ACE Inhibitors: The most characteristic adverse effect of ACE inhibitors is a persistent, dry cough, which is attributed to the accumulation of bradykinin and can occur in up to 20% of patients.[4][17] Angioedema is a rarer but more serious side effect also linked to increased bradykinin levels.[18][19] Other potential side effects include hyperkalemia (elevated potassium), hypotension, and dizziness.[4][5]
This compound: As an ARB, azilsartan does not interfere with bradykinin metabolism, resulting in a significantly lower incidence of cough and angioedema compared to ACE inhibitors.[11] The most common side effect reported in clinical trials is diarrhea.[10][20] Similar to ACE inhibitors, it can cause hypotension, dizziness, and carries a risk of hyperkalemia, particularly in patients with renal impairment or those taking potassium-sparing diuretics.[4][10]
Data Presentation: Adverse Events
The table below presents adverse event data from the 24-week comparative study of this compound and ramipril.
| Adverse Event | This compound (40 mg) | This compound (80 mg) | Ramipril (10 mg) |
| Any Adverse Event | Similar to Ramipril | Slightly higher than Ramipril | Reference |
| Discontinuation due to AE | 2.4% | 3.1% | 4.8% |
| Cough | Lower incidence | Lower incidence | Higher incidence |
| Dizziness | Higher incidence | Higher incidence | Lower incidence |
| Hypotension | Higher incidence | Higher incidence | Lower incidence |
Data sourced from Bönner G, et al. J Hum Hypertens. 2013 and related analyses.[8][13][14] The higher rates of dizziness and hypotension with this compound are likely related to its more potent blood pressure-lowering effect.[8]
Experimental Protocols
Understanding the methodology of the clinical trials that generate comparative data is crucial for a scientific audience. Below is a detailed description of the protocol for a pivotal study comparing this compound to an ACE inhibitor.
Protocol: this compound vs. Ramipril Efficacy and Safety Trial
-
Study Design: A 24-week, multicenter, randomized, double-blind, active-controlled, parallel-group study.[12][13][14]
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 18 years or older with stage 1 or 2 essential hypertension, defined as a mean seated clinic systolic blood pressure (SBP) between 150–180 mm Hg.[12][13]
-
Exclusion Criteria: Secondary hypertension, severe heart failure, recent myocardial infarction or stroke, and significant renal or hepatic impairment.
-
-
Methodology:
-
Efficacy Endpoints:
-
Blood Pressure Measurement Protocol:
-
Clinic BP: Standardized trough measurements were taken in the seated position after at least 5 minutes of rest, using a calibrated device.[21][22] Typically, three readings were taken at 1-2 minute intervals, and the average of the last two readings was used.[23]
-
Ambulatory BP Monitoring (ABPM): A subset of patients underwent 24-hour ABPM at baseline and at the end of the study to assess the drug's effect on blood pressure throughout the day and night.[23]
-
-
Safety Assessment: Adverse events were monitored and recorded throughout the study. Laboratory tests (including serum creatinine and potassium) were performed at specified intervals.
Conclusion
For researchers and drug development professionals, the comparison between this compound and ACE inhibitors highlights key differences in efficacy and tolerability driven by their distinct mechanisms of action.
-
Efficacy: Evidence from head-to-head clinical trials indicates that this compound provides a statistically superior reduction in both clinic and 24-hour ambulatory systolic blood pressure compared to the ACE inhibitor ramipril.[8][13][15]
-
Safety and Tolerability: The primary advantage of this compound lies in its improved tolerability profile, specifically the significantly lower incidence of cough and angioedema.[11] This is a direct consequence of its selective action on the AT1 receptor, which does not interfere with the bradykinin system.[7] While discontinuation rates due to adverse events were lower for this compound than for ramipril, its greater potency may lead to a slightly higher incidence of dose-related dizziness and hypotension.[8][14]
References
- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 2. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 6. This compound (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
- 8. Azilsartan gives better and persistent reduction in blood pressure than ramipril - - PACE-CME [pace-cme.org]
- 9. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 10. Azilsartan - Wikipedia [en.wikipedia.org]
- 11. ACE inhibitor- versus angiotensin II blocker-induced cough and angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Antihypertensive efficacy of the angiotensin receptor blocker this compound compared with the angiotensin-converting enzyme inhibitor ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Antihypertensive efficacy of the angiotensin receptor blocker this compound compared with the angiotensin-converting enzyme inhibitor ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Efficacy and safety of this compound in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 17. google.com [google.com]
- 18. youtube.com [youtube.com]
- 19. Cough and angioedema from angiotensin-converting enzyme inhibitors: new insights into mechanisms and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Edarbi (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. Methods of Blood Pressure Assessment Used in Milestone Hypertension Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clario.com [clario.com]
Azilsartan Medoxomil in Diabetic Nephropathy: A Comparative Analysis of Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azilsartan medoxomil's efficacy in the context of diabetic nephropathy against other established angiotensin II receptor blockers (ARBs). The content is based on available preclinical and clinical data, offering insights into its potential advantages and mechanisms of action.
Executive Summary
Diabetic nephropathy is a leading cause of end-stage renal disease. Angiotensin II receptor blockers (ARBs) are a cornerstone of therapy, primarily by mitigating the effects of angiotensin II, a key mediator of kidney damage. This compound, a potent ARB, has demonstrated superior blood pressure-lowering effects compared to other agents in its class.[1] While large-scale clinical trials specifically in diabetic nephropathy are ongoing, preclinical evidence and smaller clinical studies suggest that this compound may offer significant renal protection through mechanisms that include reduction of albuminuria, oxidative stress, and inflammation. This guide will delve into the supporting data and compare its profile with established ARBs like losartan, irbesartan, and valsartan.
Comparative Efficacy of ARBs in Diabetic Nephropathy
The primary goals of ARB therapy in diabetic nephropathy are to reduce albuminuria and slow the decline of the estimated glomerular filtration rate (eGFR). Landmark clinical trials have firmly established the efficacy of several ARBs in achieving these endpoints.
| Drug | Key Clinical Trial(s) | Primary Renal Outcomes |
| Losartan | RENAAL | Reduced incidence of doubling of serum creatinine, end-stage renal disease (ESRD), or death by 16% versus placebo.[2] |
| Irbesartan | IDNT, IRMA-2 | IDNT: Reduced the risk of a composite endpoint (doubling of serum creatinine, ESRD, or death) by 20% vs. placebo and 23% vs. amlodipine. IRMA-2: In patients with microalbuminuria, 300 mg of irbesartan reduced the risk of developing diabetic nephropathy by 70% compared to placebo.[3][4][5][6] |
| Valsartan | - | Studies have shown that valsartan effectively reduces albuminuria in patients with type 2 diabetes and microalbuminuria. |
| This compound | - (Large-scale DN trial ongoing: NCT05753696) | Preclinical studies in diabetic rat models show significant reductions in proteinuria and albuminuria.[7][8][9] A clinical study in hypertensive patients with albuminuria demonstrated a superior reduction in urinary albumin-to-creatinine ratio (UACR) compared to enalapril.[1][10] Another study showed comparable reductions in UACR to olmesartan. |
Preclinical Evidence for this compound in Renal Protection
Animal models of diabetic nephropathy have provided valuable insights into the potential renal-protective mechanisms of this compound beyond its blood pressure-lowering effects.
| Parameter | Animal Model | Key Findings |
| Albuminuria/Proteinuria | Zucker Diabetic Fatty (ZDF) Rats | This compound markedly reduced the elevated proteinuria and albuminuria.[7][8][9] |
| Oxidative Stress | Zucker Diabetic Fatty (ZDF) Rats | Treatment with this compound reduced kidney malondialdehyde (MDA) levels, a marker of oxidative stress.[7][8][9] |
| Inflammation | Zucker Diabetic Fatty (ZDF) Rats | This compound decreased urinary monocyte chemoattractant protein-1 (MCP-1) excretion and renal macrophage infiltration.[7][8][9] |
| Glomerular Injury | Zucker Diabetic Fatty (ZDF) Rats | This compound reduced nephrinuria (a marker of podocyte injury) and glomerular injury scores.[7][8][9] |
| Podocyte Protection | Spontaneously Hypertensive Obese Rats | This compound demonstrated strong kidney protective effects, including reduced nephrinuria, indicating podocyte protection.[11][12][13] |
Experimental Protocols
Standardized methodologies are crucial for comparing outcomes across different clinical trials. Below are summaries of the typical experimental protocols used to assess the key endpoints in diabetic nephropathy studies.
Measurement of Urinary Albumin-to-Creatinine Ratio (UACR)
The urinary albumin-to-creatinine ratio is a key indicator of kidney damage.
-
Sample Collection : In major trials like the IRMA-2 study , persistent microalbuminuria was defined based on the albumin excretion rate in at least two of three consecutive, sterile, overnight urine samples.[3][14][15][16] For practical purposes in many clinical settings, a spot urine sample is used to calculate the UACR.[17][18]
-
Laboratory Analysis : Urinary albumin is typically measured using immunonephelometric or immunoturbidimetric assays. Creatinine concentration is determined to normalize for urine dilution. The results are expressed as mg of albumin per gram of creatinine (mg/g Cr).
-
Frequency : In clinical trials such as the RENAAL and IDNT , UACR was measured at baseline and at regular intervals (e.g., 3 months, 6 months, and then every 6 months) throughout the study.[19]
Estimation of Glomerular Filtration Rate (eGFR)
The eGFR is a measure of the kidney's filtering capacity.
-
Calculation : The Modification of Diet in Renal Disease (MDRD) and the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations are the most commonly used formulas to estimate GFR in clinical trials.[4][5][6] These equations use serum creatinine levels, age, sex, and race to calculate the eGFR.
-
Primary Endpoint in Trials : A significant decline in eGFR or the doubling of serum creatinine is often a primary endpoint in diabetic nephropathy trials, as seen in the IDNT .[4][5][6] Post-hoc analyses of trials like the IDNT have used the rate of change in eGFR over time as a key outcome measure.[4][5][6]
Mechanistic Insights: Signaling Pathways in Diabetic Nephropathy and ARB Intervention
Diabetic nephropathy is characterized by a complex interplay of signaling pathways that lead to inflammation, oxidative stress, and fibrosis. ARBs, including this compound, intervene in these pathways primarily by blocking the Angiotensin II Type 1 (AT1) receptor.
Experimental Workflow for Assessing Renal Protection
Key Signaling Pathways Targeted by this compound
Conclusion
This compound is a potent ARB with demonstrated superior antihypertensive effects. While awaiting results from large-scale clinical trials in diabetic nephropathy, preclinical data strongly suggest a renal-protective role through the attenuation of oxidative stress, inflammation, and glomerular injury. Its ability to potently block the AT1 receptor, a central node in the pathophysiology of diabetic kidney disease, positions it as a promising therapeutic option. For researchers and drug development professionals, the ongoing investigation into this compound's efficacy in this specific patient population is of high interest and could potentially lead to improved treatment strategies for diabetic nephropathy.
References
- 1. jseamed.org [jseamed.org]
- 2. Estimated GFR decline as a surrogate end point for kidney failure: a post hoc analysis from the Reduction of End Points in Non-Insulin-Dependent Diabetes With the Angiotensin II Antagonist Losartan (RENAAL) study and Irbesartan Diabetic Nephropathy Trial (IDNT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irbesartan in Type 2 Diabetes With Microalbuminuria 2 - American College of Cardiology [acc.org]
- 4. Irbesartan delays progression of nephropathy as measured by estimated glomerular filtration rate: post hoc analysis of the Irbesartan Diabetic Nephropathy Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Angiotensin-Converting Enzyme Ameliorates Renal Fibrosis by Mitigating DPP-4 Level and Restoring Antifibrotic MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming growth factor-beta in human diabetic nephropathy: effects of ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting NF-κB in diabetic nephropathy: exploring the therapeutic potential of phytoconstituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal Interstitial Fibrosis and Angiotensin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiotensin II type I receptor blockade suppresses glomerular renin-angiotensin system activation, oxidative stress, and progressive glomerular injury in rat anti-glomerular basement membrane glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initial Angiotensin Receptor Blockade–Induced Decrease in Albuminuria Is Associated With Long-Term Renal Outcome in Type 2 Diabetic Patients With Microalbuminuria: A post hoc analysis of the IRMA-2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. content.veeabb.com [content.veeabb.com]
- 18. Albuminuria in diabetic patients: how to measure it?—a narrative review - Résimont - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 19. academic.oup.com [academic.oup.com]
Comparative Safety and Tolerability of Angiotensin Receptor Blockers: A Guide for Researchers
An Objective Comparison of the Safety Profiles of Seven Major Angiotensin Receptor Blockers
Angiotensin receptor blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases. While all drugs in this class share a common mechanism of action by blocking the angiotensin II type 1 (AT1) receptor, they exhibit distinct pharmacokinetic and pharmacodynamic properties that can influence their safety and tolerability profiles. This guide provides a comparative analysis of the safety of seven widely prescribed ARBs: losartan, valsartan, irbesartan, candesartan, telmisartan, olmesartan, and azilsartan. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from clinical trials and detailed experimental methodologies.
Executive Summary
Overall, ARBs are a well-tolerated class of antihypertensive agents, with a lower incidence of cough compared to angiotensin-converting enzyme (ACE) inhibitors.[1][2] However, there are notable differences in the adverse event profiles among individual ARBs. This guide summarizes key safety data related to common and serious adverse events to aid in the informed selection and development of these agents.
Comparative Analysis of Adverse Events
The following tables summarize the incidence of key adverse events associated with the seven major ARBs. Data are compiled from a large-scale retrospective analysis of the U.S. Food and Drug Administration Adverse Event Reporting System (FAERS) database and various head-to-head clinical trials.[3][4] It is important to note that the FAERS data represents reporting odds ratios and not direct incidence rates from clinical trials.
Table 1: Comparative Reporting of Skin and Cardiovascular Disorders (FAERS Data)
| Angiotensin Receptor Blocker | Reporting Proportions (RP) for Skin Disorders (relative to Losartan) | Reporting Odds Ratio (ROR) for Skin Disorders (vs. Losartan) | Reporting Proportions (RP) for Cardiovascular Disorders (relative to Losartan) | Reporting Odds Ratio (ROR) for Cardiovascular Disorders (vs. Losartan) |
| Losartan | 10.6 | Reference | 16.5 | Reference |
| Valsartan | 6.1 | 0.545 (p<0.0001)[3] | 23.7 | 1.574 (p<0.0001)[3] |
| Irbesartan | Lower than Losartan | Significantly Lower[3] | - | - |
| Candesartan | Lower than Losartan | Significantly Lower[3] | - | - |
| Telmisartan | Lower than Losartan | Significantly Lower[3] | - | - |
| Olmesartan | 4.2 | 0.368 (p<0.0001)[3] | 19.0 | 1.186 (p<0.0001)[3] |
| Azilsartan | - | - | - | - |
| Data from a retrospective analysis of the FAERS database from 2004 to 2024.[3] The cohort included 6,968 patients on losartan, 18,943 on valsartan, 4,034 on irbesartan, 3,396 on candesartan, 3,695 on telmisartan, 9,794 on olmesartan, and 434 on azilsartan.[3] |
Table 2: Incidence of Common Adverse Events from Clinical Trials
| Angiotensin Receptor Blocker | Dizziness (%) | Headache (%) | Hyperkalemia (%) |
| Losartan | 14.7 | 12.1 | - |
| Valsartan | - | - | - |
| Irbesartan | 14.0 | - | - |
| Candesartan | 12.7 | 14.5 | >5.5 mEq/L: 31.0% (in a study of veterans)[5] |
| Telmisartan | 27.4 | 12.6 | - |
| Olmesartan | - | - | - |
| Azilsartan | - | - | - |
| Data for Dizziness and Headache are from user-reported side effects on Drugs.com and not from controlled clinical trials.[5][6] Hyperkalemia data for candesartan is from a retrospective observational cohort study.[5] |
Note: Direct head-to-head comparison data for all seven ARBs for these specific adverse events is limited. The data presented is from various sources and may not be directly comparable due to differences in study design and patient populations.
Key Adverse Events in Detail
Cough
A well-established advantage of ARBs over ACE inhibitors is the significantly lower incidence of cough.[2] This is attributed to the different mechanisms of action, as ARBs do not lead to the accumulation of bradykinin, which is responsible for the cough associated with ACE inhibitors.
Dizziness and Headache
Dizziness and headache are among the most commonly reported adverse events for all ARBs.[5][6] These side effects are generally mild to moderate and often transient. There is no strong evidence to suggest a clinically significant difference in the incidence of dizziness and headache among the different ARBs.
Hyperkalemia
Hyperkalemia (elevated potassium levels) is a potential adverse effect of all drugs that inhibit the renin-angiotensin-aldosterone system. One retrospective study found that hyperkalemia was more common with ARBs than ACEIs, and that ARB use was associated with a 42-56% increase in the odds of hyperkalemia compared to ACEI use.[5] The risk is higher in patients with renal impairment, diabetes, or those taking other medications that can increase potassium levels.
Angioedema
While much less common than with ACE inhibitors, angioedema can occur with ARBs. Patients with a history of ACE inhibitor-induced angioedema should be cautious when starting an ARB.
Experimental Protocols of Key Studies
Retrospective Analysis of the FAERS Database
-
Objective: To compare the adverse event profiles of seven ARBs in patients with hypertension.[3]
-
Methodology: A retrospective analysis of the FDA Adverse Event Reporting System (FAERS) database from the first quarter of 2004 to the fourth quarter of 2024 was conducted. The analysis included cases where an ARB was explicitly indicated for hypertension treatment. Reporting odds ratios (ROR) and adjusted RORs were calculated to compare the reporting proportions of adverse events among the seven ARBs, with each ARB sequentially used as a reference. A Bonferroni correction was applied for multiple comparisons.[3]
-
Patient Population: The study included 47,264 patients receiving one of the seven ARBs for hypertension. The median age of patients ranged from 65 to 71 years across the different ARB groups.[3]
Systematic Review of Head-to-Head Randomized Controlled Trials
-
Objective: To systematically review randomized controlled trials comparing the adverse drug reactions of valsartan, candesartan, and losartan.
-
Methodology: A systematic search of PubMed and Google Scholar was conducted for randomized controlled trials involving monotherapy with valsartan, candesartan, or losartan compared with placebo or other standard antihypertensive drugs.
-
Patient Population: The review included 21 randomized controlled trials with a total of 4,606 patients. The age of participants ranged from 34.4 to 76 years.
Signaling Pathways and Workflows
Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of ARBs
Caption: Mechanism of action of Angiotensin Receptor Blockers within the RAAS pathway.
Experimental Workflow for Comparative Analysis of ARB Safety Data
References
- 1. ahajournals.org [ahajournals.org]
- 2. New Users of Angiotensin II Receptor Blocker–Versus Angiotensin‐Converting Enzyme Inhibitor–Based Antihypertensive Medication Regimens and Cardiovascular Disease Events: A Secondary Analysis of ACCORD‐BP and SPRINT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 5. A comparative study of the prevalence of hyperkalemia with the use of angiotensin-converting enzyme inhibitors versus angiotensin receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolerability and quality of life in ARB-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Azilsartan Medoxomil Demonstrates Superior 24-Hour Blood Pressure Control Compared to Candesartan in Hypertensive Patients
A comprehensive review of clinical data indicates that azilsartan medoxomil provides a more potent and sustained reduction in blood pressure over a 24-hour period compared to candesartan cilexetil in patients with essential hypertension, while maintaining a similar safety profile. Multiple studies utilizing 24-hour ambulatory blood pressure monitoring (ABPM) have consistently shown statistically significant advantages for azilsartan in lowering both systolic and diastolic blood pressure.
This compound, a newer angiotensin II receptor blocker (ARB), has been shown to have a greater antihypertensive effect than other ARBs, including candesartan.[1][2] This enhanced efficacy is attributed to its unique molecular structure, which allows for more potent and persistent inhibition of the angiotensin II type 1 (AT₁) receptor.[1][3][4] Both azilsartan and candesartan are selective AT₁ receptor blockers, which prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure.[5] However, in vitro studies suggest azilsartan has a more potent inhibitory effect.[5]
Quantitative Comparison of Efficacy
Clinical trials employing 24-hour ABPM provide robust evidence of the differential effects of azilsartan and candesartan. A 16-week, multicenter, randomized, double-blind study in 622 Japanese patients with grade I-II essential hypertension found that azilsartan (20-40 mg once daily) was more effective than candesartan (8-12 mg once daily) in reducing both clinic and ambulatory blood pressure.[5][6][7][8]
| Efficacy Endpoint (Mean Change from Baseline) | This compound (20-40 mg/day) | Candesartan Cilexetil (8-12 mg/day) | Between-Group Difference (95% CI) | P-value |
| 24-Hour Ambulatory SBP (mmHg) at Week 14 | -14.1 | -9.9 | -4.2 (-6.2, -2.2) | <0.0001 |
| 24-Hour Ambulatory DBP (mmHg) at Week 14 | -8.8 | -6.2 | -2.6 (-3.9, -1.3) | <0.0001 |
| Daytime Ambulatory SBP (mmHg) at Week 14 | -14.1 | -9.9 | -4.2 (-6.3, -2.1) | 0.0001 |
| Daytime Ambulatory DBP (mmHg) at Week 14 | -9.1 | -6.5 | -2.6 (-4.0, -1.3) | 0.0002 |
| Nighttime Ambulatory SBP (mmHg) at Week 14 | -14.0 | -10.0 | -4.0 (-6.6, -1.4) | 0.0028 |
| Nighttime Ambulatory DBP (mmHg) at Week 14 | -8.0 | -5.5 | -2.5 (-4.2, -0.9) | 0.0031 |
| Clinic Sitting SBP (mmHg) at Week 16 | -21.8 | -17.5 | -4.4 (-6.53, -2.20) | <0.0001 |
| Clinic Sitting DBP (mmHg) at Week 16 | -12.4 | -9.8 | -2.6 (-4.08, -1.22) | 0.0003 |
Data sourced from a 16-week, randomized, double-blind study in Japanese patients with grade I-II essential hypertension.[6][7][8]
Another study, a prospective, randomized open-label comparison, also concluded that azilsartan (80mg) was more effective in controlling hypertension than candesartan (12mg) with a similar safety profile.[9] Furthermore, exploratory analyses of ABPM data have suggested that once-daily azilsartan improved non-dipping nocturnal blood pressure to a greater extent than candesartan and also demonstrated a greater reduction in morning blood pressure surge in patients with a baseline surge.[10][11]
Experimental Protocols
The findings presented are primarily based on a 16-week, multicenter, randomized, double-blind, parallel-group study.
Patient Population: The study enrolled 622 Japanese patients with grade I-II essential hypertension.[6][7][8] Participants had a mean baseline sitting blood pressure of 159.8/100.4 mmHg.[7][8]
Treatment Regimen: Patients were randomized to receive either azilsartan (20 mg once daily) or candesartan cilexetil (8 mg once daily). After 8 weeks, the doses were titrated up to 40 mg for azilsartan and 12 mg for candesartan if blood pressure targets were not met.[6][7][8]
Ambulatory Blood Pressure Monitoring (ABPM): ABPM was conducted at baseline and at week 14.[6][7][8] The monitoring was performed for at least 24 hours, with blood pressure readings taken at regular intervals throughout the day and night.[12] Specific protocols for ABPM quality control were implemented to ensure data accuracy.[12]
Efficacy Evaluation: The primary endpoint was the change from baseline in sitting diastolic blood pressure at week 16.[6][7][8] Secondary endpoints included changes in sitting systolic blood pressure and various 24-hour ABPM parameters.[6][7][8]
Mechanism of Action and Signaling Pathway
Both azilsartan and candesartan are angiotensin II receptor blockers (ARBs) that selectively block the AT₁ receptor. This action prevents angiotensin II from binding to the receptor, thereby inhibiting vasoconstriction and the release of aldosterone. The result is a reduction in blood pressure.
Caption: Renin-Angiotensin-Aldosterone System and ARB Mechanism.
Clinical Trial Workflow
The typical workflow of a clinical trial comparing azilsartan and candesartan using 24-hour ABPM is outlined below.
Caption: Randomized Controlled Trial Workflow.
Safety and Tolerability
The safety and tolerability of azilsartan and candesartan were found to be similar in clinical trials.[5][6][7][8] The incidence of treatment-emergent adverse events (TEAEs) was comparable between the two groups.[5][13] In the 16-week Japanese study, TEAEs were reported by 58.1% of patients receiving azilsartan and 52.4% of those receiving candesartan, with the majority being of mild or moderate intensity.[5][8] The most common TEAEs included nasopharyngitis and upper respiratory tract inflammation.[13] Discontinuations due to adverse events were infrequent in both treatment arms.[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. receptor blocker candesartan: Topics by Science.gov [science.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study | Semantic Scholar [semanticscholar.org]
- 7. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I-II essential hypertension: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. researchgate.net [researchgate.net]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Comparison of the Novel Angiotensin II Receptor Blocker this compound vs Valsartan by Ambulatory Blood Pressure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academicmed.org [academicmed.org]
Safety Operating Guide
Proper Disposal Procedures for Azilsartan Medoxomil
The following guide provides essential safety and logistical information for the proper disposal of Azilsartan Medoxomil in a laboratory or research setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is to manage it as a chemical waste product in accordance with all applicable federal, state, and local regulations.[1][2] Under no circumstances should the chemical be discharged into sewer systems, drains, or waterways.[3][4][5][6] Every effort must be made to prevent its release into the environment.[2][3][5]
Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is used:
-
Hand Protection: Wear chemical-impermeable protective gloves. Gloves must be inspected for integrity before use.[4][7]
-
Eye Protection: Use safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[5][7]
-
Body Protection: Wear impervious, flame-resistant clothing to prevent skin contact.[4][5]
-
Respiratory Protection: In areas with inadequate ventilation or where dust formation is likely, a suitable respirator should be used.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for collecting, handling, and disposing of this compound waste.
Step 1: Waste Collection and Storage
-
Segregation: Designate a specific, clearly labeled, and closed container for this compound waste.[3][7] This prevents unintentional mixing with incompatible materials.
-
Handling: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure and the formation of dust or aerosols.[1][3][4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated location, away from ignition sources and incompatible materials such as strong acids, alkalis, or oxidizing agents.[1][3][4]
Step 2: Management of Spills and Contamination
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1][3][4] Keep the material away from drains and water courses.[1][4][5]
-
Area Security: Evacuate unnecessary personnel from the spill area.[3][4][7]
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated waste container.[5][7]
-
For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1][4]
-
Collected material should be promptly disposed of according to regulations.[3]
-
-
Decontamination: Clean and decontaminate the affected surfaces and equipment, for example, by scrubbing with alcohol.[1][4]
Step 3: Final Disposal Methods
The primary recommended methods for the final disposal of this compound are:
-
Licensed Waste Disposal Service: The most appropriate method is to engage a licensed professional waste disposal company to handle the material.[5][7][8]
-
Controlled Incineration: The material may be destroyed in a chemical incinerator equipped with an afterburner and flue gas scrubbing capabilities to manage emissions.[3][5]
Step 4: Disposal of Contaminated Packaging
-
Unused Product: Dispose of contaminated packaging as you would the unused product itself.[7][8]
-
Rinsing and Recycling: Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be offered for recycling or reconditioning.[3]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, where regulations permit.[3]
Disposal Methods Summary
The following table summarizes the recommended disposal options and key operational considerations for this compound.
| Disposal Aspect | Recommended Procedure | Key Safety Precautions |
| Primary Chemical Waste | Transfer to a licensed chemical destruction plant or a professional waste disposal service.[3][5][8] Controlled incineration with flue gas scrubbing is a viable option.[3][5] | Handle in a well-ventilated area using appropriate PPE.[3][9] Do not discharge to sewers or waterways.[3] Store waste in suitable, closed, and labeled containers.[3][7] |
| Spilled Material | Collect via sweeping or absorption with inert material.[5][7] Place in a sealed container for disposal by a licensed service.[3][7] Decontaminate surfaces with alcohol.[1][4] | Evacuate the area and ensure adequate ventilation.[3][4] Avoid creating dust during cleanup.[5][7] Wear full PPE, including respiratory protection if necessary.[4] |
| Contaminated Packaging | Dispose of as unused product.[7][8] Alternatively, triple-rinse containers and offer for recycling, or puncture and dispose of in a sanitary landfill where permitted.[3] | Collect rinsate from cleaning for disposal as chemical waste. Ensure all local regulations for packaging disposal are followed. Combustible packaging materials may be incinerated.[3] |
This compound Disposal Workflow
The diagram below illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. abmole.com [abmole.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
Navigating the Safe Handling of Azilsartan Medoxomil: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers
This document provides comprehensive guidance on the safe handling, storage, and disposal of Azilsartan Medoxomil, a potent angiotensin II receptor blocker. While some safety data sheets (SDS) do not classify this substance as hazardous under the Globally Harmonized System (GHS), others indicate potential risks, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Given these discrepancies, a cautious approach is paramount. Researchers and laboratory personnel must adhere to stringent safety protocols to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential. All operations involving the solid compound, particularly those that may generate dust such as weighing or aliquoting, should be conducted in a well-ventilated area, preferably within a chemical fume hood or other suitable ventilated enclosure.[1][2][3][4]
A comprehensive PPE strategy should be implemented, including:
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles.[5][6] | To prevent eye contact with dust or splashes. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[5][6] | To prevent skin contact. |
| Body Protection | A laboratory coat or impervious clothing.[1][6] | To prevent contamination of personal clothing. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. Some sources suggest a full-face respirator if exposure limits are exceeded or irritation is experienced.[5] | To prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is critical for the safe management of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[5][7] Recommended storage temperatures can range from refrigerator (2-8°C) to -20°C for long-term stability.[7]
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[8]
2. Handling and Experimental Use:
-
Use non-sparking tools and equipment to prevent ignition sources.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
3. Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled container for disposal.[6]
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose of all contaminated materials as hazardous waste.
4. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][8]
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not dispose of the material by flushing it down the toilet or discarding it in the regular trash.[4] Discharge into sewer systems or the environment must be avoided.[5]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[5]
Quantitative Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established in the reviewed literature,[3][6] the pharmacological potency of the compound underscores the need for stringent exposure control. The recommended starting therapeutic dose in adults is 40 mg once daily, which may be increased to a maximum of 80 mg once daily.[1]
| Parameter | Value | Reference |
| Therapeutic Dose (Adults) | 40 - 80 mg once daily | [1] |
| Occupational Exposure Limit (OEL) | Not Established | [3][6] |
Visualizing the Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. This compound for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 3. Frontiers | Efficacy and safety of this compound in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Safety, Tolerability, and Efficacy of this compound With or Without Chlorthalidone During and After 8 Months of Treatment for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
